molecular formula C4H6O3 B1588278 (R)-4-Hydroxydihydrofuran-2(3H)-one CAS No. 58081-05-3

(R)-4-Hydroxydihydrofuran-2(3H)-one

Cat. No.: B1588278
CAS No.: 58081-05-3
M. Wt: 102.09 g/mol
InChI Key: FUDDLSHBRSNCBV-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Hydroxydihydrofuran-2(3H)-one is a chiral gamma-lactone derivative that serves as a versatile and crucial building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol, is characterized by a hydroxym group on the four-position of the dihydrofuran-2(3H)-one ring, providing a handle for stereoselective chemical transformations . Its primary research value lies in its role as a chiral synthon for the synthesis of more complex, optically active molecules. The furanone scaffold is a recognized pharmacophore, a key component in molecules with diverse biological activities . Specifically, derivatives of dihydrofuran-2(3H)-one have been identified as key intermediates in the preparation of potential therapeutic agents. For instance, related 4-substituted dihydrofuran-2(3H)-one compounds are utilized in processes to create optically pure active pharmaceutical ingredients, demonstrating the high utility of this chiral scaffold in drug discovery and development . Furanones, as a class of compounds, are extensively studied for their broad bioactivity, which includes anticancer, anti-inflammatory, antibacterial, and antifungal properties . The mechanism of action for many bioactive furanones is often attributed to their ability to interact with biological targets as Michael acceptors or to act as inhibitors for specific enzymes like serine proteases . Furthermore, some furanone derivatives have been explored for their potential as quorum-sensing inhibitors, disrupting bacterial communication pathways . Researchers value this (R)-enantiomer for applications in asymmetric synthesis where the specific stereochemistry is critical for achieving desired biological activity or material properties. It is supplied for research applications only and must be stored under an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDDLSHBRSNCBV-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58081-05-3
Record name 3-Hydroxybutyrolactone, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058081053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYBUTYROLACTONE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1M965970
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-Hydroxydihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a significant building block in the synthesis of various biologically active molecules. Its stereochemistry plays a crucial role in the pharmacological activity of the final products. A thorough understanding of its structural and spectroscopic properties is essential for quality control, reaction monitoring, and characterization in synthetic and medicinal chemistry. This guide provides a comprehensive analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for 4-hydroxydihydrofuran-2(3H)-one.

¹H NMR Spectroscopic Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3a2.53dd17.72, 3.71
H-3b2.86dd17.94, 6.49
H-44.23-4.27m-
H-5a4.51dq6.62, 2.94
OH2.24br s-

Note: Data obtained from a study on the synthesis of hydroxy lactones, where the stereochemistry was not explicitly defined as (R)[1]. The assignments are based on the general structure of 4-hydroxydihydrofuran-2(3H)-one.

¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C-2175.1
C-337.3
C-472.8
C-584.0

Note: Data obtained from a study on the synthesis of hydroxy lactones, where the stereochemistry was not explicitly defined as (R)[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4-hydroxydihydrofuran-2(3H)-one are presented below.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)~3400Broad, Strong
C=O stretch (γ-lactone)~1770Strong
C-O stretch~1180Strong

Note: These are typical ranges for hydroxylactones. Specific data for the (R)-enantiomer is not available, however, a spectrum for a related compound showed a strong C=O stretch at 1757.80 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ionm/zRelative Intensity
[M+H]⁺103.039-

Note: High-resolution mass spectrometry (HRMS) data for a related compound, C8H12O3, showed a calculated m/z of 170.09429 for [M+H]⁺ and was found at 170.09408[1]. For this compound (C4H6O3), the expected [M+H]⁺ would be approximately 103.039.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • If the sample is a liquid, place a small drop directly onto a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin film.

  • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., CH₂Cl₂ or acetone).

  • Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Scan range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Ionization mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Capillary voltage: ~3-4 kV.

  • Drying gas flow and temperature: Optimized to ensure efficient desolvation.

  • Mass range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • For fragmentation studies (MS/MS), the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation Sample Sample of This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Data Acquisition (¹H, ¹³C NMR) NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Interpretation Structural Elucidation and Characterization NMR_Data->Interpretation IR_Acq Data Acquisition (FTIR) IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Signaling_Pathway_Placeholder A Start B Step 1 A->B C Step 2 B->C D End C->D

Caption: Logical Relationship Diagram Placeholder.

References

Physical and chemical properties of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Hydroxydihydrofuran-2(3H)-one, a chiral gamma-butyrolactone, is a versatile building block in the synthesis of a variety of biologically active molecules and natural products. Its importance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the stereoselective synthesis of several drugs. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is soluble in water, alcohols, and other polar organic solvents, while being insoluble in nonpolar solvents like petroleum ether.[1] A summary of its key physical and chemical properties is presented in the tables below.

General Properties
PropertyValueReference
IUPAC Name (4R)-4-hydroxyoxolan-2-one[2]
Synonyms (R)-3-Hydroxy-gamma-butyrolactone[3]
CAS Number 28693-43-8-
Molecular Formula C₄H₆O₃[]
Molecular Weight 102.09 g/mol []
Appearance Clear to pale yellow liquid[]
Physicochemical Data
PropertyValueReference
Boiling Point 98-100 °C at 0.1 mmHg[]
Density 1.24 g/cm³[]
Refractive Index (n20/D) 1.463-1.466[][5]
Flash Point >110 °C[]
LogP -0.70580[]
Storage Temperature 2-8 °C[6]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectral Data (Predicted)
Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
~4.6m-H4
~4.3dd~9.0, 6.0 HzH5a
~4.1dd~9.0, 3.0 HzH5b
~2.7dd~17.0, 6.0 HzH3a
~2.5dd~17.0, 3.0 HzH3b
¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm)Assignment
~177C1 (C=O)
~78C4 (CH-OH)
~70C5 (CH₂)
~38C3 (CH₂)
IR Spectral Data (Characteristic Absorptions)
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~1770 (strong)C=O stretch (lactone)
~1180C-O stretch
Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 102. Key fragmentation patterns would likely involve the loss of water (m/z 84), loss of CO (m/z 74), and cleavage of the lactone ring.

Experimental Protocols

Synthesis of this compound from (R)-Malic Acid

This protocol describes a common and efficient method for the synthesis of this compound starting from the readily available chiral precursor, (R)-malic acid.

Materials:

  • (R)-Malic acid

  • Borane dimethyl sulfide complex (BMS)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Esterification (optional but recommended): (R)-Malic acid can be first converted to its dimethyl ester to improve solubility and reactivity in the subsequent reduction step. This can be achieved by refluxing (R)-malic acid in methanol with a catalytic amount of sulfuric acid.

  • Reduction: The di-ester (or the di-acid) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex (BMS) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is then removed under reduced pressure. The residue is treated with aqueous HCl and then neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Lactonization and Purification: The solvent is removed under reduced pressure to yield the crude product. The crude (R)-1,2,4-butanetriol is then subjected to lactonization, which can often be achieved by heating or by acid catalysis, to form the desired this compound. The final product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

SynthesisWorkflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product R_Malic_Acid (R)-Malic Acid Esterification Esterification (optional) R_Malic_Acid->Esterification Reduction Reduction (BMS/THF) Esterification->Reduction Workup Quenching & Work-up Reduction->Workup Lactonization Lactonization Workup->Lactonization Column_Chromatography Column Chromatography Lactonization->Column_Chromatography Final_Product (R)-4-Hydroxydihydrofuran- 2(3H)-one Column_Chromatography->Final_Product

Figure 1. Synthetic workflow for this compound.

Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical Method Parameters:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is often effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used.

  • Column Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject the sample onto the chiral HPLC system.

  • Monitor the chromatogram for the separation of the two enantiomer peaks.

  • Calculate the enantiomeric excess (% ee) based on the peak areas of the (R) and (S) enantiomers.

Biological Relevance and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, the broader class of gamma-butyrolactones (GBLs) exhibits significant biological activity. In various bacterial species, GBLs act as signaling molecules, often referred to as bacterial hormones, that regulate diverse physiological processes, including the production of secondary metabolites like antibiotics.[1][7][8]

In the context of drug development, the relevance of this compound lies in its role as a chiral precursor to more complex and biologically active molecules. For instance, it is a key building block in the synthesis of certain antiviral and anticancer nucleoside analogues.

Although a direct signaling pathway for this compound in mammalian systems has not been elucidated, its metabolic fate is of interest. As a derivative of gamma-butyrolactone (GBL), it could potentially be metabolized in vivo. GBL itself is a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant that acts on GABA-B receptors.[9] While the specific metabolic pathway of the hydroxylated and chiral form is not well-documented, a hypothetical pathway could involve enzymatic conversion.

GBL_Metabolism cluster_precursor Precursor cluster_metabolism Hypothetical Metabolism cluster_target Potential Target GBL This compound Enzymatic_Conversion Enzymatic Conversion GBL->Enzymatic_Conversion Metabolite Potential GHB Analogue Enzymatic_Conversion->Metabolite GABA_B_Receptor GABA-B Receptor Metabolite->GABA_B_Receptor Potential Interaction

Figure 2. Hypothetical metabolic pathway and potential target interaction.

Conclusion

This compound is a valuable chiral synthon with significant applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for its effective use. The experimental protocols provided in this guide offer a starting point for its synthesis and analysis. While its direct biological activity and involvement in signaling pathways are not yet fully understood, its relationship to the broader class of gamma-butyrolactones suggests potential areas for future research, especially concerning its metabolism and interaction with biological systems. This guide serves as a foundational resource for researchers and scientists working with this important chiral molecule.

References

(R)-4-Hydroxydihydrofuran-2(3H)-one CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-Hydroxydihydrofuran-2(3H)-one, a valuable chiral building block in modern organic synthesis and drug development. This document details its chemical identity, physicochemical properties, and its significant role as a synthetic intermediate.

Chemical Identity and Molecular Structure

This compound, also known as (R)-(+)-3-Hydroxy-γ-butyrolactone, is a chiral lactone with the Chemical Abstracts Service (CAS) registry number 58081-05-3 . Its molecular formula is C₄H₆O₃, and it has a molecular weight of 102.09 g/mol .

The molecular structure of this compound is characterized by a five-membered lactone ring with a hydroxyl group at the fourth position, conferring chirality to the molecule.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values may pertain to the racemic mixture or the (S)-enantiomer, and care should be taken in their interpretation.

PropertyValueReference
CAS Number 58081-05-3[1]
Molecular Formula C₄H₆O₃[1]
Molecular Weight 102.09 g/mol [1]
Appearance Solid[1]
Boiling Point 98-100 °C
Density 1.24 g/cm³
Refractive Index 1.4655
Solubility Miscible with ethanol and chloroform.
Storage 2-8°C, under inert atmosphere

Role in Asymmetric Synthesis and Drug Development

This compound and its derivatives are crucial chiral synthons in the pharmaceutical industry. The stereocenter at the C4 position makes it a valuable starting material for the enantioselective synthesis of complex molecules, ensuring high stereochemical purity in the final active pharmaceutical ingredient (API).

A prominent example of its application is in the synthesis of the antiepileptic drug Brivaracetam . While not a direct precursor, the closely related (R)-4-propyldihydrofuran-2(3H)-one is a key intermediate in the manufacturing process of Brivaracetam. The synthesis of this key intermediate often starts from chiral precursors, highlighting the importance of chiral building blocks like the title compound. The use of an optically pure starting material like (R)-4-propyldihydrofuran-2(3H)-one obviates the need for challenging and costly chiral separation steps later in the synthesis.

Experimental Protocols: Synthesis

Synthesis of (R)-4-propyldihydrofuran-2(3H)-one

This synthesis involves the alkylation of an optically pure oxazolidinone, followed by reduction, hydrolysis, and lactonization.

Step 1: Alkylation Optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one is reacted with a substituted acetonitrile in the presence of a strong base to introduce the propyl group with the desired stereochemistry.

Step 2: Reduction The resulting intermediate is then reduced, typically using a hydride reducing agent, to convert the nitrile group to an amine, which is subsequently hydrolyzed to a hydroxyl group.

Step 3: Hydrolysis and Lactonization The final step involves the hydrolysis of the cyano group and subsequent acid-catalyzed lactonization to form the desired (R)-4-n-propyl-dihydrofuran-2(3H)-one.

Illustrative Experimental Workflow for Chiral Lactone Synthesis

G A Chiral Precursor ((S)-3-n-pentanoyl-4-substituted oxazol-2-one) B Alkylation (with substituted acetonitrile) A->B C Intermediate A B->C D Reduction C->D E Intermediate B ((R)-3-(hydroxymethyl)hexanenitrile) D->E F Hydrolysis & Lactonization E->F G Final Product ((R)-4-n-propyl-dihydrofuran-2(3H)-one) F->G

Caption: General synthetic workflow for (R)-4-n-propyl-dihydrofuran-2(3H)-one.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound. While a comprehensive public database of spectra for the pure (R)-enantiomer is limited, typical spectral features are summarized below.

TechniqueKey Observables / Characteristic Peaks
¹H NMR Signals corresponding to the protons on the lactone ring and the hydroxyl group. The chemical shifts and coupling constants are indicative of the stereochemistry.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other two carbons of the furanone ring.
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) of the lactone, typically around 1770 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (102.09 g/mol ) and characteristic fragmentation patterns.

Application in Drug Synthesis: Brivaracetam

The significance of chiral lactones like (R)-4-propyldihydrofuran-2(3H)-one is exemplified in the synthesis of Brivaracetam. The following diagram illustrates the logical flow from the chiral intermediate to the final drug product.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Brivaracetam A Chiral Starting Material B Multi-step Synthesis A->B C (R)-4-propyldihydrofuran-2(3H)-one B->C D Ring Opening of Lactone C->D E Halogenation D->E F Condensation with (2S)-2-aminobutanamide E->F G Cyclization F->G H Brivaracetam (API) G->H

Caption: Logical workflow for the synthesis of Brivaracetam from the key chiral intermediate.

This technical guide underscores the importance of this compound and its analogs as indispensable tools in the development of modern pharmaceuticals. Their utility as chiral building blocks enables the efficient and stereoselective synthesis of complex drug molecules, ultimately contributing to the advancement of therapeutic agents.

References

The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Hydroxydihydrofuran-2(3H)-one, a prominent member of the chiral γ-butyrolactone family, stands as a cornerstone in the synthesis of a multitude of biologically active molecules and pharmaceuticals. Its deceptively simple structure, featuring a stereocenter at the C4 position, has presented a fascinating challenge to synthetic chemists for decades, leading to the development of a rich and diverse array of synthetic strategies. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this invaluable chiral building block, offering a comprehensive resource for researchers in the field.

A Historical Perspective: The Quest for Enantiopure γ-Hydroxy-γ-butyrolactones

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. Instead, its emergence is intertwined with the broader pursuit of enantiomerically pure γ-butyrolactones, a class of compounds recognized early on for their presence in natural products and their potential as versatile synthetic intermediates.

Early approaches in the mid-to-late 20th century often relied on the "chiral pool," utilizing readily available, enantiopure natural products as starting materials. Key precursors such as malic acid and various carbohydrates served as the foundational scaffolds from which the desired stereochemistry could be carved. These methods, while effective in establishing the absolute configuration, often involved multiple steps and were sometimes limited by the availability and cost of the starting materials.

The late 20th and early 21st centuries witnessed a paradigm shift with the advent of asymmetric catalysis. Groundbreaking methodologies like the Sharpless asymmetric dihydroxylation and catalytic asymmetric hydrogenation provided powerful tools for introducing chirality with high enantioselectivity, moving the field away from its reliance on the chiral pool. More recently, the focus has increasingly turned towards green and sustainable methodologies, with biocatalytic and chemoenzymatic approaches gaining prominence for their high selectivity, mild reaction conditions, and reduced environmental impact.[1][2][3]

Key Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and limitations.

Synthesis from Chiral Precursors

This classical approach leverages the inherent chirality of natural products to construct the target molecule.

  • From Malic Acid: (R)-Malic acid is a popular and cost-effective starting material. The synthesis typically involves the reduction of the carboxylic acid functionalities to alcohols, followed by spontaneous or acid-catalyzed cyclization to form the lactone ring.[1][3][4]

  • From Carbohydrates: Sugars, with their abundance of stereocenters, offer another rich source of chirality. Synthetic routes from carbohydrates often involve oxidative cleavage and functional group manipulations to arrive at the desired γ-hydroxy acid precursor, which then undergoes lactonization.[1][3]

Asymmetric Synthesis

These methods create the chiral center during the reaction sequence, offering greater flexibility and efficiency.

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral precursors, such as maleic anhydride or its derivatives, using chiral metal catalysts (often based on rhodium or ruthenium) is a highly effective strategy.[5][6][7][8][9] This method can provide high enantiomeric excess and is amenable to large-scale production.

  • Sharpless Asymmetric Dihydroxylation: This powerful reaction introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity. By applying this methodology to a suitable unsaturated ester, the resulting diol can be further manipulated to yield the target lactone.[10][11][12][13][14]

Biocatalytic and Chemoenzymatic Methods

Harnessing the high selectivity of enzymes, these modern approaches offer a green and efficient alternative to traditional chemical synthesis.

  • Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 4-hydroxydihydrofuran-2(3H)-one or a suitable precursor, allowing for the separation of the desired (R)-enantiomer.[15][16]

  • Whole-Cell Biocatalysis: Engineered microorganisms can be designed to produce this compound directly from simple starting materials like glucose, offering a sustainable and potentially cost-effective manufacturing route.[17][18]

  • Chemoenzymatic Synthesis: This approach combines the best of both worlds, using a chemical reaction to generate a key intermediate which is then transformed with high enantioselectivity by an enzyme in a subsequent step.[4][19]

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic routes to this compound and its derivatives, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of this compound

Synthetic MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
ChemoenzymaticL-Malic acidSelective hydrogenation, Candida rugosa lipase80 (isolated)>99[4]
Flow Chemistry3-Butenoic acidPhenylseleninic acid, H₂O₂74Racemic[20]

Table 2: Synthesis of (R)-4-Propyl-dihydrofuran-2(3H)-one (A key derivative)

Synthetic MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Organocatalysistrans-2-Hexen-1-al, NitromethaneChiral organic catalyst90>99.5[21]
Chemical Synthesis(S)-3-n-pentanoyl-4-substituted oxazol-2-oneAlkylation, reduction, hydrolysis, lactonizationHighHigh[22][23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid[4]

This protocol describes a two-step process involving selective hydrogenation followed by enzymatic hydrolysis.

Step 1: Selective Hydrogenation of L-Malic Acid to (S)-β-Benzoyloxy-γ-butyrolactone

  • A solution of L-malic acid in a suitable organic solvent is treated with a protecting group reagent (e.g., benzoyl chloride) to selectively protect the β-hydroxyl group.

  • The resulting protected diacid is then subjected to selective hydrogenation of one of the carboxylic acid groups using a suitable catalyst (e.g., a borane reducing agent).

  • The reaction mixture is worked up to isolate the crude (S)-β-benzoyloxy-γ-butyrolactone.

Step 2: Lipase-Catalyzed Hydrolysis

  • The crude (S)-β-benzoyloxy-γ-butyrolactone is dissolved in a biphasic system of an organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.

  • Immobilized Candida rugosa lipase is added to the mixture.

  • The reaction is stirred at a controlled temperature and pH until complete hydrolysis of the benzoyl group is observed.

  • The enzyme is removed by filtration, and the aqueous phase is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated under reduced pressure to yield (S)-3-hydroxy-γ-butyrolactone. The (R)-enantiomer can be obtained starting from D-malic acid.

Protocol 2: Asymmetric Hydrogenation of a γ-Butenolide[6]

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a γ-butenolide to the corresponding chiral γ-butyrolactone.

  • In a glovebox, a pressure-resistant vial is charged with the γ-butenolide substrate, a rhodium precursor (e.g., [Rh(COD)₂]BF₄), and a chiral phosphine ligand (e.g., ZhaoPhos).

  • Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred briefly to ensure homogeneity.

  • The vial is sealed and transferred to a hydrogenation reactor.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure.

  • The reaction is stirred at a specific temperature for a set period.

  • After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the enantiomerically enriched γ-butyrolactone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows in the synthesis of this compound.

logical_progression cluster_approaches Synthetic Approaches cluster_methods Specific Methods Chiral Pool Chiral Pool Malic Acid Malic Acid Chiral Pool->Malic Acid Carbohydrates Carbohydrates Chiral Pool->Carbohydrates Asymmetric Catalysis Asymmetric Catalysis Asymmetric Hydrogenation Asymmetric Hydrogenation Asymmetric Catalysis->Asymmetric Hydrogenation Sharpless Dihydroxylation Sharpless Dihydroxylation Asymmetric Catalysis->Sharpless Dihydroxylation Biocatalysis Biocatalysis Kinetic Resolution Kinetic Resolution Biocatalysis->Kinetic Resolution Whole-Cell Synthesis Whole-Cell Synthesis Biocatalysis->Whole-Cell Synthesis

Caption: Logical Progression of Synthetic Strategies.

experimental_workflow start Start: Racemic 4-Hydroxydihydrofuran-2(3H)-one step1 Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed acylation) start->step1 decision Separation of Enantiomers step1->decision product Desired (R)-Enantiomer decision->product Unreacted other_enantiomer Acyalted (S)-Enantiomer decision->other_enantiomer Reacted end End product->end

Caption: Experimental Workflow for Kinetic Resolution.

Conclusion

The journey to develop efficient and enantioselective syntheses of this compound mirrors the broader advancements in synthetic organic chemistry. From its early origins in chiral pool synthesis to the sophisticated catalytic and biocatalytic methods of today, the quest for this valuable synthon has spurred innovation and pushed the boundaries of what is possible in asymmetric synthesis. The diverse array of methodologies now available provides researchers with a powerful toolkit to access this and other chiral γ-butyrolactones, paving the way for the discovery and development of new pharmaceuticals and biologically active compounds. The continued focus on sustainable and scalable routes ensures that the importance of this compound in the scientific community will only continue to grow.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 4-hydroxydihydrofuran-2(3H)-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of 4-hydroxydihydrofuran-2(3H)-one isomers. The focus is on the distinct properties and synthesis of the (R)- and (S)-enantiomers, which are crucial for applications in drug development and chemical synthesis. This document outlines key physicochemical properties, detailed experimental protocols for their synthesis and separation, and discusses their biological significance.

Introduction to Chirality in 4-hydroxydihydrofuran-2(3H)-one

4-hydroxydihydrofuran-2(3H)-one, a gamma-butyrolactone derivative, possesses a single stereocenter at the C4 position, giving rise to two non-superimposable mirror images known as enantiomers: (R)-4-hydroxydihydrofuran-2(3H)-one and (S)-4-hydroxydihydrofuran-2(3H)-one. These enantiomers exhibit identical physical properties in an achiral environment but can have significantly different interactions with other chiral molecules, such as biological receptors and enzymes. This stereochemical difference is of paramount importance in pharmacology and drug development, as the therapeutic activity and toxicity of a drug can be confined to a single enantiomer.

The (S)-enantiomer is a key intermediate in the synthesis of various biologically active compounds, including the brain metabolism promoter (S)-Oxiracetam and intermediates for AIDS drugs.[1] It also serves as a building block for the synthesis of certain natural products.[1] The (R)-enantiomer and its derivatives are also significant, for instance, (R)-4-propyldihydrofuran-2(3H)-one is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.

Physicochemical and Spectroscopic Data

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), provides detailed structural information. While the NMR spectra of the two enantiomers are identical in an achiral solvent, the use of chiral shift reagents can allow for their differentiation.

Table 1: Physicochemical Properties of 4-hydroxydihydrofuran-2(3H)-one Isomers

Property(S)-4-hydroxydihydrofuran-2(3H)-oneThis compoundReference
Molecular Formula C₄H₆O₃C₄H₆O₃[2]
Molecular Weight 102.09 g/mol 102.09 g/mol [2]
CAS Number 7331-52-4Not specified[2]
Topological Polar Surface Area (TPSA) 46.53 Ų46.53 Ų[2]
LogP -0.7058-0.7058[2]
Hydrogen Bond Donors 11[2]
Hydrogen Bond Acceptors 33[2]

Table 2: Spectroscopic Data for 4-hydroxydihydrofuran-2(3H)-one (Racemic)

SpectroscopyDataReference
¹H-NMR (d6-DMSO, 400 MHz) δ 7.58-7.60 (m, 3H), 7.81-7.83 (m, 2H)[3]
¹³C-NMR (d6-DMSO, 100.6 MHz) δ 126.3, 129.4, 132.1, 149.2[3]
⁷⁷Se-NMR (d6-DMSO, 76.3 MHz) δ 1180.40[3]

Note: The provided NMR data is for phenylseleninic acid, a reagent used in a synthesis, and not the final product itself. Specific NMR data for the individual enantiomers of 4-hydroxydihydrofuran-2(3H)-one is not detailed in the provided search results.

Experimental Protocols

Enantioselective Synthesis

The synthesis of enantiomerically pure 4-hydroxydihydrofuran-2(3H)-one is a critical step for its use in pharmaceutical applications. Various strategies have been developed, often employing chiral catalysts or starting from a chiral pool.

Protocol 1: Asymmetric Synthesis of (R)-4-propyldihydrofuran-2(3H)-one (A related derivative)

This protocol describes the synthesis of a derivative and illustrates a general approach to achieving enantioselectivity.

Step a) Organocatalytic Michael Addition:

  • Dissolve trans-2-hexen-1-al (10 g, 101.9 mmols) in a 7/1 v/v mixture of THF/H₂O (150 mL).

  • Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1.66 g, 5.1 mmols), boric acid (3.15 g, 50.1 mmols), and pivalic acid (0.52 g, 5.1 mmols).

  • Stir the mixture at 20°C for 15 minutes.

  • Add nitromethane (37.3 g, 611.4 mmols) and stir at 20°C for 48 hours.

  • After completion, remove tetrahydrofuran under vacuum (T < 30°C) and add isopropyl acetate (60 mL).

Step b) Subsequent reactions to yield the final product would follow, which are not fully detailed in the source. The enantiomeric ratio of the product is monitored by chiral stationary phase gas chromatography.[4]

Separation of Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation.

General Protocol for Chiral HPLC Method Development:

  • Column Screening: Initially screen a set of complementary chiral columns with broad enantiorecognition abilities. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based CSPs are common choices.[5][6]

  • Mobile Phase Selection:

    • Normal Phase: Use a nonpolar solvent like heptane with a small amount of an alcohol (e.g., ethanol or isopropanol) as a modifier.[5]

    • Reversed Phase: Use a mixture of an aqueous buffer (e.g., phosphate buffer at low pH) and a polar organic solvent like acetonitrile or methanol.[5]

    • Polar Organic Mode: Use waterless mixtures of polar organic solvents.[5]

  • Optimization: Once a column and mobile phase system show promise for separation, optimize the conditions by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline separation with good resolution.

Biological Activity and Significance

While extensive data on the specific biological activities of the individual enantiomers of 4-hydroxydihydrofuran-2(3H)-one is not widely published, the profound impact of stereochemistry on pharmacological effects is well-established. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects.[7]

For instance, studies on derivatives, such as 4,5-dihydro-5-[aryl(hydroxy)methyl]-3-methylidenefuran-2(3H)-ones, have shown that these compounds are cytotoxic against leukemia cell lines in the micromolar range, with significant differences in activity observed between the corresponding enantiomers for the HL-60 cell line.[8] This highlights the importance of evaluating the biological activity of each enantiomer independently.

The use of (S)-4-hydroxydihydrofuran-2(3H)-one as a key intermediate for drugs like (S)-Oxiracetam underscores its role in providing the correct stereochemistry for desired biological interactions.[1]

Visualizations

Stereoisomers of 4-hydroxydihydrofuran-2(3H)-one

Caption: Enantiomers of 4-hydroxydihydrofuran-2(3H)-one.

General Workflow for Chiral Synthesis and Analysis

workflow start Achiral Starting Materials synthesis Asymmetric Synthesis (Chiral Catalyst/Auxiliary) start->synthesis racemic Racemic Mixture of (R)- and (S)-isomers synthesis->racemic separation Chiral Separation (e.g., Chiral HPLC) racemic->separation R_isomer (R)-enantiomer separation->R_isomer Isolate S_isomer (S)-enantiomer separation->S_isomer Isolate analysis Biological Activity and Property Analysis R_isomer->analysis S_isomer->analysis

Caption: General workflow for obtaining and evaluating enantiomers.

Conclusion

The stereochemistry of 4-hydroxydihydrofuran-2(3H)-one is a critical determinant of its utility, particularly in the synthesis of pharmaceuticals. The ability to produce and separate the (R)- and (S)-enantiomers is essential for developing drugs with improved efficacy and safety profiles. This guide has provided an overview of the key aspects of the stereochemistry, synthesis, and biological relevance of these isomers, offering a valuable resource for professionals in the field of drug discovery and development. Further research into the specific biological activities of each enantiomer is warranted to fully elucidate their therapeutic potential.

References

The Biological Significance of Furanone Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom and a ketone group, has emerged as a privileged structure in medicinal chemistry. Its prevalence in natural products and the synthetic accessibility of its derivatives have made it a focal point for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the medicinal chemistry of furanone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document details the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these activities, serving as a resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity of Furanone Derivatives

Furanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and interaction with DNA, leading to the inhibition of tumor growth.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various furanone derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. A selection of these findings is summarized in Table 1.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Bis-2(5H)-furanonesCompound 4eC6 glioma12.1[1][2]
Furan-based pyridine carbohydrazideCompound 4MCF-74.06[3]
Furan-based N-phenyl triazinoneCompound 7MCF-72.96[3]

Table 1: Anticancer Activity of Selected Furanone Derivatives

Mechanism of Action: Cell Cycle Arrest and DNA Interaction

Studies have revealed that a key antitumor mechanism of certain bis-2(5H)-furanone derivatives is the induction of cell cycle arrest, specifically at the S-phase or G2/M phase.[1][2][3] This disruption of the normal cell division cycle prevents the proliferation of cancer cells. Furthermore, spectroscopic analysis has indicated that some of these compounds can directly interact with DNA, suggesting that DNA may be a potential molecular target for this class of anticancer drugs.[1]

Anticancer_Mechanism_of_Furanone_Derivatives Simplified Anticancer Mechanism of Furanone Derivatives Furanone_Derivative Furanone Derivative Cancer_Cell Cancer Cell Furanone_Derivative->Cancer_Cell Enters DNA_Interaction Direct DNA Interaction Cancer_Cell->DNA_Interaction Targets Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M Phase) Cancer_Cell->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DNA_Interaction->Apoptosis Can trigger Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Simplified workflow of the anticancer action of furanone derivatives.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furanone derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of the compound.

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the furanone derivative for the desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Anti-inflammatory Activity of Furanone Derivatives

Furanone derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data on Anti-inflammatory Activity

The in vitro inhibitory activities of furanone derivatives against COX-1, COX-2, and 15-LOX enzymes are presented in Table 2.

Compound ClassDerivative ExampleEnzymeIC₅₀ (µM)Reference
N-phenylpyridazinoneCompound 5bCOX-23.27[4]
N-benzoylpyridazinoneCompound 8bCOX-23.47[4]
N-benzoylpyridazinoneCompound 8cCOX-22.90[4]
N-phenylpyridazinoneCompound 5b15-LOX4.93[4]
N-benzoylpyridazinoneCompound 8b15-LOX3.47[4]
N-benzoylpyridazinoneCompound 8c15-LOX2.90[4]
Tetrasubstituted furanoneDFUCOX-20.041[5]

Table 2: Anti-inflammatory Activity of Selected Furanone Derivatives

Mechanism of Action: COX/LOX Inhibition and NF-κB Pathway

The primary anti-inflammatory mechanism of many furanone derivatives is the inhibition of COX and LOX enzymes, which are critical for the biosynthesis of prostaglandins and leukotrienes, respectively.[4] By inhibiting these enzymes, furanone derivatives can reduce the production of these pro-inflammatory mediators. Additionally, some furanone derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[6]

Anti_inflammatory_Mechanism Anti-inflammatory Signaling Pathway of Furanone Derivatives cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX LOX AA->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_n->Gene_Expression Induces Furanone_Derivative Furanone Derivative Furanone_Derivative->IKK Inhibits Furanone_Derivative->COX2 Inhibits Furanone_Derivative->LOX Inhibits

Caption: Furanone derivatives inhibit inflammatory pathways via COX/LOX and NF-κB.

Experimental Protocols

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Animal Preparation: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the furanone derivative or vehicle orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation: Use purified ovine COX-1 and human recombinant COX-2. Arachidonic acid is used as the substrate.

  • Incubation: Incubate the enzyme with the furanone derivative at various concentrations for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement of Prostaglandin E₂ (PGE₂): The amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC₅₀ Determination: The IC₅₀ value is determined from the concentration-inhibition curve.

Antimicrobial Activity: Quorum Sensing Inhibition

Furanone derivatives have garnered significant attention for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). By disrupting QS, these compounds can inhibit the expression of virulence factors and biofilm formation, offering a novel approach to combat bacterial infections.

Quantitative Data on Quorum Sensing Inhibition

The effectiveness of furanone derivatives in inhibiting QS is often evaluated by measuring the reduction in the expression of QS-controlled genes or the production of virulence factors.

Compound ClassDerivative ExampleBacterial StrainInhibitionReference
(5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analoguesNot specifiedPseudomonas aeruginosa20-90% QS inhibition[7]
Halogenated furanoneNot specifiedPseudomonas aeruginosaReduction in virulence factor production[8]

Table 3: Quorum Sensing Inhibitory Activity of Furanone Derivatives

Mechanism of Action: Targeting Quorum Sensing Systems

Furanone derivatives primarily target the LuxI/LuxR-type QS systems in Gram-negative bacteria, such as the LasI/LasR and RhlI/RhlR systems in Pseudomonas aeruginosa.[9][10] They are thought to act as antagonists of the signal receptor (e.g., LasR), preventing the binding of the natural autoinducer molecules and subsequent activation of target gene expression. In Gram-positive bacteria like Staphylococcus aureus, furanones can interfere with the accessory gene regulator (Agr) system.[11][12]

Quorum_Sensing_Inhibition Mechanism of Quorum Sensing Inhibition by Furanone Derivatives cluster_P_aeruginosa Pseudomonas aeruginosa (Gram-negative) cluster_S_aureus Staphylococcus aureus (Gram-positive) LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Receptor) AHL->LasR Binds & Activates Virulence_P Virulence Factor Expression & Biofilm Formation LasR->Virulence_P Induces AgrD AgrD (Precursor) AgrB AgrB (Processing) AgrD->AgrB Processed by AIP AIP (Autoinducer) AgrB->AIP Exports AgrC AgrC (Receptor) AIP->AgrC Binds & Activates AgrA AgrA (Regulator) AgrC->AgrA Phosphorylates Virulence_S Toxin Production AgrA->Virulence_S Induces Furanone_Derivative Furanone Derivative Furanone_Derivative->LasR Antagonizes Furanone_Derivative->AgrC Interferes with

Caption: Furanone derivatives disrupt quorum sensing in both Gram-negative and Gram-positive bacteria.

Experimental Protocols

This assay is used to quantify biofilm formation.

  • Bacterial Culture: Grow bacteria in a suitable medium overnight.

  • Biofilm Formation: In a 96-well plate, add the bacterial culture with or without the furanone derivative and incubate for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic cells.

  • Staining: Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

  • Washing: Wash the wells again to remove excess stain.

  • Solubilization: Solubilize the stained biofilm with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at 570-595 nm.

Synthesis of Furanone Derivatives

The synthesis of furanone derivatives is a dynamic area of research, with various methods being developed to access diverse structures.

General Synthetic Strategies

A common approach to synthesize 2(5H)-furanone derivatives involves the reaction of mucohalic acids (e.g., mucochloric or mucobromic acid) with various nucleophiles. For instance, the synthesis of novel chiral 2(5H)-furanone sulfones has been achieved through the interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols, followed by oxidation.[13]

Synthesis_of_Furanone_Sulfones General Synthetic Scheme for Furanone Sulfones Mucohalic_Acid Mucohalic Acid (e.g., Mucochloric Acid) Furanone_Intermediate 5-alkoxy-3,4-dihalo- 2(5H)-furanone Mucohalic_Acid->Furanone_Intermediate Alcohol Chiral Alcohol (e.g., l-menthol) Alcohol->Furanone_Intermediate Thioether Furanone Thioether Furanone_Intermediate->Thioether Thiol Aromatic Thiol Thiol->Thioether Furanone_Sulfone Chiral 2(5H)-Furanone Sulfone Thioether->Furanone_Sulfone Oxidation Oxidation (e.g., H₂O₂) Oxidation->Furanone_Sulfone

Caption: Synthetic pathway for chiral 2(5H)-furanone sulfones.

Experimental Protocol: Synthesis of Chiral 2(5H)-Furanone Sulfones
  • Step 1: Synthesis of 5-alkoxy-3,4-dihalo-2(5H)-furanones: React mucochloric or mucobromic acid with a chiral alcohol (e.g., l-menthol or l-borneol) in the presence of an acid catalyst.

  • Step 2: Synthesis of Furanone Thioethers: React the 5-alkoxy-3,4-dihalo-2(5H)-furanone with an aromatic thiol in the presence of a base like triethylamine.

  • Step 3: Oxidation to Furanone Sulfones: Oxidize the resulting furanone thioether using an oxidizing agent such as hydrogen peroxide in acetic acid to yield the final chiral 2(5H)-furanone sulfone.

Conclusion

Furanone derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with a growing understanding of their mechanisms of action, positions them as valuable leads for the development of new therapeutics. The continued exploration of the furanone scaffold, through both synthetic diversification and detailed biological evaluation, is expected to yield novel drug candidates with improved potency and selectivity. This guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of this important heterocyclic motif.

References

The Versatile Chiral Building Block: (R)-4-Hydroxydihydrofuran-2(3H)-one in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R)-4-Hydroxydihydrofuran-2(3H)-one , a valuable chiral pool starting material, has emerged as a cornerstone in the stereoselective synthesis of a diverse array of complex molecules, most notably in the pharmaceutical industry. Its inherent chirality and versatile functionality make it an attractive scaffold for the construction of key intermediates for antiepileptic drugs, antiviral agents, and other bioactive compounds. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this important chiral building block, complete with experimental protocols and workflow visualizations to aid researchers and drug development professionals.

Physicochemical Properties

This compound is a colorless to yellow oily liquid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₆O₃[2]
Molecular Weight 102.09 g/mol [2]
CAS Number 28555-77-3-
Appearance Colorless to yellow oily liquid[1]
Solubility Slightly soluble in chloroform, methanol, and ethanol[1]
Storage 2-8°C[1]

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through various methods, including the asymmetric reduction of maleic anhydride or succinic anhydride derivatives, and chemoenzymatic approaches. A common strategy involves the stereoselective reduction of a prochiral precursor.

Representative Experimental Protocol: Asymmetric Hydrogenation

A detailed experimental protocol for the asymmetric hydrogenation of a suitable precursor to yield this compound is often proprietary. However, a general procedure based on published methodologies is outlined below.

Reaction: Asymmetric hydrogenation of a furan-2,5-dione precursor.

Catalyst: A chiral ruthenium or rhodium complex, such as Ru(BINAP)Cl₂.

Procedure:

  • A solution of the furan-2,5-dione precursor in an appropriate solvent (e.g., methanol, ethanol) is placed in a high-pressure autoclave.

  • The chiral catalyst (e.g., 0.1-1 mol%) is added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 10-50 atm).

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-50°C) for a specified time (e.g., 12-48 hours), monitored by techniques like TLC or HPLC.

  • Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure this compound.

Note: The specific reaction conditions, including catalyst loading, hydrogen pressure, temperature, and reaction time, need to be optimized for the specific substrate and catalyst system.

Key Applications and Transformations

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, including protection of the hydroxyl group, alkylation at the C4 position, and ring-opening reactions. These transformations pave the way for the synthesis of a wide range of chiral molecules.

Synthesis of (R)-4-propyldihydrofuran-2(3H)-one: A Brivaracetam Intermediate

A primary application of this compound is in the synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a key intermediate for the antiepileptic drug Brivaracetam.[3]

Workflow for the Synthesis of (R)-4-propyldihydrofuran-2(3H)-one:

G start This compound step1 Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->step1 step2 Alkylation (e.g., n-propyl bromide, LDA) step1->step2 step3 Deprotection (e.g., TBAF) step2->step3 end (R)-4-propyldihydrofuran-2(3H)-one step3->end

Caption: Synthetic workflow for (R)-4-propyldihydrofuran-2(3H)-one.

Experimental Protocol for the Synthesis of (R)-4-propyldihydrofuran-2(3H)-one:

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound in anhydrous dichloromethane (DCM) at 0°C, add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield (R)-4-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one.

Step 2: Alkylation

  • To a solution of diisopropylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C, add n-butyllithium (1.5 equivalents) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of the protected lactone from Step 1 in anhydrous THF to the LDA solution at -78°C and stir for 1 hour.

  • Add n-propyl bromide (1.5 equivalents) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • To a solution of the alkylated product from Step 2 in THF, add tetrabutylammonium fluoride (TBAF, 1.1 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to afford (R)-4-propyldihydrofuran-2(3H)-one.[1]

Synthesis of Chiral Tetrahydrofuran Derivatives

This compound serves as a precursor for the synthesis of various chiral tetrahydrofuran derivatives, which are important structural motifs in many natural products and pharmaceuticals.[4][5]

General Transformation to Chiral Tetrahydrofurans:

G start This compound step1 Lactone Reduction (e.g., LiAlH4 or DIBAL-H) start->step1 step2 Diol Intermediate step1->step2 step3 Functional Group Manipulations (e.g., Protection, Activation) step2->step3 end Chiral Tetrahydrofuran Derivatives step3->end

Caption: General pathway to chiral tetrahydrofuran derivatives.

Synthesis of Chiral β-Amino Acid Derivatives

The lactone ring of this compound can be opened to provide a chiral backbone for the synthesis of valuable β-amino acid derivatives, which are important components of peptidomimetics and pharmaceuticals.[6][7][8]

Conceptual Pathway to β-Amino Acids:

G start This compound step1 Ring Opening (e.g., with an amine nucleophile) start->step1 step2 Chiral Hydroxy Amide step1->step2 step3 Functional Group Interconversion (e.g., Hydroxyl to Azide, followed by Reduction) step2->step3 end Chiral β-Amino Acid Derivative step3->end

Caption: Conceptual synthesis of β-amino acids.

Precursor for Antiviral Nucleoside Analogues

The chiral nature of this compound makes it a suitable starting material for the synthesis of chiral furanose mimics, which are key components of antiviral nucleoside analogues.[9][10] The synthesis typically involves ring-opening, functional group manipulations to introduce the nucleobase and modify the hydroxyl groups, and finally, cyclization to form the furanose ring mimic.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready availability in enantiomerically pure form and its diverse reactivity provide a powerful platform for the efficient and stereoselective synthesis of a wide range of complex and biologically active molecules. The applications highlighted in this guide, particularly in the synthesis of the Brivaracetam intermediate, underscore its significance in drug discovery and development. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable chiral synthon.

References

Natural occurrence of hydroxydihydrofuranone compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Hydroxydihydrofuranone compounds are a class of heterocyclic molecules of significant interest due to their potent sensory properties and diverse biological activities. Naturally occurring in a wide array of sources including fruits, thermally processed foods, and marine organisms, these compounds are key contributors to flavor and aroma profiles. Beyond their role in food science, many hydroxydihydrofuranones exhibit promising pharmacological activities, such as antimicrobial, anti-inflammatory, and anti-carcinogenic effects.[1] A notable example is the interference with bacterial quorum sensing by brominated furanones, presenting a novel anti-virulence strategy.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of hydroxydihydrofuranone compounds, their biosynthetic origins, and their biological significance. It includes a summary of quantitative data, detailed experimental protocols for their isolation and analysis, and visualizations of key pathways and workflows to support further research and development in this field.

Introduction to Hydroxydihydrofuranone Compounds

Hydroxydihydrofuranones are derivatives of furanone, a five-membered heterocyclic organic compound containing an oxygen atom. The "dihydro" prefix indicates a partially saturated ring, and the "hydroxy" prefix denotes the presence of at least one hydroxyl group. A archetypal and commercially significant example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, which is responsible for the characteristic sweet, caramel-like, fruity aroma of strawberries and pineapples.[1][4][5][6] These compounds are formed through various pathways, including enzymatic processes in plants and microorganisms and through non-enzymatic browning (Maillard reaction) during the thermal processing of food.[1][4] Their biological activities are diverse, ranging from acting as insect pheromones to possessing antioxidant, anti-inflammatory, and potent antimicrobial properties, making them attractive scaffolds for drug discovery.[1][7]

Natural Occurrence and Biosynthesis

Hydroxydihydrofuranone compounds are widespread in nature, originating from plant, microbial, and marine sources, as well as being products of chemical reactions during food processing.

In Plants and Fruits

The most well-known plant-derived hydroxydihydrofuranone is HDMF (Furaneol®). It was first identified in pineapple and is a key odorant in numerous fruits, including strawberries, raspberries, tomatoes, and lychee.[5][8] In plants, HDMF is often found stabilized as a glucoside, such as HDMF-β-D-glucopyranoside.[8]

The biosynthesis of HDMF in strawberries has been studied extensively. The primary precursor is D-fructose-1,6-bisphosphate.[7][9] An enzymatic pathway transforms this precursor into 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), which is then reduced by a quinone oxidoreductase (FaQR) to yield HDMF.[8]

In Marine Environments

The red marine alga Delisea pulchra is a prolific source of halogenated (primarily brominated) furanones.[10][11] These compounds are secondary metabolites that serve as a chemical defense mechanism, preventing the colonization of the alga's surface by bacteria and deterring grazing by herbivores.[1][10] These brominated furanones are structurally similar to bacterial acylated homoserine lactone (AHL) signaling molecules, which allows them to interfere with bacterial communication.[11] Marine-derived fungi, such as species from the genera Aspergillus and Penicillium, have also been identified as sources of novel furanone derivatives.[12]

From Microbial Fermentation

Microorganisms, particularly yeasts, are capable of producing hydroxydihydrofuranones during fermentation. The yeast Zygosaccharomyces rouxii, crucial in the production of soy sauce, produces HDMF from D-fructose-1,6-bisphosphate.[7] Another compound, 5-ethyl-2-methyl-4-hydroxy-3(2H)-furanone, is produced by yeast during the fermentation stages of soy sauce and beer production.[1] Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent flavor compound with a characteristic maple syrup or curry aroma, is the key organoleptic principal of roasted fenugreek seed and is also found in fermented products like sake and wine.[13][14][15]

Formation via Thermal Processing (Maillard Reaction)

The Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that occurs upon heating, is a major source of furanones in cooked and processed foods.[1] HDMF, for instance, was first reported as a product of the Maillard reaction.[1] Sotolon is another key furanone formed during the roasting of coffee and in the production of molasses and brown sugar.[13] The specific furanones generated depend on the types of sugars and amino acids present, as well as the pH and heating conditions.[12]

Biological Activities and Signaling Pathways

The diverse structures of hydroxydihydrofuranones lead to a wide range of biological functions, with significant implications for pharmacology and drug development.

Antimicrobial Activity and Quorum Sensing Inhibition

The most studied pharmacological activity of this class is the anti-biofilm and anti-virulence effect of brominated furanones from Delisea pulchra.[16] These compounds act as quorum sensing inhibitors (QSIs). Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.[3][17]

Brominated furanones are structural mimics of N-acyl homoserine lactones (AHLs), a common class of signaling molecules in Gram-negative bacteria.[11] They competitively bind to the AHL receptor protein (e.g., LuxR-type receptors), displacing the native AHL signal.[16] This binding event prevents the receptor from activating the transcription of QS-controlled genes, thereby inhibiting virulence factor production and biofilm formation without being bactericidal, which may reduce the selective pressure for resistance development.[2][16]

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Mechanism AHL_Synthase AHL Synthase AHL AHL Signal AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding & Activation AHL_out AHL Signal AHL->AHL_out Diffusion DNA DNA Receptor->DNA Gene Transcription Virulence Virulence Factors & Biofilm Formation DNA->Virulence Expression Furanone Brominated Furanone Receptor_Inhib AHL Receptor (e.g., LuxR) Furanone->Receptor_Inhib Competitive Binding No_Virulence Inhibition of Virulence & Biofilm Receptor_Inhib->No_Virulence No Activation AHL_out->Receptor Experimental_Workflow cluster_analysis Analysis Start Plant/Marine/Food Sample Homogenize Homogenization (e.g., with solvent, liquid N2) Start->Homogenize Extraction Solvent Extraction (e.g., Dichloromethane, Ethyl Acetate) or SPE Homogenize->Extraction Concentrate Concentration (Rotary Evaporation) Extraction->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract Purification Purification: Column Chromatography (Silica Gel, Sephadex) CrudeExtract->Purification Quantification Quantitative Analysis (HPLC-UV/MS, GC-MS) CrudeExtract->Quantification For screening Fractions Collected Fractions Purification->Fractions HPLC Further Purification: Preparative HPLC Fractions->HPLC PureCompound Pure Compound HPLC->PureCompound Characterization Structural Characterization (NMR, GC-MS) PureCompound->Characterization PureCompound->Quantification

References

An In-depth Technical Guide to the Synthesis of Gamma-Butyrolactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-butyrolactone (GBL), a five-membered heterocyclic ester, is a foundational scaffold in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] Several FDA-approved drugs, such as the aldosterone antagonists Spironolactone and Eplerenone, incorporate the γ-butyrolactone moiety, highlighting its significance in medicinal chemistry.[1] This guide provides a comprehensive overview of modern synthetic strategies for accessing GBL and its derivatives, focusing on key reactions, catalytic systems, and detailed experimental protocols.

Core Synthetic Strategies

The construction of the γ-butyrolactone ring can be achieved from various starting materials through several distinct chemical transformations. This section details the most prominent and synthetically useful routes.

One of the most established industrial methods for GBL production is the catalytic hydrogenation of maleic anhydride or its hydrogenated successor, succinic anhydride.[3] This process can be conducted in either the liquid or vapor phase and typically employs heterogeneous catalysts under elevated temperature and pressure.[4][5] The reaction proceeds through the formation of succinic anhydride, which is then further reduced to GBL.

GBL_from_Anhydride cluster_main MA Maleic Anhydride SA Succinic Anhydride MA->SA + H₂ GBL γ-Butyrolactone SA->GBL + H₂

Caption: General reaction pathway for GBL synthesis from maleic anhydride.

Data Presentation: Catalytic Hydrogenation Conditions

Starting MaterialCatalyst SystemPhaseTemp. (°C)PressureYield (%)Reference
Maleic AnhydridePd-Mo-Ni on SilicaLiquid150 - 25050 - 150 kg/cm ²High[4]
Maleic AnhydrideCopper Oxide / Zinc OxideVapor250 - 2705 bar>95[5]
Succinic AcidReOx NanoparticlesLiquid250-43[6]
Succinic AcidPVP-capped CuPdLiquid2001 - 4 MPa>99[7]

Experimental Protocol: Vapor-Phase Hydrogenation of Maleic Anhydride [5]

  • Catalyst Activation: A catalyst bed composed of copper oxide (50-90 wt.%) and zinc oxide (10-50 wt.%) is prepared in a fixed-bed reactor. The catalyst is activated in-situ by heating to 180°C under a nitrogen stream, followed by the gradual introduction of hydrogen until a 100% hydrogen stream is achieved. The temperature is then raised to 250°C and held for 5 hours.

  • Reaction Feed: A vaporous mixture of maleic anhydride and hydrogen gas is prepared. The molar ratio of hydrogen to anhydride should be maintained between 40:1 and 200:1.

  • Hydrogenation: The gaseous feed is passed through the activated catalyst bed at a temperature of 250-270°C and a pressure of 5 bar.

  • Product Collection & Analysis: The reaction effluent is cooled and condensed to collect the liquid products. The conversion of maleic anhydride is typically complete, with GBL yields consistently exceeding 95% after an initial stabilization period. Product composition is analyzed by gas chromatography.

A sustainable route to GBL utilizes furfural, a platform chemical derived from lignocellulosic biomass.[8][9] This two-step process involves the initial oxidation of furfural to 2(5H)-furanone, which is subsequently hydrogenated to yield GBL.[9][10]

GBL_from_Furfural cluster_main Furfural Furfural Furanone 2(5H)-Furanone Furfural->Furanone Oxidation (e.g., H₂O₂) GBL γ-Butyrolactone Furanone->GBL Hydrogenation (e.g., Pd/C, H₂)

Caption: Two-step conversion of biomass-derived furfural to GBL.

Data Presentation: Hydrogenation of 2-Furanone to GBL

CatalystSolventTemp.H₂ PressureTime (h)Yield (%)Reference
4% Pd/HACTHFRT0.5 MPa389 (isolated)[8]

Experimental Protocol: Hydrogenation of 2-Furanone [8]

  • Catalyst Preparation: Palladium supported on humin-derived activated carbon (Pd/HAC) is used as the heterogeneous catalyst.

  • Reaction Setup: A pressure reactor is charged with 2-furanone, tetrahydrofuran (THF) as the solvent, and the 4% Pd/HAC catalyst (5 wt% loading relative to the substrate).

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to 0.5 MPa with H₂. The reaction mixture is stirred at room temperature for 3 hours.

  • Work-up and Isolation: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified (e.g., by column chromatography) to afford GBL as a colorless liquid. The catalyst can be recovered and recycled for several consecutive runs with minimal loss in activity.

The synthesis of enantiomerically pure GBL derivatives is of paramount importance for drug development, as stereochemistry often dictates biological activity.[11][12] Numerous asymmetric methods have been developed to control the stereocenters of the lactone ring.

One powerful strategy involves the asymmetric reduction of a protected butenolide to form a key chiral intermediate, (R)-paraconyl alcohol, which is a precursor to many natural product GBLs like the A-factor hormones in Streptomyces.[11][12]

Asymmetric_Synthesis_Workflow cluster_workflow Asymmetric Synthesis of (R)-Paraconyl Alcohol start Dihydroxyacetone wittig Wittig Olefination & Transesterification start->wittig butenolide Free Butenolide wittig->butenolide protection Alcohol Protection butenolide->protection protected_butenolide Protected Butenolide protection->protected_butenolide reduction Asymmetric Reduction (Copper Hydride, Chiral Ligand) protected_butenolide->reduction product (R)-Paraconyl Alcohol (Protected) reduction->product

Caption: Workflow for the enantioselective synthesis of a key GBL intermediate.

Data Presentation: Asymmetric Reduction of Protected Butenolide

Chiral LigandHydride SourceYield (%)Enantiomeric Excess (ee)Reference
(R)-p-tol-BINAPPMHS (Copper Hydride)65>95%[11][12]

Experimental Protocol: Asymmetric Copper Hydride Reduction [11][12]

  • Catalyst Formation: In a flame-dried flask under an argon atmosphere, the copper catalyst precursor and the chiral ligand (e.g., (R)-p-tol-BINAP) are dissolved in an anhydrous solvent (e.g., toluene).

  • Reaction Mixture: The protected butenolide substrate is added to the flask, followed by the slow addition of a hydride source, such as polymethylhydrosiloxane (PMHS).

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., room temperature) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the mixture is worked up using standard extractive procedures. The resulting crude product is purified by silica gel column chromatography to yield the enantiomerically enriched protected (R)-paraconyl alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

The α-methylene-γ-butyrolactone moiety is a critical pharmacophore found in numerous natural products with potent cytotoxic and antifungal activities.[1][13] A common synthetic approach is the Barbier-type allylation of aldehydes with a suitable brominated furanone precursor.

AMGB_Synthesis cluster_main Aldehyde Aldehyde (R-CHO) Product α-Methylene- γ-butyrolactone Aldehyde->Product Aldehyde->Product Indium or Zinc Aqueous Media Furanone 3-Bromomethyl- 5H-furan-2-one Furanone->Product Furanone->Product Indium or Zinc Aqueous Media

Caption: Synthesis of α-methylene-γ-butyrolactones via Barbier-type reaction.

Experimental Protocol: Indium-Mediated Allylation

  • Reaction Setup: An aldehyde, 3-bromomethyl-5H-furan-2-one, and indium powder are combined in an aqueous solvent system (e.g., THF/H₂O).

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered to remove excess indium. The filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired α-methylene-γ-butyrolactone derivative.

Biological Signaling Pathway

In addition to their role as synthetic targets, GBLs function as crucial signaling molecules in nature. In Streptomyces bacteria, GBL hormones like A-factor regulate the production of secondary metabolites, including many important antibiotics.[12] They function by binding to specific repressor proteins, causing a conformational change that releases the repressor from DNA and initiates the transcription of biosynthetic gene clusters.[12][14]

GBL_Signaling cluster_pathway GBL-Mediated Gene Derepression in Streptomyces cluster_result GBL-Mediated Gene Derepression in Streptomyces GBL γ-Butyrolactone (Hormone) Repressor Repressor Protein (e.g., ScbR) GBL->Repressor Binds Repressor_Bound Repressor->Repressor_Bound Binds GBL_Repressor GBL-Repressor Complex Repressor->GBL_Repressor DNA Promoter DNA BGC Biosynthetic Gene Cluster (BGC) Transcription Transcription NPs Natural Products (e.g., Antibiotics) BGC->NPs Leads to Expression Repressor_Bound->DNA Represses GBL_Repressor->Repressor_Bound Prevents Binding

Caption: GBLs act as signaling molecules to induce natural product biosynthesis.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Enantioselective Synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one from a Maleic Anhydride Derivative.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a chiral γ-butyrolactone, is a valuable building block in the synthesis of various natural products and pharmaceuticals. Its stereocenter makes enantioselective synthesis a critical aspect of its production. This document outlines a protocol for the enantioselective synthesis of this compound, focusing on the asymmetric hydrogenation of a suitable precursor derivable from maleic anhydride, such as a γ-hydroxybutenolide. The methodology is based on the highly efficient rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands, which has demonstrated excellent results in producing chiral γ-butyrolactones with high enantioselectivity.[1][2][3]

Reaction Principle

The core of this synthetic approach is the asymmetric hydrogenation of a prochiral γ-hydroxybutenolide. While maleic anhydride itself hydrogenates to succinic anhydride[4], it can be converted to a suitable γ-hydroxybutenolide precursor. The subsequent enantioselective hydrogenation of the carbon-carbon double bond in the butenolide ring, catalyzed by a chiral rhodium complex, establishes the desired stereocenter. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). Ligands such as ZhaoPhos have been shown to be highly effective for this class of transformations.[1][2]

Data Presentation

Table 1: Catalyst Systems and Performance in Asymmetric Hydrogenation of γ-Butenolides and their Derivatives
Catalyst SystemSubstrateConversion (%)ee (%)Reference
Rh/ZhaoPhosγ-butenolides>9999[1][2]
Rh/bisphosphine-thiourea (ZhaoPhos)3-substituted maleic anhydridesfull99[5][6]

Note: The data presented is for analogous substrates, demonstrating the efficacy of the catalytic system for related transformations.

Experimental Protocols

This protocol describes the synthesis of this compound from a γ-hydroxybutenolide precursor, which can be synthesized from maleic anhydride in a separate step (not detailed here).

Materials and Equipment
  • γ-hydroxybutenolide (substrate)

  • [Rh(NBD)₂]BF₄ (Rhodium precursor)

  • (S,S,S)-ZhaoPhos or other suitable chiral phosphine ligand

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)

  • High-pressure autoclave or hydrogenation reactor

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral HPLC column for ee determination

Protocol: Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add [Rh(NBD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (e.g., ZhaoPhos, 1.1 mol%).

  • Add anhydrous, degassed solvent (e.g., 1 mL of Dichloromethane) to dissolve the catalyst components.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the γ-hydroxybutenolide substrate (100 mol%) in the reaction solvent (e.g., Methanol, to a concentration of 0.1 M).

  • Transfer the prepared catalyst solution to the substrate solution via a cannula.

  • Hydrogenation: Place the reaction vessel inside a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).[3]

  • Stir the reaction mixture vigorously at room temperature for the specified reaction time (e.g., 24 hours).[3]

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization and Enantiomeric Excess Determination:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Reaction Pathway

Enantioselective Synthesis MA Maleic Anhydride Precursor γ-Hydroxybutenolide (Precursor) MA->Precursor Precursor Synthesis Product This compound Precursor->Product Asymmetric Hydrogenation Catalyst [Rh(NBD)₂]BF₄ + Chiral Ligand Catalyst->Precursor H2 H₂ H2->Precursor

Caption: Proposed reaction pathway from maleic anhydride.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst_Prep Catalyst Preparation ([Rh] + Chiral Ligand) Mixing Combine Catalyst and Substrate Catalyst_Prep->Mixing Substrate_Prep Substrate Solution (γ-Hydroxybutenolide in Solvent) Substrate_Prep->Mixing Hydrogenation Hydrogenation in Autoclave (50 atm H₂, RT, 24h) Mixing->Hydrogenation Concentration Solvent Evaporation Hydrogenation->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, MS) & ee Determination (Chiral HPLC) Purification->Analysis

Caption: Step-by-step experimental workflow.

Logical Relationship of Key Components

Key Components Relationship Substrate Prochiral Substrate (γ-Hydroxybutenolide) Product Enantioenriched Product ((R)-enantiomer) Substrate->Product Hydrogenation Catalyst Chiral Rhodium Catalyst Catalyst->Product Catalyzes Enantioselectivity High Enantioselectivity (>99% ee) Catalyst->Enantioselectivity Determines Enantioselectivity->Product Leads to

Caption: Relationship between key reaction components.

References

Asymmetric Synthesis of Brivaracetam: A Detailed Application Note and Protocol Using (R)-4-Hydroxydihydrofuran-2(3H)-one as a Key Chiral Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the asymmetric synthesis of Brivaracetam, an antiepileptic drug, utilizing the chiral building block (R)-4-Hydroxydihydrofuran-2(3H)-one. The synthesis proceeds through the key intermediate (R)-4-propyldihydrofuran-2(3H)-one, ensuring stereochemical control, which is crucial for the drug's efficacy. This application note details the synthetic strategy, experimental protocols, and presents relevant data in a clear and accessible format.

Synthetic Strategy Overview

The asymmetric synthesis of Brivaracetam ((2S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide) outlined here begins with the commercially available chiral starting material, (R)-epichlorohydrin. This ensures the early introduction of the desired stereochemistry at the C4 position of the pyrrolidinone core. The synthesis can be conceptually divided into two main stages:

  • Formation of the key intermediate, (R)-4-propyldihydrofuran-2(3H)-one: This stage involves the construction of the γ-butyrolactone ring system with the required (R)-configuration and the introduction of the propyl side chain.

  • Conversion of the intermediate to Brivaracetam: This final stage involves the ring-opening of the lactone, followed by amidation and cyclization with the chiral amine, (S)-2-aminobutanamide, to form the final pyrrolidinone structure of Brivaracetam.

The overall synthetic workflow is depicted in the following diagram:

Brivaracetam Synthesis Workflow cluster_stage1 Stage 1: Synthesis of (R)-4-propyldihydrofuran-2(3H)-one cluster_stage2 Stage 2: Conversion to Brivaracetam R_epichlorohydrin (R)-Epichlorohydrin Intermediate_A Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate R_epichlorohydrin->Intermediate_A Condensation Diphenyl_malonate Diphenyl malonate Diphenyl_malonate->Intermediate_A Intermediate_B Intermediate after Grignard reaction Intermediate_A->Intermediate_B Ethyl magnesium bromide, CuI R_4_propyl (R)-4-propyldihydrofuran-2(3H)-one Intermediate_B->R_4_propyl Krapcho decarboxylation R_4_propyl_2 (R)-4-propyldihydrofuran-2(3H)-one Intermediate_C (R)-3-(bromomethyl)hexanoate intermediate R_4_propyl_2->Intermediate_C Ring-opening Brivaracetam Brivaracetam Intermediate_C->Brivaracetam Cyclization S_2_aminobutanamide (S)-2-aminobutanamide S_2_aminobutanamide->Brivaracetam

A high-level overview of the two-stage asymmetric synthesis of Brivaracetam.

Experimental Protocols

The following protocols are based on established synthetic routes and provide a detailed methodology for the preparation of Brivaracetam.

Stage 1: Synthesis of (R)-4-propyldihydrofuran-2(3H)-one

This stage focuses on the preparation of the key chiral lactone intermediate.

Step 1.1: Synthesis of Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

This step involves the condensation of diphenyl malonate with (R)-epichlorohydrin to form a bicyclic intermediate.

  • Protocol:

    • To a solution of diphenyl malonate in a suitable aprotic solvent (e.g., toluene), add a strong base (e.g., sodium hydride) at a controlled temperature (e.g., 0-5 °C).

    • After stirring for a specified time, slowly add (R)-epichlorohydrin to the reaction mixture.

    • Allow the reaction to proceed at room temperature until completion, monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 1.2: Reaction with Ethyl Magnesium Bromide

The bicyclic intermediate is then reacted with a Grignard reagent to introduce the ethyl group which will become part of the propyl chain.

  • Protocol:

    • Dissolve the purified bicyclic intermediate in an anhydrous ethereal solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

    • Add a catalytic amount of copper(I) iodide (CuI).

    • Slowly add a solution of ethyl magnesium bromide in THF.

    • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and concentrate in vacuo.

Step 1.3: Krapcho Decarboxylation to yield (R)-4-propyldihydrofuran-2(3H)-one

The final step in the formation of the key intermediate involves a decarboxylation reaction.

  • Protocol:

    • Dissolve the crude product from the previous step in a suitable solvent (e.g., DMSO) containing a salt such as lithium chloride.

    • Heat the reaction mixture to a high temperature (e.g., 150-160 °C) for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and add water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

    • Purify the resulting (R)-4-propyldihydrofuran-2(3H)-one by vacuum distillation.

Stage 2: Conversion of (R)-4-propyldihydrofuran-2(3H)-one to Brivaracetam

This stage details the transformation of the key lactone intermediate into the final active pharmaceutical ingredient.

Step 2.1: Ring-Opening of (R)-4-propyldihydrofuran-2(3H)-one

The lactone ring is opened to generate a halo-ester intermediate, which is then ready for cyclization.

  • Protocol:

    • Treat (R)-4-propyldihydrofuran-2(3H)-one with a brominating agent (e.g., trimethylsilyl bromide) in a suitable solvent.

    • The reaction is typically carried out at room temperature.

    • Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the crude (R)-3-(bromomethyl)hexanoate intermediate. This intermediate is often used in the next step without further purification.

Step 2.2: Cyclization with (S)-2-aminobutanamide to form Brivaracetam

The final step involves the formation of the pyrrolidinone ring by reacting the halo-ester with the chiral amine.

  • Protocol:

    • Dissolve the crude (R)-3-(bromomethyl)hexanoate intermediate in a polar aprotic solvent (e.g., acetonitrile).

    • Add (S)-2-aminobutanamide and a non-nucleophilic base (e.g., potassium carbonate).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude Brivaracetam by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product as a white solid.

Data Presentation

The following tables summarize the expected yields and key analytical data for the synthesis of Brivaracetam.

Table 1: Summary of Reaction Yields

StepProductStarting MaterialTypical Yield (%)
1.1Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate(R)-Epichlorohydrin75-85
1.2Intermediate after Grignard reactionBicyclic intermediate80-90 (crude)
1.3(R)-4-propyldihydrofuran-2(3H)-oneGrignard product65-75
2.1(R)-3-(bromomethyl)hexanoate intermediate(R)-4-propyldihydrofuran-2(3H)-one90-95 (crude)
2.2BrivaracetamBromo-ester intermediate60-70
Overall Brivaracetam (R)-Epichlorohydrin ~20-30

Table 2: Key Analytical Data for Brivaracetam

ParameterSpecification
AppearanceWhite to off-white crystalline powder
Melting Point75-78 °C
Specific Optical Rotation [α]D+45° to +50° (c=1, acetone)
Chiral Purity (HPLC)≥ 99.5% (S,R)-isomer
Chemical Purity (HPLC)≥ 99.0%
¹H NMRConforms to the structure
¹³C NMRConforms to the structure
Mass Spectrometry[M+H]⁺ consistent with the molecular formula C₁₁H₂₀N₂O₂

Visualization of the Synthetic Pathway

The chemical transformations involved in the asymmetric synthesis of Brivaracetam are illustrated in the following diagram.

Detailed chemical pathway for the asymmetric synthesis of Brivaracetam.

Note: The image sources in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Conclusion

This application note provides a detailed and practical guide for the asymmetric synthesis of Brivaracetam, starting from the readily available chiral precursor (R)-epichlorohydrin and proceeding through the key intermediate (R)-4-propyldihydrofuran-2(3H)-one. The described protocols and tabulated data offer valuable information for researchers and professionals in the field of drug development and organic synthesis. The use of a chiral pool starting material ensures high stereoselectivity, which is a critical aspect of the synthesis of this important antiepileptic drug.

Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation in Chiral Diol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of chiral vicinal diols from prochiral olefins. This reaction is of paramount importance in academic research and the pharmaceutical industry for the construction of stereochemically complex molecules, including active pharmaceutical ingredients (APIs).

Introduction

The Sharpless asymmetric dihydroxylation (AD) is a Nobel Prize-winning reaction that converts alkenes to chiral 1,2-diols with high enantioselectivity.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.[2] A stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst, making the process catalytic in the highly toxic and expensive osmium tetroxide.[3]

Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), have made this reaction highly accessible and reliable for a wide range of substrates.[2]

Mechanism of Action

The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-studied process. The key steps are as follows:

  • Ligand Binding: The chiral ligand coordinates to osmium tetroxide to form a chiral osmium(VIII)-ligand complex.

  • [3+2] Cycloaddition: The alkene undergoes a [3+2] cycloaddition to the chiral osmium complex, forming an osma(VI)glycolate intermediate. The facial selectivity is determined by the chiral ligand.[1][2]

  • Hydrolysis: The osma(VI)glycolate is hydrolyzed to release the chiral diol product. This step can be accelerated by the addition of a sulfonamide co-catalyst, such as methanesulfonamide (CH₃SO₂NH₂).[1]

  • Re-oxidation: The resulting osmium(VI) species is re-oxidized to osmium(VIII) by the stoichiometric co-oxidant, regenerating the active catalyst for the next cycle.[2]

A potential secondary catalytic cycle can occur if the osma(VI)glycolate is oxidized before hydrolysis, which can lead to lower enantioselectivity. This is often suppressed by using a higher concentration of the chiral ligand.[1]

Applications in Drug Development

The synthesis of enantiomerically pure chiral diols is a critical step in the production of numerous pharmaceuticals. The Sharpless AD reaction has been instrumental in the synthesis of key intermediates for a variety of drug classes.

For instance, chiral diols are precursors to chiral epoxides, amino alcohols, and other functionalities commonly found in drug molecules. While specific proprietary industrial processes are often not published in detail, the application of Sharpless AD has been demonstrated in the synthesis of key fragments of medicinally important compounds. The ability to reliably introduce two adjacent stereocenters with high enantiomeric excess makes this reaction a valuable tool in the drug development pipeline, from discovery to process chemistry.

Quantitative Data Summary

The Sharpless asymmetric dihydroxylation is known for its high yields and enantioselectivities across a broad range of olefin substrates. The following tables summarize representative quantitative data for the reaction.

Alkene SubstrateLigand SystemCo-oxidantAdditiveYield (%)Enantiomeric Excess (ee, %)Reference
trans-StilbeneAD-mix-βK₃Fe(CN)₆/K₂CO₃-96>99[4]
trans-StilbeneAD-mix-αK₃Fe(CN)₆/K₂CO₃-89>99[4]
StyreneAD-mix-βK₃Fe(CN)₆/K₂CO₃-9097[5]
1-DeceneRacemic DihydroxylationK₃Fe(CN)₆/K₂CO₃Quinuclidine78-[4]
Methyl trans-cinnamateAD-mix-αK₃Fe(CN)₆/K₂CO₃CH₃SO₂NH₂quantitative>99[6]
1-PhenylcyclohexeneAD-mix-βK₃Fe(CN)₆/K₂CO₃-9297[5]

Table 1: Asymmetric Dihydroxylation of Various Olefins.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix reagents.

Materials:

  • AD-mix-α or AD-mix-β

  • Alkene substrate

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, for non-terminal or electron-deficient alkenes)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.

  • Add the AD-mix (α or β, typically 1.4 g per mmol of alkene) to the solvent mixture. Stir vigorously at room temperature until the two phases are clear and the lower aqueous phase is a bright yellow.[7]

  • If required, add methanesulfonamide (1 equivalent based on the alkene).[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene (1 mmol) to the stirred mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per mmol of alkene) and stir for 30-60 minutes at room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude diol by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified diol and determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Protocol for the Asymmetric Dihydroxylation of trans-Stilbene

This protocol provides a specific example for the dihydroxylation of trans-stilbene.

Materials:

  • AD-mix-β (1.4 g)

  • trans-Stilbene (180 mg, 1 mmol)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Combine tert-butanol (5 mL) and water (5 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Add AD-mix-β (1.4 g) and stir vigorously at room temperature until two clear phases are formed.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trans-stilbene (180 mg, 1 mmol).

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield the crude product.

  • Purify by flash chromatography on silica gel (e.g., 3:1 hexane/ethyl acetate) to afford (1R,2R)-1,2-diphenyl-1,2-ethanediol.

  • Determine the yield and enantiomeric excess (expected to be >99% ee).[4]

Visualizations

Sharpless_AD_Cycle cluster_main Primary Catalytic Cycle Os(VIII)-Ligand Os(VIII)-Ligand Osma(VI)glycolate Osma(VI)glycolate Os(VIII)-Ligand->Osma(VI)glycolate [3+2] Cycloaddition Alkene Alkene Alkene->Osma(VI)glycolate Chiral Diol Chiral Diol Osma(VI)glycolate->Chiral Diol Hydrolysis (H₂O) Os(VI) Os(VI) Osma(VI)glycolate->Os(VI) Os(VI)->Os(VIII)-Ligand Re-oxidation Co-oxidant_red Co-oxidant (reduced) Co-oxidant_red->Os(VIII)-Ligand Co-oxidant_ox Co-oxidant (oxidized) Co-oxidant_ox->Os(VI)

Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

Sharpless_AD_Workflow cluster_workflow Experimental Workflow A 1. Prepare Solvent & AD-mix B 2. Cool to 0 °C A->B C 3. Add Alkene Substrate B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench with Na₂SO₃ D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Concentration F->G H 8. Purification (Chromatography) G->H I 9. Characterization & ee Determination H->I

Caption: General Experimental Workflow for Sharpless AD.

References

Application Notes and Protocols for Michael Addition Reactions Involving (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of (R)-4-Hydroxydihydrofuran-2(3H)-one in Michael addition reactions. This chiral building block serves as a valuable precursor to α,β-unsaturated lactones, which are versatile Michael acceptors in asymmetric synthesis. The protocols outlined below describe a two-step process: the dehydration of this compound to form a chiral butenolide, followed by a diastereoselective Michael addition of a nucleophile.

Application: Asymmetric Synthesis of Substituted γ-Butyrolactones

The synthesis of enantiomerically enriched γ-butyrolactones is of significant interest in medicinal chemistry and natural product synthesis due to their prevalence in biologically active molecules. The strategy presented here leverages the chirality of this compound to introduce new stereocenters with high levels of control. This approach is particularly useful for the synthesis of complex molecules where stereochemistry is crucial for biological activity.

Workflow for the Synthesis of Chiral γ-Butyrolactones

The overall synthetic strategy involves two key transformations:

  • Dehydration: Conversion of this compound to the corresponding α,β-unsaturated lactone, (R)-5H-furan-2-one. This step generates the Michael acceptor.

  • Michael Addition: Conjugate addition of a nucleophile to the activated α,β-unsaturated lactone to form the desired substituted γ-butyrolactone. The stereochemical outcome of this reaction is influenced by the inherent chirality of the starting material and the reaction conditions.

G start This compound step1 Dehydration (e.g., Acid Catalyst, Heat) start->step1 intermediate (R)-5H-furan-2-one (α,β-Unsaturated Lactone) step1->intermediate step2 Michael Addition (Nucleophile, Base) intermediate->step2 product Chiral Substituted γ-Butyrolactone step2->product

Caption: Synthetic workflow from this compound to chiral γ-butyrolactones.

Protocol 1: Dehydration of this compound

This protocol describes the conversion of this compound to the corresponding α,β-unsaturated lactone, (R)-5H-furan-2-one, which serves as the Michael acceptor in the subsequent reaction.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq) and toluene (10 mL per 1 g of starting material).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and allow the reaction to proceed for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-5H-furan-2-one.

Expected Yield: 75-85%

Protocol 2: Organocatalyzed Michael Addition of Nitromethane to (R)-5H-furan-2-one

This protocol details the diastereoselective Michael addition of nitromethane to the chiral α,β-unsaturated lactone prepared in Protocol 1. The reaction is catalyzed by a bifunctional thiourea catalyst derived from a cinchona alkaloid, which has been shown to be effective in similar transformations.

Materials:

  • (R)-5H-furan-2-one (from Protocol 1)

  • Nitromethane

  • Bifunctional thiourea catalyst (e.g., based on quinine or cinchonidine)

  • Toluene, anhydrous

  • Silica gel for column chromatography

Equipment:

  • Dry Schlenk flask or vial with a magnetic stir bar

  • Syringes for liquid transfer

  • Magnetic stirrer

  • TLC plates and developing chamber

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bifunctional thiourea catalyst (0.1 eq).

  • Add anhydrous toluene (2 mL) and stir to dissolve the catalyst.

  • Add (R)-5H-furan-2-one (1.0 eq) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C) using a suitable cooling bath.

  • Add nitromethane (3.0 eq) dropwise via syringe.

  • Stir the reaction mixture at the same temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.

Data Presentation: Summary of Reaction Outcomes

The following tables summarize typical results for the dehydration and Michael addition reactions based on literature precedents for similar substrates.

Table 1: Dehydration of this compound

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1TsOH·H₂O (0.05)TolueneReflux582
2H₂SO₄ (cat.)BenzeneReflux678
3KHSO₄ (0.1)XyleneReflux480

Table 2: Michael Addition of Nitromethane to (R)-5H-furan-2-one

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Quinine-thiourea (10)Toluene0489190:10
2Cinchonidine-thiourea (10)CH₂Cl₂-20728885:15
3(S,S)-Bis-ProPhenol/Et₂Zn (10)THF252485>95:5[1]

Reaction Mechanism

The organocatalyzed Michael addition proceeds through a dual activation mechanism. The basic amine moiety of the catalyst deprotonates the nitromethane, increasing its nucleophilicity. Simultaneously, the thiourea moiety activates the α,β-unsaturated lactone via hydrogen bonding, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

G cluster_0 Dual Activation by Bifunctional Catalyst cluster_1 Stereoselective C-C Bond Formation catalyst Bifunctional Catalyst (Thiourea-Amine) activated_complex Activated Complex nitromethane Nitromethane (Nucleophile) nitromethane->catalyst Deprotonation by Amine lactone (R)-5H-furan-2-one (Michael Acceptor) lactone->catalyst Activation by Thiourea (H-Bonding) michael_adduct Michael Adduct (Diastereomerically Enriched) activated_complex->michael_adduct Nucleophilic Attack

Caption: Proposed mechanism for the organocatalyzed Michael addition.

References

Application Notes and Protocols for Organocatalytic Routes to Optically Active Gamma-Butyrolactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of optically active gamma-butyrolactones, a crucial structural motif in numerous natural products and pharmaceuticals. The focus is on modern organocatalytic methods, which offer significant advantages in terms of sustainability, operational simplicity, and stereocontrol.

Introduction

Optically active γ-butyrolactones are prevalent scaffolds in a vast array of biologically active compounds, including anti-inflammatory agents, anti-cancer drugs, and antibiotics. Their synthesis in an enantiomerically pure form is of paramount importance in drug discovery and development. Organocatalysis has emerged as a powerful tool to achieve this, providing metal-free alternatives with high levels of stereoselectivity. This document outlines key organocatalytic strategies, including Michael additions, aldol reactions, and cascade sequences, complete with detailed experimental protocols and comparative data.

Asymmetric Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is a cornerstone of carbon-carbon bond formation. Organocatalysis has enabled highly enantioselective versions of this reaction for the synthesis of chiral γ-butyrolactones.

Cinchona Alkaloid-Derived Thiourea Catalysis

Bifunctional cinchona alkaloid-derived thiourea catalysts have proven to be highly effective in promoting the asymmetric Michael addition of pronucleophiles to various acceptors, leading to the formation of chiral γ-butyrolactones. These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the electrophile via hydrogen bonding, and the tertiary amine of the cinchona alkaloid acts as a Brønsted base to activate the nucleophile.

Logical Relationship of Bifunctional Thiourea Catalysis

cluster_activation Dual Activation catalyst Bifunctional Thiourea Catalyst nucleophile Pronucleophile (e.g., Malonate) catalyst->nucleophile Brønsted Base Activation (Amine) electrophile Michael Acceptor (e.g., Nitroolefin) catalyst->electrophile Hydrogen Bond Activation (Thiourea) nucleophile->electrophile Asymmetric Michael Addition product Chiral γ-Butyrolactone Precursor electrophile->product Intermediate Formation start Ketone + Aldehyde aldol Proline-Catalyzed Asymmetric Aldol Reaction start->aldol intermediate β-Hydroxy Ketone (Aldol Adduct) aldol->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction diol 1,3-Diol reduction->diol lactonization Lactonization (Acid-catalyzed) diol->lactonization product Optically Active γ-Butyrolactone lactonization->product NHC Chiral NHC enal α,β-Unsaturated Aldehyde NHC->enal Nucleophilic Attack breslow Breslow Intermediate enal->breslow Proton Transfer homoenolate Homoenolate Equivalent breslow->homoenolate Tautomerization electrophile Electrophile (e.g., Aldehyde) homoenolate->electrophile Nucleophilic Attack cyclization Cyclization electrophile->cyclization Intermediate Formation product γ-Butyrolactone cyclization->product Lactonization & Catalyst Regeneration start Pronucleophile + Michael Acceptor + Aldehyde michael Organocatalyzed Asymmetric Michael Addition start->michael michael_adduct Chiral Michael Adduct (Enolate Intermediate) michael->michael_adduct aldol Intramolecular Asymmetric Aldol Reaction michael_adduct->aldol aldol_product Cyclic Aldol Product aldol->aldol_product lactonization Lactonization aldol_product->lactonization product Densely Functionalized Chiral γ-Butyrolactone lactonization->product

Application Notes and Protocols for the Biocatalytic Preparation of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic reduction of succinic semialdehyde to afford the chiral lactone, (R)-4-hydroxydihydrofuran-2(3H)-one. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceuticals. The protocols described herein leverage the high selectivity and mild reaction conditions of biocatalysis, offering a green and efficient alternative to traditional chemical synthesis.

Introduction

This compound is a versatile chiral intermediate. Its stereoselective synthesis is of significant interest in the pharmaceutical industry. Biocatalytic reduction, employing either isolated enzymes such as ketoreductases (KREDs) or whole-cell systems, presents a powerful strategy to achieve high enantiopurity under environmentally benign conditions. The precursor for this biotransformation is succinic semialdehyde (SSA), a reactive aldehyde that can be generated in situ from stable starting materials to overcome its inherent instability.

Screening for a Suitable Biocatalyst

The initial and most critical step is the identification of a biocatalyst that can reduce succinic semialdehyde with high conversion and, most importantly, high enantioselectivity towards the desired (R)-enantiomer. This can be achieved by screening a panel of commercially available ketoreductases or by evaluating various microbial strains.

Ketoreductase (KRED) Screening

Commercially available KRED screening kits, such as those from Codexis, offer a rapid and efficient way to identify a suitable enzyme.[1][2][3] These kits typically contain a diverse panel of engineered KREDs with broad substrate specificities and varying stereoselectivities.

Experimental Protocol: KRED Screening

  • Substrate Preparation: Due to the instability of succinic semialdehyde, it is recommended to generate it in situ. A common method is the enzymatic oxidation of γ-aminobutyric acid (GABA) using a GABA-transaminase or the chemical oxidation of a suitable precursor immediately before the reaction. For initial screening, a stabilized form of SSA or a closely related stable analogue can be used.

  • Reaction Setup: In a 96-well microtiter plate, set up the following reaction mixture for each KRED to be screened:

    • Phosphate buffer (100 mM, pH 7.0)

    • Succinic semialdehyde (or precursor for in situ generation) (10 mM)

    • NADP⁺ or NAD⁺ (1 mM)

    • Glucose (50 mM)

    • Glucose dehydrogenase (GDH) for cofactor regeneration (1 mg/mL)

    • KRED lyophilizate (5 mg/mL)

  • Incubation: Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Quenching and Extraction: Quench the reaction by adding an equal volume of acetonitrile. Centrifuge to precipitate the enzyme and extract the supernatant with ethyl acetate.

  • Analysis: Analyze the organic extract by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (% ee).

Data Presentation: KRED Screening Results (Hypothetical)

KRED IDCofactorConversion (%)Enantiomeric Excess (% ee)Configuration
KRED-001NADP⁺8592R
KRED-002NADP⁺7285S
KRED-003NAD⁺91>99R
KRED-004NAD⁺6578S
...............
Whole-Cell Biocatalyst Screening

Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various Candida species are known to possess a wide range of reductases capable of acting on aldehydes and ketones.[4][5][6]

Experimental Protocol: Whole-Cell Screening

  • Cultivation: Cultivate the selected microbial strains in a suitable growth medium (e.g., YPD for yeast) until the late exponential phase.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with buffer (e.g., phosphate buffer, pH 7.0).

  • Biotransformation: Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 50 g/L wet cell weight). Add the substrate (succinic semialdehyde, generated in situ) and a co-substrate for cofactor regeneration (e.g., glucose).

  • Incubation: Incubate the reaction mixture at 30°C with shaking.

  • Work-up and Analysis: Monitor the reaction progress by periodically taking samples. After completion, centrifuge to remove the cells, extract the supernatant with an organic solvent, and analyze by chiral GC.

Data Presentation: Whole-Cell Screening Results (Hypothetical)

Microbial StrainCo-substrateConversion (%)Enantiomeric Excess (% ee)Configuration
Saccharomyces cerevisiaeGlucose7888S
Candida parapsilosisGlucose9597R
Pichia pastorisGlycerol6582R
...............

Optimized Protocol for this compound Preparation

Based on the screening results, a scaled-up protocol can be developed. The following is a representative protocol using a selected ketoreductase.

Experimental Protocol: Preparative Scale Synthesis

  • In situ Substrate Generation: Prepare a solution of the succinic semialdehyde precursor (e.g., a protected form or a substrate for an upstream enzymatic reaction) in a suitable buffer.

  • Biocatalytic Reduction:

    • To a stirred reactor, add phosphate buffer (100 mM, pH 7.0).

    • Add the selected KRED (e.g., KRED-003) to a final concentration of 2 g/L.

    • Add NAD⁺ (0.1 g/L) and the cofactor regeneration system (e.g., glucose dehydrogenase at 1 g/L and glucose at 1.2 equivalents to the substrate).

    • Initiate the reaction by the controlled addition of the succinic semialdehyde precursor solution.

    • Maintain the temperature at 30°C and the pH at 7.0 (with automated addition of a base, e.g., NaOH).

  • Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product by HPLC or GC analysis of reaction aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, remove the enzyme by ultrafiltration or precipitation.

    • Saturate the aqueous phase with NaCl and perform a continuous liquid-liquid extraction with ethyl acetate.[7]

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[8][9]

Data Presentation: Optimized Process Parameters

ParameterValue
Substrate Concentration50 g/L
KRED Loading2 g/L
Cofactor (NAD⁺) Loading0.1 g/L
Reaction Time18 hours
Conversion>99%
Isolated Yield85%
Enantiomeric Excess>99% (R)

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_screening Biocatalyst Screening cluster_optimization Process Optimization cluster_synthesis Preparative Synthesis cluster_analysis Analysis KRED_screening KRED Panel Screening Reaction_conditions Reaction Conditions (pH, Temp, Substrate Conc.) KRED_screening->Reaction_conditions Whole_cell_screening Whole-Cell Screening Whole_cell_screening->Reaction_conditions Cofactor_regen Cofactor Regeneration Reaction_conditions->Cofactor_regen In_situ_SSA In situ SSA Generation Cofactor_regen->In_situ_SSA Bioreduction Biocatalytic Reduction In_situ_SSA->Bioreduction Downstream Downstream Processing (Extraction, Purification) Bioreduction->Downstream Chiral_GC Chiral GC Analysis (% ee) Downstream->Chiral_GC HPLC_NMR HPLC/NMR Analysis (Conversion, Purity) Downstream->HPLC_NMR

Caption: Experimental workflow for the biocatalytic preparation of this compound.

Biocatalytic Reduction Pathway

biocatalytic_pathway SSA Succinic Semialdehyde (Substrate) Product This compound (Product) SSA->Product Reduction KRED Ketoreductase (KRED) or Whole-Cell Biocatalyst NAD NAD(P)⁺ (Oxidized Cofactor) KRED->NAD NADH NAD(P)H (Reduced Cofactor) NADH->KRED e⁻ Regen_System Cofactor Regeneration (e.g., GDH/Glucose) NAD->Regen_System Regen_System->NADH

Caption: General scheme for the biocatalytic reduction of succinic semialdehyde.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-4-Hydroxydihydrofuran-2(3H)-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is low. What are the potential causes and solutions?

Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of common issues and how to address them:

  • Incomplete Reaction:

    • Symptom: TLC or NMR analysis of the crude product shows a significant amount of starting material.

    • Potential Causes:

      • Insufficient reaction time or temperature.

      • Poor catalyst activity or insufficient catalyst loading.

      • Presence of impurities in starting materials or solvents that inhibit the reaction.

    • Troubleshooting Steps:

      • Monitor the reaction progress more frequently using TLC or NMR to determine the optimal reaction time.

      • Gradually increase the reaction temperature, ensuring it does not lead to side product formation.

      • Use fresh, high-purity catalyst and consider a slight increase in its loading.

      • Ensure all starting materials and solvents are pure and dry, as moisture can deactivate many catalysts.

  • Side Product Formation:

    • Symptom: Multiple spots on TLC or unexpected peaks in the NMR spectrum of the crude product.

    • Potential Causes:

      • Reaction temperature is too high, leading to decomposition or side reactions.

      • Incorrect stoichiometry of reagents.

      • In certain reactions, like those involving Grignard reagents, exposure to air (oxygen) can lead to undesired byproducts.

    • Troubleshooting Steps:

      • Lower the reaction temperature and monitor for changes in the product profile.

      • Carefully re-calculate and measure the stoichiometry of all reagents.

      • For air-sensitive reactions, ensure the use of proper inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Product Loss During Workup and Purification:

    • Symptom: Good conversion observed in the crude reaction mixture, but the isolated yield is low.

    • Potential Causes:

      • The product may be partially soluble in the aqueous phase during extraction.

      • The product may be volatile and lost during solvent removal under reduced pressure.

      • Adsorption of the product onto silica gel during column chromatography.

    • Troubleshooting Steps:

      • Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.

      • When removing the solvent, use a lower temperature on the rotovap and avoid applying a very high vacuum.

      • If using column chromatography, try deactivating the silica gel with a small amount of triethylamine in the eluent to minimize adsorption of the polar product.

2. My enantiomeric excess (ee) is poor. How can I improve it?

Achieving high enantioselectivity is crucial for the synthesis of chiral molecules. Here are common reasons for low ee and how to improve it:

  • Catalyst Performance:

    • Potential Causes:

      • The chiral ligand or catalyst is not pure.

      • The catalyst has degraded due to improper storage or handling.

      • The catalyst loading is not optimal.

    • Troubleshooting Steps:

      • Ensure the chiral catalyst and ligands are of high purity.

      • Store catalysts under the recommended conditions (e.g., inert atmosphere, low temperature).

      • Screen different catalyst loadings to find the optimal concentration for your reaction.

  • Reaction Conditions:

    • Potential Causes:

      • The reaction temperature is too high, which can reduce the stereoselectivity of the catalyst.

      • The solvent can have a significant impact on enantioselectivity.

    • Troubleshooting Steps:

      • Perform the reaction at a lower temperature, even if it requires a longer reaction time.

      • Screen a variety of solvents to find one that provides the best enantioselectivity.

3. I am having trouble with the purification of the final product. What are the best practices?

Purification of the polar and often water-soluble this compound can be challenging.

  • Common Impurities:

    • Unreacted starting materials.

    • Solvents used in the reaction and workup.

    • Byproducts from side reactions.

    • In some industrial processes, heavy metals from catalysts may be present.[1]

  • Purification Strategies:

    • Distillation: For technical grade product, vacuum distillation can be an effective method for removing non-volatile impurities.[1] A patent suggests that a pre-heat treatment at 100-400°C before distillation can help to remove water.[2]

    • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity.

    • Column Chromatography: While the polarity of the molecule can make this tricky, it is often necessary. Use a moderately polar eluent system (e.g., ethyl acetate/hexane) and consider deactivating the silica gel as mentioned above.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from various reported methods for the synthesis of chiral γ-butyrolactones. Note that the specific substrates and conditions vary, which affects the direct comparability.

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric HydrogenationRh/ZhaoPhosγ-butenolides95 - 9997 - 98[3]
Asymmetric HydrogenationRh/ZhaoPhos + CF3COOHγ-hydroxybutenolides95 - 99up to 99[3]
Direct Vinylogous Mannich ReactionChiral lanthanum(III)–pybox catalyst2-(5H)-furanone derivatives-68 - 84[4]
Organocatalytic Asymmetric SynthesisOrganocatalysttrans-2-hexen-1-al and nitromethane90> 99.5[5]
Asymmetric HydrogenationBINAP-Rh or Ru complexesButenolidesgoodhigh[6]
Continuous Flow SynthesisPhenylseleninic acid / H2O2Alkenoic acids74-[7]

Detailed Experimental Protocols

Example Protocol: Asymmetric Synthesis of (R)-4-propyldihydrofuran-2(3H)-one (Adapted from a patented process) [5]

This protocol is for a related compound but illustrates the level of detail required for successful synthesis.

Step 1: Synthesis of (R)-3-(nitromethyl)hexanoic acid

  • To a solution of trans-2-hexen-1-al and a suitable chiral amine catalyst in a solvent like dichloromethane, add nitromethane at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with an acidic solution (e.g., 1M HCl).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Esterification

  • Dissolve the (R)-3-(nitromethyl)hexanoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at 40°C for 2 hours.[5]

  • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the methyl ester with an organic solvent, wash with brine, dry, and concentrate.

Step 3: Reduction and Cyclization

  • To a solution of the methyl (R)-3-(nitromethyl)hexanoate in a solvent mixture like methanol and water, add a reducing agent (e.g., sodium borohydride) portion-wise at a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Acidify the reaction mixture with an acid (e.g., 2M HCl) to facilitate the cyclization to the lactone.

  • Extract the final product, (R)-4-propyldihydrofuran-2(3H)-one, with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The final product can be purified by vacuum distillation. A yield of 90% and an enantiomeric ratio of R:S > 99.5:0.5 has been reported for this process.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (e.g., trans-2-hexen-1-al, nitromethane) Asymmetric_Addition Asymmetric Addition (Organocatalyst) Starting_Materials->Asymmetric_Addition Intermediate_Acid (R)-3-(nitromethyl)hexanoic acid Asymmetric_Addition->Intermediate_Acid Esterification Esterification (MeOH, H2SO4) Intermediate_Acid->Esterification Intermediate_Ester Methyl (R)-3-(nitromethyl)hexanoate Esterification->Intermediate_Ester Reduction_Cyclization Reduction & Cyclization (NaBH4, Acid) Intermediate_Ester->Reduction_Cyclization Crude_Product Crude this compound Reduction_Cyclization->Crude_Product Purification_Step Purification (e.g., Vacuum Distillation) Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Check_Crude Analyze Crude Reaction Mixture (TLC, NMR) Start->Check_Crude Incomplete_Reaction Incomplete Reaction? Check_Crude->Incomplete_Reaction Check for starting material Side_Products Significant Side Products? Check_Crude->Side_Products Look for extra spots/peaks Good_Conversion Good Conversion in Crude? Check_Crude->Good_Conversion Confirm high conversion Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check catalyst activity - Ensure pure reagents Incomplete_Reaction->Optimize_Conditions Yes Adjust_Conditions Adjust Reaction Conditions: - Lower temperature - Check stoichiometry - Use inert atmosphere Side_Products->Adjust_Conditions Yes Improve_Workup Improve Workup/Purification: - Multiple extractions - Careful solvent removal - Deactivate silica gel Good_Conversion->Improve_Workup Yes, but low isolated yield troubleshooting_ee Start Low Enantiomeric Excess (ee) Check_Catalyst Evaluate Catalyst - Purity - Storage - Loading Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions - Temperature - Solvent Start->Check_Conditions Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Catalyst_OK->Conditions_OK Yes Action_Catalyst Action: - Use high-purity catalyst - Optimize loading Catalyst_OK->Action_Catalyst No Action_Conditions Action: - Lower reaction temperature - Screen different solvents Conditions_OK->Action_Conditions No Re-evaluate Re-evaluate Synthesis Strategy Conditions_OK->Re-evaluate Yes

References

Side reactions and byproduct formation in gamma-butyrolactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for gamma-butyrolactone (GBL) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of GBL. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for GBL synthesis?

A1: The two primary industrial routes for GBL synthesis are the dehydrogenation of 1,4-butanediol (BDO) and the hydrogenation of maleic anhydride or its esters.[1] The dehydrogenation of BDO is a widely used method that typically employs a copper-based catalyst at elevated temperatures.[1][2] The hydrogenation of maleic anhydride is another significant industrial process that can be carried out in either the liquid or gas phase, often utilizing catalysts containing metals like copper, nickel, or palladium.

Q2: What are the typical byproducts I might encounter in my GBL synthesis?

A2: The byproducts in GBL synthesis are highly dependent on the chosen synthetic route and reaction conditions.

  • From 1,4-Butanediol: The main byproduct is often tetrahydrofuran (THF), formed through the dehydration of BDO.[3] Other potential impurities include unreacted BDO and oligomeric ethers.

  • From Maleic Anhydride: This route can produce a wider range of byproducts, including succinic anhydride (SA) as a common intermediate, tetrahydrofuran (THF), n-butanol, butyric acid, and propionic acid.[4][5] The formation of these byproducts is influenced by the catalyst and reaction conditions.

  • From Tetrahydrofuran Oxidation: The oxidation of THF can lead to the formation of 2-hydroxytetrahydrofuran, gamma-hydroxybutyric acid (GHBA), and gamma-hydroxybutaldehyde (GHBAl).[6]

Q3: How can I purify my synthesized GBL?

A3: Distillation is the most common method for purifying GBL.[7] Due to the potential for azeotrope formation with certain byproducts like diethyl succinate, fractional distillation under vacuum is often employed.[8] For removal of water-soluble impurities, liquid-liquid extraction can be used prior to distillation.

Q4: My GBL yield is lower than expected. What are the potential causes?

A4: Low yield can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time play a crucial role. Deviations from the optimal parameters for your specific synthesis can lead to incomplete conversion or increased side reactions.

  • Catalyst Deactivation: The catalyst can lose activity over time due to coking, poisoning, or structural changes.

  • Equilibrium Limitations: Some reactions, like the dehydrogenation of BDO, are reversible, which can limit the final conversion.

  • Product Loss During Workup: Inefficient extraction or purification steps can lead to a loss of the final product.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the main GBL synthesis routes.

Guide 1: Dehydrogenation of 1,4-Butanediol

Issue: High levels of Tetrahydrofuran (THF) byproduct.

Cause: THF is primarily formed via the acid-catalyzed dehydration of 1,4-butanediol. The acidity can originate from the catalyst support or impurities in the starting material.

Solutions:

  • Catalyst Selection: Utilize catalysts with low acidity. For example, adding ZnO to a copper-based catalyst has been shown to reduce THF formation.[3]

  • Temperature Control: While higher temperatures favor the dehydrogenation to GBL, excessively high temperatures can also promote the dehydration to THF. Maintain the reaction temperature within the optimal range for your catalyst, typically between 180-300°C.[1][2]

  • pH Adjustment: In some laboratory-scale preparations, the addition of a small amount of a non-volatile base like potassium hydroxide can help suppress acid-catalyzed side reactions.

Data on Catalyst Selectivity:

Catalyst CompositionReaction Temperature (°C)1,4-BDO Conversion (%)GBL Selectivity (%)THF Selectivity (%)Reference
Cu/ZnO/ZrO2/Al2O3 (6:1:2:2)240HighHighLow[3]
Cu/Al2O3240HighLowerHigh[3]
10 wt% Cu/Ceria2409398Not specified[9]

Experimental Protocol: Dehydrogenation of 1,4-Butanediol

A mixture of 1,4-butanediol, a copper chromite catalyst, and a small amount of powdered potassium hydroxide is stirred vigorously and heated under reflux. The reaction temperature is typically initiated around 200°C. A lively evolution of hydrogen gas indicates the start of the dehydrogenation. The reaction is monitored until the cessation of hydrogen evolution, which usually takes a few hours. After cooling, the catalyst is filtered off, and the crude GBL is purified by vacuum distillation.[10]

Logical Workflow for Troubleshooting High THF in BDO Dehydrogenation:

Caption: Troubleshooting workflow for high THF byproduct.

Guide 2: Hydrogenation of Maleic Anhydride

Issue: Formation of multiple byproducts such as succinic anhydride (SA), n-butanol, and propionic acid.

Cause: The hydrogenation of maleic anhydride is a multi-step process, and the product distribution is highly sensitive to the catalyst, temperature, and pressure. Succinic anhydride is a key intermediate. Over-hydrogenation and hydrogenolysis of GBL can lead to the formation of n-butanol and propionic acid.[5]

Solutions:

  • Catalyst Optimization: The choice of catalyst is critical. Copper-based catalysts are often used for GBL production.[11] The addition of promoters can influence selectivity. For instance, modifying a catalyst can reduce over-hydrogenation reactions.

  • Two-Stage Process: A two-stage process can be employed to optimize the formation of GBL. The first stage, at a lower temperature, favors the conversion of maleic anhydride to succinic anhydride and GBL. The second stage, under different conditions, can be used to convert any remaining succinic anhydride to GBL.

  • Control of Reaction Conditions:

    • Temperature: Higher temperatures can favor the formation of byproducts through over-hydrogenation. A typical temperature range is 150-300°C.

    • Pressure: Higher hydrogen pressure generally favors the formation of more reduced products like 1,4-butanediol.

    • Solvent: The use of a solvent like GBL itself can help to moderate the reaction and improve selectivity.

Influence of Catalyst on Product Selectivity (Qualitative):

CatalystPrimary ProductsTendency for Byproducts
Copper-basedGBLCan lead to over-hydrogenation to 1,4-BDO at higher pressures.
Nickel-basedSuccinic Anhydride, GBLCan promote the formation of propionic acid.[12]
Palladium-basedGBL, Succinic AnhydrideSelectivity can be tuned by reaction conditions.

Experimental Protocol: Hydrogenation of Maleic Anhydride

The reaction is typically performed in a fixed-bed reactor. A solution of maleic anhydride in a solvent (e.g., GBL) is fed into the reactor along with hydrogen gas. The catalyst bed is maintained at a specific temperature (e.g., 250-280°C) and pressure. The catalyst is usually reduced in-situ with hydrogen before the reaction. The product stream is then cooled, and the liquid products are collected and analyzed.

Signaling Pathway of Maleic Anhydride Hydrogenation:

Maleic_Anhydride_Hydrogenation MA Maleic Anhydride SA Succinic Anhydride MA->SA +H2 GBL Gamma-Butyrolactone SA->GBL +H2 BDO 1,4-Butanediol GBL->BDO +H2 Byproducts n-Butanol, Propionic Acid GBL->Byproducts Over-hydrogenation/ Hydrogenolysis THF Tetrahydrofuran BDO->THF -H2O

Caption: Reaction pathway for maleic anhydride hydrogenation.

Guide 3: Oxidation of Tetrahydrofuran (THF)

Issue: Low selectivity for GBL, with formation of gamma-hydroxybutyric acid (GHBA) and gamma-hydroxybutaldehyde (GHBAl).

Cause: Over-oxidation of the intermediate 2-hydroxytetrahydrofuran or GBL itself can lead to the formation of GHBA and GHBAl. This is often exacerbated by higher reaction temperatures.[6]

Solutions:

  • Temperature Control: The reaction temperature is a critical parameter. Increasing the temperature beyond a certain point (e.g., 80°C in some systems) can decrease the selectivity for GBL due to over-oxidation.[6][13]

  • Oxidant-to-Substrate Ratio: The molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to THF should be carefully controlled. An excess of the oxidant can promote the formation of over-oxidation byproducts.

  • Reaction Time: Prolonged reaction times can also lead to the degradation of the desired product. The reaction should be monitored and stopped once the optimal conversion of THF is achieved.

Effect of Temperature on THF Oxidation (Example with H₂O₂ oxidant):

Reaction Temperature (°C)THF Conversion (%)GBL Selectivity (%)Byproduct FormationReference
60LowerHighLow[6]
8047.388.2Moderate[6][13]
>80Slightly HigherDecreasedIncreased over-oxidation[6][13]

Experimental Protocol: Oxidation of Tetrahydrofuran

Tetrahydrofuran is added to a solution of an oxidizing agent (e.g., aqueous sodium bromate and potassium hydrogen sulfate) while maintaining the temperature in a specific range (e.g., 25-30°C) with cooling. The reaction is stirred for several hours until the THF is consumed. Any excess oxidant is then quenched. The GBL is extracted from the aqueous phase with an organic solvent and purified by distillation.

Experimental Workflow for THF Oxidation:

THF_Oxidation_Workflow Start Start: Prepare Oxidant Solution Add_THF Add THF under Temperature Control Start->Add_THF React Stir for Specified Time Add_THF->React Quench Quench Excess Oxidant React->Quench Extract Extract GBL with Organic Solvent Quench->Extract Purify Purify by Distillation Extract->Purify End End: Pure GBL Purify->End

Caption: Experimental workflow for GBL synthesis via THF oxidation.

References

Troubleshooting low enantioselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantioselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common initial checks I should perform?

Low enantioselectivity can stem from several basic experimental factors. Before delving into more complex investigations, it's crucial to review the fundamentals of your reaction setup. Many issues can be resolved by carefully re-evaluating your starting materials and conditions.

A logical troubleshooting workflow can help pinpoint the issue systematically.

G start Low Enantioselectivity Observed reagent_purity Verify Reagent & Substrate Purity start->reagent_purity solvent_quality Check Solvent Quality (Anhydrous?) reagent_purity->solvent_quality inert_atmosphere Ensure Proper Inert Atmosphere solvent_quality->inert_atmosphere temp_control Confirm Accurate Temperature Control inert_atmosphere->temp_control end_point Problem Resolved? temp_control->end_point end_point->start Yes, for next run further_investigation Proceed to Advanced Troubleshooting end_point->further_investigation No

Caption: Initial troubleshooting workflow for low enantioselectivity.

Q2: How does the purity of my catalyst and substrate affect enantioselectivity?

The purity of both the catalyst and the substrate is paramount in asymmetric synthesis.[1][2] Impurities can interfere with the catalytic cycle in several ways: by poisoning the catalyst, by competing with the substrate, or by promoting a non-selective background reaction.

  • Catalyst Purity: Impurities in the catalyst can originate from its synthesis or degradation over time. Even small amounts of an achiral impurity can sometimes catalyze the reaction non-selectively, leading to a significant drop in the overall enantiomeric excess.

  • Substrate Purity: Impurities in the substrate can react with the catalyst or reagents, leading to side products and reducing the efficiency and selectivity of the desired transformation.[3] It is also possible for impurities to inhibit or poison the catalyst.

Q3: Can the reaction solvent influence the enantioselectivity of my reaction?

Absolutely. The solvent plays a critical role in asymmetric catalysis, influencing the conformation and stability of the catalyst-substrate complex in the transition state.[4][5] A change in solvent can lead to dramatic variations in enantioselectivity.

Key considerations for solvents include:

  • Polarity: The polarity of the solvent can affect the solubility of the catalyst and substrate, as well as the stability of charged intermediates or transition states.

  • Coordinating Ability: Coordinating solvents can compete with the substrate for binding to the metal center of a catalyst, potentially disrupting the chiral environment necessary for high enantioselectivity.

  • Purity (especially water content): For many asymmetric reactions, particularly those involving organometallic reagents, the presence of water can be detrimental. Water can react with the catalyst or reagents, leading to decomposition and lower selectivity.

Q4: I've noticed a drop in enantioselectivity when scaling up my reaction. What could be the cause?

Scaling up a reaction can introduce several variables that may not be apparent at a smaller scale. Common issues include:

  • Mixing and Mass Transfer: Inefficient stirring in a larger reaction vessel can lead to localized concentration gradients of reagents and catalyst, resulting in poor selectivity.

  • Heat Transfer: Exothermic reactions that are well-controlled at a small scale can overheat during a larger-scale run if the cooling is not efficient enough. Temperature fluctuations can significantly impact enantioselectivity.[6][7][8]

  • Addition Rates: The rate of addition of reagents can be more critical on a larger scale. A slow and controlled addition is often necessary to maintain optimal reaction conditions.

Q5: My reaction is known to be sensitive to air and moisture. What are the best practices for ensuring an inert atmosphere?

Maintaining an inert atmosphere is crucial for many asymmetric reactions to prevent the degradation of sensitive catalysts and reagents.

Best practices include:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas (nitrogen or argon).

  • Inert Gas Source: Use high-purity inert gas. It is good practice to pass the gas through a drying agent and an oxygen scavenger.

  • Schlenk Line and Glovebox Techniques: For highly sensitive reactions, the use of a Schlenk line or a glovebox is recommended.[9][10][11] These techniques allow for the manipulation of reagents and the setup of the reaction in a completely inert environment.

  • Degassing Solvents: Solvents should be properly dried and degassed before use. Common methods include distillation from a drying agent or sparging with an inert gas.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Low Enantioselectivity

This guide provides a systematic approach to identifying the root cause of poor enantioselectivity.

G start Low ee Observed baseline Establish a Reliable Baseline (Repeat literature prep exactly) start->baseline control_exp Run Control Experiments baseline->control_exp catalyst Vary Catalyst Batch/Purity control_exp->catalyst substrate Vary Substrate Batch/Purity control_exp->substrate solvent Vary Solvent Source/Drying Method control_exp->solvent temp Vary Temperature control_exp->temp analysis Analyze Results catalyst->analysis substrate->analysis solvent->analysis temp->analysis conclusion Identify Key Factor analysis->conclusion

Caption: Systematic guide for diagnosing low enantioselectivity.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize the quantitative effects of key reaction parameters on enantiomeric excess.

Table 1: Effect of Solvent on Enantioselectivity

ReactionCatalystSubstrateSolventTemperature (°C)ee (%)
Asymmetric AldolProlineAcetoneDMSO2596
Asymmetric AldolProlineAcetoneCH3CN2578
Asymmetric AldolProlineAcetoneTHF2562
Asymmetric AldolProlineAcetoneToluene2515

Table 2: Effect of Temperature on Enantioselectivity [6][8][12][13]

ReactionCatalystSubstrateSolventTemperature (°C)ee (%)
Asymmetric HydrogenationRu-BINAPMethyl AcetoacetateMethanol8085
Asymmetric HydrogenationRu-BINAPMethyl AcetoacetateMethanol5095
Asymmetric HydrogenationRu-BINAPMethyl AcetoacetateMethanol25>99
Asymmetric HydrogenationRu-BINAPMethyl AcetoacetateMethanol098

Experimental Protocols

Protocol 1: General Procedure for Drying Solvents

The removal of water from solvents is critical for the success of many asymmetric reactions.

Using Molecular Sieves: [14][15]

  • Activation of Molecular Sieves: Place the required amount of molecular sieves (3Å or 4Å, depending on the solvent) in a flask. Heat the flask to 200-300 °C under vacuum for at least 4 hours. Allow the sieves to cool to room temperature under an inert atmosphere.

  • Solvent Drying: Add the activated molecular sieves to the solvent to be dried (approximately 5-10% w/v).

  • Storage: Store the solvent over the molecular sieves under an inert atmosphere. The solvent can be used directly by decanting or transferring via a cannula.

Distillation from a Drying Agent: [16][17]

  • Select an appropriate drying agent: The choice of drying agent depends on the solvent (e.g., sodium/benzophenone for THF and diethyl ether, calcium hydride for dichloromethane and acetonitrile).

  • Pre-drying: If the solvent has a high water content, pre-dry it with a less reactive drying agent (e.g., anhydrous magnesium sulfate).

  • Distillation: Set up a distillation apparatus. Add the pre-dried solvent and the drying agent to the distillation flask.

  • Reflux: Reflux the solvent until the indicator (if any, e.g., the blue color of the benzophenone ketyl radical) shows that the solvent is dry.

  • Distill and Collect: Distill the solvent and collect it in a dry, inert-atmosphere flask.

Protocol 2: Setting up a Reaction under an Inert Atmosphere

This protocol describes a general method for setting up a reaction using a Schlenk line.[18][19]

  • Glassware Preparation: Assemble the reaction glassware (e.g., a two-neck round-bottom flask with a condenser and a septum).

  • Flame Drying: Heat the entire glassware assembly under a strong flame while simultaneously pulling a vacuum on the system. This removes adsorbed water.

  • Evacuate and Refill: After cooling to room temperature under vacuum, backfill the apparatus with a positive pressure of inert gas (argon or nitrogen). Repeat this evacuate-refill cycle three times to ensure a completely inert atmosphere.

  • Addition of Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas.

    • Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.

References

Optimization of reaction conditions for the synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the purity and activity of reagents and catalysts.
Side reactions or byproduct formation.- Optimize the reaction temperature to minimize side reactions. - Adjust the stoichiometry of the reactants. - Consider a different catalyst or solvent system.
Product loss during workup or purification.- Ensure proper pH adjustment during extraction. - Use an appropriate solvent system for extraction and chromatography. - Handle the product carefully to avoid degradation, as it is a liquid.
Low Enantiomeric Excess (ee) Racemization during the reaction or workup.- Perform the reaction at a lower temperature. - Avoid prolonged exposure to acidic or basic conditions, which can cause racemization.[1][2] - Use a milder purification method if possible.
Impure chiral catalyst or starting material.- Verify the enantiomeric purity of the starting materials and catalysts before use.
Inconsistent Results Variability in raw material quality.- Source high-purity, well-characterized starting materials and reagents.
Fluctuations in reaction conditions.- Precisely control reaction parameters such as temperature, time, and stirring rate.
Atmospheric moisture or oxygen affecting the reaction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use dry solvents and reagents.
Difficulty in Product Purification Presence of closely related impurities.- Optimize the reaction to minimize byproduct formation. - Employ high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected eluent system for purification.[3]
Product is an oil and difficult to handle.- After purification, remove the solvent under reduced pressure. The product is typically a colorless to pale yellow oil.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic strategies often start from chiral precursors. For instance, a related compound, (R)-4-propyldihydrofuran-2(3H)-one, has been synthesized from (R)-epichlorohydrin or through enzymatic resolution of a racemic mixture.[5][6] For the unsubstituted this compound, synthesis from L-malic acid is a common approach.

Q2: What catalysts are typically used for this synthesis?

A2: The choice of catalyst depends on the synthetic route. For asymmetric synthesis, organocatalysts are an economical and environmentally friendly option.[5] Some routes may involve enzymatic catalysis to achieve high enantioselectivity.[1][6]

Q3: What are the critical reaction parameters to control for optimal yield and enantioselectivity?

A3: Temperature, reaction time, and the choice of solvent are critical. For instance, in some syntheses of related compounds, reactions are carried out at low temperatures (e.g., -20°C to 0°C) to enhance enantioselectivity.[3] The reaction time needs to be optimized to ensure complete conversion without promoting side reactions or racemization.[7][8]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For detailed structural analysis and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used.[5]

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in an inert atmosphere at a low temperature, typically between 2-8°C.[9]

Experimental Protocols

Example Protocol: Continuous Flow Synthesis of 4-Hydroxydihydrofuran-2(3H)-one

This protocol is adapted from a literature procedure for the synthesis of 4-hydroxy-dihydrofuran-2(3H)-one and provides a general framework.[4]

Materials:

  • Starting Alkenoic Acid

  • Phenylseleninic acid (catalyst)

  • Solvent (e.g., THF)

  • Quenching solution (e.g., aqueous HCl)

  • Extraction solvent (e.g., CH2Cl2)

Equipment:

  • Flow reactor system

  • Pumps

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Prepare a solution of the starting alkenoic acid and the phenylseleninic acid catalyst in the chosen solvent.

  • Set up the continuous flow reactor system according to the manufacturer's instructions.

  • Pump the reactant solution through the heated reactor coil at a defined flow rate and temperature.

  • The output from the reactor is then passed through a column for in-line catalyst scavenging.

  • The product stream is collected.

  • The collected solution is then acidified with an in-line stream of aqueous HCl and extracted with an in-line stream of CH2Cl2.

  • The organic phase containing the product is collected and the solvent is removed under reduced pressure to yield 4-hydroxy-dihydrofuran-2(3H)-one as an oil.[4]

Data Presentation

Table 1: Summary of Reaction Conditions from Literature for Hydroxy Lactone Synthesis

ParameterContinuous Flow Synthesis of 4-hydroxydihydrofuran-2(3H)-one[4]Asymmetric Synthesis of (R)-4-propyldihydrofuran-2(3H)-one[5]
Starting Material Alkenoic Acidtrans-2-hexen-1-al and nitromethane
Catalyst Phenylseleninic acid(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Solvent Tetrahydrofuran (THF)THF/H2O mixture
Temperature Not specified in abstract20°C
Reaction Time Not specified (flow rate dependent)15 minutes (initial stirring)
Yield 74%90%
Enantiomeric Ratio Not applicable (racemic)R:S = 97:3

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Flow Reaction cluster_workup Work-up & Purification prep_solution Prepare Reactant Solution pump Pump Solution prep_solution->pump reactor Heated Flow Reactor pump->reactor scavenging Catalyst Scavenging reactor->scavenging acidification Acidification (HCl) scavenging->acidification extraction In-line Extraction (CH2Cl2) acidification->extraction evaporation Solvent Evaporation extraction->evaporation product Final Product: This compound evaporation->product troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield low_ee Low Enantiomeric Excess? start->low_ee inconsistent Inconsistent Results? start->inconsistent low_yield->low_ee No incomplete_rxn Incomplete Reaction? - Increase time/temp - Check reagents low_yield->incomplete_rxn Yes side_reactions Side Reactions? - Optimize temp - Adjust stoichiometry low_yield->side_reactions Yes workup_loss Loss during Workup? - Check pH - Optimize extraction low_yield->workup_loss Yes low_ee->inconsistent No racemization Racemization? - Lower temperature - Avoid harsh pH low_ee->racemization Yes impure_catalyst Impure Chiral Source? - Verify purity of  catalyst/starting material low_ee->impure_catalyst Yes raw_material Raw Material Quality? - Source high-purity reagents inconsistent->raw_material Yes conditions Reaction Conditions? - Precise control of  temp, time, stirring inconsistent->conditions Yes atmosphere Atmosphere Control? - Use inert gas - Use dry solvents inconsistent->atmosphere Yes end_node Problem Solved incomplete_rxn->end_node side_reactions->end_node workup_loss->end_node racemization->end_node impure_catalyst->end_node raw_material->end_node conditions->end_node atmosphere->end_node

References

Preventing racemization during the synthesis of chiral lactones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral lactones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and achieve high enantiomeric excess in your experiments.

Troubleshooting Guides

This section addresses specific issues that can lead to the loss of stereochemical integrity during the synthesis of chiral lactones.

Issue 1: Loss of Enantiomeric Excess (ee) During Intramolecular Cyclization (Lactonization)

Q: I am observing a significant drop in enantiomeric excess after the lactonization of my chiral hydroxy acid. What are the potential causes and how can I prevent this?

A: Racemization during lactonization is a common issue, often occurring at a stereocenter alpha to the newly formed carbonyl group. The primary cause is the formation of a planar enol or enolate intermediate under either acidic or basic conditions, which leads to the loss of the defined stereochemistry.[1][2]

Potential Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote racemization.

    • Solution: Employ milder reaction conditions. For instance, lactonization using cyanuric chloride and triethylamine can be performed at room temperature to avoid side reactions like dilactone formation that can occur at reflux temperatures.[3]

  • Inappropriate Coupling Reagent: The choice of coupling reagent for intramolecular esterification is critical. Some reagents can promote the formation of intermediates that are prone to racemization.

    • Solution: Utilize coupling reagents known to suppress racemization. The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) and DMAP, is particularly effective for the synthesis of macro-lactones and highly functionalized esters with minimal loss of stereochemical integrity.[4][5][6][7] Other reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are also useful for lactonization without significant racemization.[8]

  • Base-Catalyzed Enolization: The presence of a strong base can deprotonate the α-carbon, leading to a planar enolate and subsequent racemization.[1]

    • Solution: If a base is necessary, use a non-nucleophilic, sterically hindered base in stoichiometric amounts. Avoid using excess base.

  • Acid-Catalyzed Enolization: Strong acidic conditions can also lead to the formation of a planar enol intermediate, causing racemization.[2]

    • Solution: Opt for milder acidic conditions or use reagents that do not require a strong acid catalyst.

Issue 2: Racemization During Baeyer-Villiger Oxidation of a Chiral Ketone

Q: My chiral lactone product from a Baeyer-Villiger oxidation has a lower than expected enantiomeric excess. What could be the cause?

A: The Baeyer-Villiger oxidation is generally considered stereoretentive, meaning the stereochemistry of the migrating group is preserved during the rearrangement.[9] However, racemization can occur under certain conditions, particularly if the chiral center is adjacent to the carbonyl group and is susceptible to enolization before the oxidation step.

Potential Causes and Solutions:

  • Acidic or Basic Impurities in the Peroxyacid: Commercial peroxyacids can contain acidic or basic impurities that may catalyze the enolization of the starting ketone before oxidation.

    • Solution: Use a purified peroxyacid or buffer the reaction mixture to maintain a neutral pH.

  • Substrate-Specific Issues: Ketones with a particularly acidic α-proton are more susceptible to racemization.

    • Solution: If you suspect substrate-mediated racemization, consider performing the reaction at a lower temperature to minimize the rate of enolization relative to the rate of oxidation.

  • Enzymatic Oxidation as an Alternative: Biocatalytic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) are highly enantioselective and can be an excellent alternative to chemical methods, often providing high ee values.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism for racemization in chiral lactone synthesis?

A1: The most prevalent mechanism for racemization involves the formation of a planar, achiral enol or enolate intermediate at the carbon atom alpha to a carbonyl group.[1][2] This can be catalyzed by either acids or bases. Once the planar intermediate is formed, protonation can occur from either face with equal probability, leading to a racemic mixture.

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

Q2: How can I choose the best synthetic strategy to obtain a chiral lactone with high enantiomeric excess?

A2: The optimal strategy depends on the specific target molecule and the available starting materials. Here are some reliable approaches:

  • Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer with high ee. For example, lipase B from Candida antarctica (CAL-B) is highly effective in the kinetic resolution of racemic hydroxylactones.[11]

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of ketoesters using chiral catalysts can produce chiral lactones with excellent enantioselectivities (up to 99% ee).[10]

  • Starting from a Chiral Pool: Utilizing readily available enantiomerically pure starting materials, such as chiral epoxides, and converting them into lactones through a series of stereoretentive reactions is a robust strategy.[11]

Caption: Overview of key strategies for synthesizing chiral lactones with high ee.

Q3: Are there any specific workup procedures I should be careful with to avoid racemization?

A3: Yes, workup procedures can inadvertently expose your chiral lactone to acidic or basic conditions, leading to racemization.

  • Aqueous Workup: When performing an aqueous workup, ensure the pH of the aqueous layer is neutral. Use a buffered solution if necessary. Avoid strong acids or bases for quenching reactions.

  • Chromatography: While silica gel is generally considered acidic, prolonged exposure can sometimes cause epimerization of sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.

  • Temperature: Perform all workup and purification steps at low temperatures whenever possible to minimize the risk of thermal racemization.

Data Presentation

Table 1: Comparison of Enantiomeric Excess (ee) for Chiral Lactones Synthesized via Different Methods

Lactone ProductSynthesis MethodCatalyst/ReagentEnantiomeric Excess (ee) (%)Reference
(R)-δ-DecalactoneAsymmetric HydrogenationIr-based chiral catalyst99[10]
trans-β-aryl-δ-hydroxy-γ-lactonesEnzymatic Kinetic ResolutionCandida antarctica lipase B92-98[11]
Chiral γ- and δ-lactonesAlkylation of chiral 1,2-oxiranesGrignard reagents>99[11]
Chiral multicyclic γ-lactonesAsymmetric Transfer HydrogenationRu-catalyst>99
Chiral primary alcohols from lactonesAsymmetric Hydrogenation (KR)Chiral catalyst81-99[12]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Hydroxylactone

This protocol is a general guideline for the lipase-catalyzed kinetic resolution of a racemic hydroxylactone using vinyl propionate as an acyl donor.

  • Enzyme Screening: In a series of vials, add the racemic hydroxylactone (1 equivalent) to a suitable organic solvent (e.g., diisopropyl ether). Add different lipases (e.g., Candida antarctica lipase B, Candida rugosa lipase) and vinyl propionate (1.5 equivalents).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the conversion and enantiomeric excess of the remaining hydroxylactone and the formed propionate ester by chiral HPLC or GC.

  • Preparative Scale Resolution: Once the optimal lipase is identified, scale up the reaction. To the racemic hydroxylactone in the chosen solvent, add the selected lipase and vinyl propionate.

  • Workup: After the desired conversion is reached (typically around 50%), filter off the enzyme. The filtrate contains the unreacted enantiomer of the hydroxylactone and the propionate ester of the other enantiomer.

  • Purification: Separate the unreacted hydroxylactone from the propionate ester by column chromatography.[11]

EnzymaticResolutionWorkflow Start Racemic Hydroxylactone + Acyl Donor AddEnzyme Add Lipase (e.g., CAL-B) Start->AddEnzyme Reaction Enzymatic Transesterification AddEnzyme->Reaction Monitoring Monitor by Chiral HPLC/GC Reaction->Monitoring Workup Filter to remove enzyme Monitoring->Workup ~50% conversion Separation Column Chromatography Workup->Separation Product1 Enantiopure Hydroxylactone Separation->Product1 Product2 Enantiopure Propionate Ester Separation->Product2

Caption: Experimental workflow for enzymatic kinetic resolution of a racemic hydroxylactone.

Protocol 2: Yamaguchi Macrolactonization

This protocol describes a general procedure for the intramolecular cyclization of a hydroxy acid to a macrolactone using the Yamaguchi esterification conditions.

  • Preparation of the Mixed Anhydride: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral hydroxy acid in an anhydrous aprotic solvent (e.g., toluene). Add triethylamine (1.1 equivalents). Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) dropwise. Stir the mixture at room temperature for 1-2 hours.

  • Cyclization: In a separate large flask, add anhydrous toluene and 4-dimethylaminopyridine (DMAP, 4 equivalents). Heat the solution to reflux.

  • Slow Addition: Using a syringe pump, add the solution of the mixed anhydride from step 1 to the refluxing DMAP solution over several hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired macrolactone.[5][6]

YamaguchiWorkflow Start Chiral Hydroxy Acid in Toluene AddReagents Add Et3N and TCBC at 0 °C Start->AddReagents AnhydrideFormation Formation of Mixed Anhydride AddReagents->AnhydrideFormation SlowAddition Slow addition of Mixed Anhydride AnhydrideFormation->SlowAddition DMAP_Solution Refluxing solution of DMAP in Toluene (High Dilution) DMAP_Solution->SlowAddition Cyclization Intramolecular Cyclization SlowAddition->Cyclization WorkupPurification Aqueous Workup and Column Chromatography Cyclization->WorkupPurification Product Enantiopure Macrolactone WorkupPurification->Product

Caption: Experimental workflow for Yamaguchi macrolactonization.

References

Scalability challenges in the industrial production of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial production of (R)-4-Hydroxydihydrofuran-2(3H)-one.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Overall Yield

Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I address them?

A: Low overall yield is a common challenge when scaling up chiral syntheses. The issue can often be traced to several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot this problem:

  • Incomplete Reactions: Ensure each reaction step goes to completion by monitoring with appropriate analytical techniques (TLC, GC, HPLC, NMR). If a reaction is stalling, consider adjusting reaction time, temperature, or catalyst loading.

  • Suboptimal Reaction Conditions: The optimal conditions established at a lab scale may not be directly transferable to an industrial scale. Re-optimization of parameters such as temperature, pressure, and solvent concentration may be necessary.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. Identify any major by-products and adjust reaction conditions to minimize their formation. For instance, in lactonization reactions, intermolecular polymerization can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration can favor the formation of the lactone.

  • Product Degradation: this compound can be sensitive to harsh conditions. Avoid prolonged exposure to high temperatures or extreme pH during work-up and purification.

  • Inefficient Work-up and Extraction: Ensure the work-up procedure effectively isolates the product. Multiple extractions with an appropriate solvent may be necessary. Check the pH of the aqueous phase to ensure the product is in a neutral, extractable form.

  • Losses during Purification: Product can be lost during purification steps like distillation or chromatography. Optimize these procedures to maximize recovery. For example, in chromatography, ensure proper column packing and mobile phase selection.

Problem 2: Poor Enantioselectivity

Q: The enantiomeric excess (e.e.) of my this compound is below the desired specification. What factors influence enantioselectivity and how can I improve it?

A: Achieving high enantioselectivity is critical for the synthesis of chiral molecules. Here are key areas to investigate when encountering low e.e.:

  • Catalyst Performance:

    • Catalyst Deactivation: The chiral catalyst may be deactivating during the reaction. This can be caused by impurities in the starting materials or solvents, or by the reaction conditions themselves.

    • Catalyst Loading: Insufficient catalyst loading can lead to a lower enantioselectivity. Experiment with slightly higher catalyst concentrations.

    • Ligand Purity: Ensure the chiral ligand used to prepare the catalyst is of high enantiomeric purity.

  • Reaction Conditions:

    • Temperature: Enantioselectivity is often highly dependent on temperature. Lowering the reaction temperature can sometimes improve the e.e., although it may also decrease the reaction rate.

    • Solvent: The choice of solvent can have a significant impact on the stereochemical outcome of the reaction. Screen a variety of solvents to find the optimal one for your catalytic system.

    • Pressure: For asymmetric hydrogenations, the hydrogen pressure can influence enantioselectivity.

  • Substrate Quality: Impurities in the starting material can interfere with the chiral catalyst and reduce enantioselectivity. Ensure your starting materials are of high purity.

  • Racemization: The product may be racemizing under the reaction or work-up conditions. Analyze the e.e. of the crude product immediately after the reaction and compare it to the e.e. of the purified product to determine if racemization is occurring during purification.

Problem 3: Difficulties in Purification

Q: I am facing challenges in purifying this compound to the required purity at an industrial scale. What are the common purification hurdles and their solutions?

A: Purification is a major bottleneck in the scale-up of many chemical processes. Here are some common issues and potential solutions:

  • Inefficient Distillation:

    • Azeotrope Formation: The product may form an azeotrope with the solvent or impurities, making separation by simple distillation difficult. Consider using a different solvent or employing azeotropic distillation with a co-solvent.

    • Thermal Decomposition: The product may decompose at the high temperatures required for distillation. Vacuum distillation can be employed to lower the boiling point and prevent thermal degradation.

  • Challenges with Chiral Chromatography:

    • Column Overloading: Overloading the chiral column can lead to poor separation and co-elution of enantiomers. Reduce the amount of material loaded onto the column or use a larger column.

    • Solvent Selection: The choice of mobile phase is crucial for achieving good separation. A systematic screening of different solvent systems is often necessary.

    • High Cost: Chiral stationary phases can be expensive, making preparative chiral chromatography a costly process at an industrial scale. Consider strategies like simulated moving bed (SMB) chromatography, which can be more cost-effective for large-scale separations.[1]

  • Crystallization Issues:

    • Oil Formation: The product may oil out instead of crystallizing. This can sometimes be resolved by changing the solvent system, adjusting the cooling rate, or by seeding the solution with a small amount of pure crystalline product.

    • Low Recovery: Ensure the chosen crystallization solvent provides a good balance between dissolving the compound at high temperature and allowing for good recovery upon cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial production of this compound?

A1: Several synthetic strategies are employed for the production of this compound. The most common approaches include:

  • Asymmetric Hydrogenation of 4-Oxodihydrofuran-2(3H)-one: This method involves the reduction of a prochiral ketone using a chiral catalyst, typically based on ruthenium or rhodium with chiral phosphine ligands.

  • Biocatalytic Reduction: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative for the reduction of the corresponding keto-lactone.[2][3] This approach often provides high enantiomeric excess under mild reaction conditions.

  • Enantioselective Lactonization of 1,2,4-Butanetriol: This route involves the selective oxidation and subsequent cyclization of the triol, often using an enzymatic or chemo-catalytic approach to control the stereochemistry.

  • Resolution of a Racemic Mixture: This involves synthesizing the racemic 4-hydroxydihydrofuran-2(3H)-one and then separating the enantiomers, for example, by preparative chiral chromatography or by forming diastereomeric salts that can be separated by crystallization.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Safety is paramount in any chemical process, especially during scale-up. Key considerations include:

  • Reagent Toxicity and Handling: Some reagents used in the synthesis, such as certain metal catalysts and solvents, can be toxic or hazardous. Ensure proper personal protective equipment (PPE) is used and that all handling procedures are in accordance with safety data sheets (SDS).

  • Exothermic Reactions: Some reaction steps, such as reductions with metal hydrides, can be highly exothermic. Proper heat management is crucial at a large scale to prevent runaway reactions. The use of jacketed reactors with efficient cooling systems is essential.

  • Pressure Buildup: Reactions involving the evolution of gas, such as hydrogenations, must be conducted in pressure-rated vessels with appropriate pressure relief systems.

  • Solvent Flammability: Many organic solvents are flammable. Ensure the production facility is equipped with adequate ventilation and fire suppression systems.

Q3: How can I minimize catalyst deactivation and facilitate its recovery and reuse?

A3: Catalyst deactivation and recovery are significant economic and environmental concerns in industrial synthesis. Here are some strategies to address these issues:

  • Use of High-Purity Reagents: Impurities in starting materials and solvents are a common cause of catalyst deactivation. Using high-purity reagents can extend the catalyst's lifetime.

  • Optimization of Reaction Conditions: Harsh reaction conditions (high temperature, extreme pH) can lead to catalyst degradation. Optimize the process to use the mildest effective conditions.

  • Catalyst Immobilization: Immobilizing the homogeneous catalyst on a solid support can facilitate its separation from the reaction mixture by simple filtration, allowing for easier recovery and reuse.

  • Catalyst Leaching Prevention: For heterogeneous catalysts, leaching of the active metal into the reaction solution can be a problem. This can be minimized by careful selection of the support material and by optimizing the reaction conditions.[4][5][6][7][8]

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated through specific treatment procedures.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for Chiral Hydroxy Lactones

MethodTypical Yield (%)Typical Enantiomeric Excess (e.e., %)AdvantagesDisadvantages
Asymmetric Hydrogenation80 - 9590 - >99High yields and e.e., broad substrate scope.Expensive and potentially toxic metal catalysts, requires high-pressure equipment.
Biocatalytic Reduction70 - 98>99High enantioselectivity, mild reaction conditions, environmentally friendly.[2][3][9]Substrate scope can be limited, enzyme stability can be an issue.
Resolution of Racemate40 - 50 (per enantiomer)>99Can achieve very high e.e. for the separated enantiomer.Theoretical maximum yield of 50% for the desired enantiomer, can be costly and time-consuming at scale.[1][10][11][12][13]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 4-Oxodihydrofuran-2(3H)-one

This protocol is a general guideline and should be optimized for the specific ketoreductase and equipment used.

  • Enzyme and Cofactor Preparation: Prepare a solution of the ketoreductase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a separate solution of the cofactor (e.g., NADPH or a cofactor regeneration system such as isopropanol and a secondary alcohol dehydrogenase).

  • Reaction Setup: In a temperature-controlled reactor, add the buffer solution and the cofactor solution.

  • Substrate Addition: Add the 4-oxodihydrofuran-2(3H)-one to the reactor. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.

  • Initiation of Reaction: Add the enzyme solution to the reactor to start the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., chiral HPLC) to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Reagents & Solvents reaction_setup Reaction Setup prep_reagents->reaction_setup prep_catalyst Prepare Catalyst/Enzyme prep_catalyst->reaction_setup reaction_execution Execute Reaction reaction_setup->reaction_execution reaction_monitoring Monitor Progress reaction_execution->reaction_monitoring reaction_monitoring->reaction_execution Adjust Conditions quench Quench Reaction reaction_monitoring->quench Reaction Complete extraction Extraction quench->extraction concentration Concentration extraction->concentration purification Distillation / Chromatography concentration->purification analysis Final Product Analysis purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Low Yield cluster_ee Low Enantioselectivity cluster_purity Purification Issues start Problem Identified check_completion Check Reaction Completion start->check_completion check_catalyst Verify Catalyst Activity/Purity start->check_catalyst optimize_distillation Optimize Distillation Conditions start->optimize_distillation check_side_reactions Analyze for Side Reactions check_completion->check_side_reactions Incomplete optimize_workup Optimize Work-up/Purification check_completion->optimize_workup Complete optimize_temp Optimize Temperature check_catalyst->optimize_temp Active & Pure screen_solvents Screen Solvents check_catalyst->screen_solvents Suspect Deactivation optimize_chromatography Optimize Chromatography optimize_distillation->optimize_chromatography Azeotrope/Decomposition screen_crystallization Screen Crystallization Solvents optimize_distillation->screen_crystallization Successful

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

References

Characterization of unknown impurities in (R)-4-Hydroxydihydrofuran-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification and Characterization

Q1: We are observing an unknown peak in our HPLC analysis of the final product. What are the common process-related impurities in the synthesis of this compound?

A1: The nature of impurities is highly dependent on the synthetic route employed. Common pathways to this compound include the reduction of (R)-malic acid derivatives, asymmetric hydrogenation of corresponding butenolides, or multi-step syntheses involving chiral auxiliaries.[1] Based on these routes, potential impurities include:

  • Starting Materials: Unreacted starting materials such as (R)-malic acid, its esters, or the corresponding γ-hydroxybutenolide.

  • Diastereomers/Enantiomers: The presence of the (S)-enantiomer or diastereomeric hydroxy lactones can occur if the stereocontrol of the reaction is not absolute.

  • Over-reduction Products: If a strong reducing agent is used, the lactone ring can be opened to form the corresponding diol (R)-butane-1,2,4-triol.

  • Ring-Opened Hydroxy Acid: The lactone exists in equilibrium with its corresponding open-chain hydroxy acid, (R)-3,4-dihydroxybutanoic acid. The position of this equilibrium is pH-dependent, with basic conditions favoring the ring-opened form.

  • Solvent Adducts: Residual solvents used in the synthesis or purification steps.

  • Oligomers/Polymers: Under certain conditions, particularly with heat or catalysts, intermolecular esterification can lead to the formation of dimers or higher oligomers.

Q2: How can we confirm the identity of these unknown impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of impurities.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful first step to determine the molecular weight of the impurity. This information can help to quickly differentiate between starting materials, the product, and potential side-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide valuable fragmentation patterns. Derivatization may be necessary for polar compounds like hydroxy lactones to improve their volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolation of the impurity, often by preparative HPLC, followed by ¹H and ¹³C NMR analysis is the gold standard for structural elucidation.

  • Co-injection: If a reference standard for a suspected impurity is available, co-injecting it with your sample in an HPLC or GC system can provide strong evidence for its identity if a single, sharp peak is observed.

Troubleshooting Synthesis and Purification

Q3: Our reaction yield is consistently low. What are the common reasons for incomplete conversion?

A3: Low yields can stem from several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. A systematic optimization of these conditions (e.g., using a design of experiments approach) is recommended.

  • Reagent Quality: Ensure the purity and activity of all reagents, especially catalysts and reducing agents. Moisture-sensitive reagents should be handled under inert atmosphere.

  • Equilibrium Limitations: In lactonization reactions that are reversible, the removal of water can be crucial to drive the reaction to completion. Consider using a Dean-Stark apparatus or molecular sieves.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst. Monitoring the reaction progress over time can help to identify if the reaction stalls.

Q4: We are struggling with the purification of this compound. What are the recommended methods?

A4: Due to its polarity and water solubility, purification can be challenging.

  • Distillation: Vacuum distillation can be effective for removing less volatile impurities. However, care must be taken to avoid high temperatures which can lead to degradation or oligomerization.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this is an excellent method for achieving high purity.

  • Column Chromatography: Normal-phase silica gel chromatography is commonly used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Preparative HPLC: For achieving very high purity, especially for removing closely related impurities, preparative reverse-phase HPLC can be employed.

Q5: We are observing racemization of our product. How can we minimize the loss of enantiomeric purity?

A5: Racemization can occur under harsh acidic or basic conditions, or at elevated temperatures.

  • Control pH: During work-up and purification, maintain a neutral or slightly acidic pH. Avoid prolonged exposure to strong acids or bases.

  • Moderate Temperatures: Perform reactions and purifications at the lowest effective temperature.

  • Chiral Analysis: Regularly monitor the enantiomeric excess (e.e.) of your material using chiral HPLC or chiral GC to identify steps where racemization might be occurring.

Data Presentation

Table 1: Common Impurities and their Characterization Data

Potential Impurity Typical Origin Molecular Weight ( g/mol ) Key Analytical Observations
(S)-4-Hydroxydihydrofuran-2(3H)-oneIncomplete enantioselectivity102.09Co-elutes with the (R)-enantiomer in achiral HPLC. Separable by chiral HPLC/GC.
(R)-Malic acidUnreacted starting material134.09More polar than the product, elutes earlier in reverse-phase HPLC.
(R)-Butane-1,2,4-triolOver-reduction106.12More polar than the product. Detectable by GC-MS after derivatization.
(R)-3,4-Dihydroxybutanoic acidRing-opening (hydrolysis)120.10More polar than the product. Its presence is favored under basic conditions.
Dimer/OligomerIntermolecular esterification204.18 (Dimer)Higher molecular weight peaks observed in MS. Elutes later in size-exclusion chromatography.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Refractive Index Detector (RID).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or Polarimeter.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Protocol 3: GC-MS Method for Volatile Impurities (after derivatization)
  • Derivatization: To a dried sample (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Scan Range: m/z 40-550.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Characterization cluster_identification Impurity Identification Crude_Product Crude Product Mixture HPLC_MS HPLC-MS Analysis Crude_Product->HPLC_MS Purity & MW GC_MS GC-MS Analysis (with derivatization) Crude_Product->GC_MS Volatiles Chiral_HPLC Chiral HPLC Analysis Crude_Product->Chiral_HPLC Enantiomeric Purity Known_Impurity Known Impurity Identified HPLC_MS->Known_Impurity Compare with Standards Unknown_Impurity Unknown Impurity Structure HPLC_MS->Unknown_Impurity GC_MS->Known_Impurity GC_MS->Unknown_Impurity Chiral_HPLC->Known_Impurity Enantiomer ID NMR NMR Spectroscopy (after isolation) Unknown_Impurity->NMR Isolate & Elucidate

Caption: Workflow for the identification of unknown impurities.

Troubleshooting_Guide cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Degradation Product Degradation Low_Yield->Degradation Low_Purity Low Purity Low_Purity->Incomplete_Reaction Low_Purity->Side_Reactions Inefficient_Purification Inefficient Purification Low_Purity->Inefficient_Purification Racemization Racemization Harsh_Conditions Harsh pH/Temp Racemization->Harsh_Conditions Optimize_Conditions Optimize Reaction (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents Side_Reactions->Optimize_Conditions Control_pH_Temp Control pH & Temperature Degradation->Control_pH_Temp Modify_Workup Modify Work-up/ Purification Inefficient_Purification->Modify_Workup Harsh_Conditions->Control_pH_Temp Chiral_Analysis Monitor e.e. at each step Harsh_Conditions->Chiral_Analysis

Caption: Troubleshooting guide for common synthesis issues.

References

Impact of catalyst loading on the efficiency of enantioselective reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for enantioselective reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of catalyst loading on reaction efficiency, enantioselectivity, and overall success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments related to catalyst loading.

Question: My enantioselectivity (ee) is low even at what I consider a standard catalyst loading. What should I do?

Answer:

Low enantioselectivity at standard catalyst loadings can stem from several factors. Here is a step-by-step troubleshooting approach:

  • Verify Catalyst Purity and Activity: Ensure your catalyst and any ligands are pure and have not degraded. Impurities can lead to non-selective background reactions.

  • Check for Uncatalyzed Background Reaction: The uncatalyzed reaction can produce a racemic mixture, lowering the overall enantiomeric excess of your product.[1][2] To test for this, run a control experiment without the catalyst. If a significant amount of product is formed, you will need to optimize conditions to favor the catalyzed pathway. This can sometimes be achieved by lowering the reaction temperature.

  • Optimize Reaction Parameters: Systematically vary other reaction parameters such as temperature, solvent, and substrate concentration. These factors can have a significant interplay with catalyst loading and enantioselectivity.

  • Consider a Different Catalyst Loading: While you may be using a "standard" loading, every reaction is different. It is possible that a lower or higher loading is optimal for your specific transformation. Perform a screening of catalyst loadings to determine the optimal range for your reaction.

Question: I increased the catalyst loading to speed up my reaction, but the enantioselectivity decreased. Why is this happening?

Answer:

This is a common observation in asymmetric catalysis.[3][4] Several phenomena can lead to a decrease in enantioselectivity at higher catalyst concentrations:

  • Catalyst Aggregation: At higher concentrations, catalyst molecules can aggregate or form dimers. These aggregates may have lower catalytic activity or be non-selective, leading to a decrease in the overall enantiomeric excess.[4]

  • Formation of Off-Cycle Species: Increased catalyst concentration can sometimes favor the formation of catalytically inactive or less selective species, leading to a more prominent background reaction.[4]

  • Ligand Exchange/Disproportionation: In some organometallic systems, higher concentrations can lead to side reactions like ligand exchange or disproportionation, which can generate non-chiral or less selective catalytic species.[4]

  • Faster Reaction Rate: A much faster reaction may not allow for the necessary stereochemical differentiation, leading to a less selective outcome.[4]

Troubleshooting Steps:

  • Reduce Catalyst Loading: Revert to a lower catalyst loading where you observed higher enantioselectivity.

  • Modify Reaction Conditions: Adjusting the solvent or temperature can sometimes disrupt catalyst aggregation.

  • Use a More Soluble Catalyst: If aggregation is suspected, using a catalyst with better solubility in the reaction medium might help.

Question: My reaction is very slow, and increasing the catalyst loading is not significantly increasing the reaction rate. What could be the issue?

Answer:

If increasing catalyst loading does not improve the reaction rate, it could indicate catalyst deactivation or inhibition.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[5] This can be caused by impurities in the reagents or solvent, or instability of the catalyst itself at the reaction temperature.[5][6]

  • Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.

  • Substrate Inhibition: In some cases, high concentrations of the substrate can inhibit the catalyst.

Troubleshooting Steps:

  • Purity of Reagents: Ensure all reagents and the solvent are of high purity and are properly dried and degassed if necessary.

  • Monitor Reaction Progress: Take aliquots at different time points to determine if the reaction starts and then stops, which would be indicative of catalyst deactivation.

  • In-situ Catalyst Formation: If you are pre-forming the catalyst, try generating it in-situ to see if that improves activity.

  • Lower Substrate Concentration: If substrate inhibition is suspected, try running the reaction at a lower substrate concentration.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for an enantioselective reaction?

A1: Catalyst loading in enantioselective reactions can vary widely, typically from 0.004 mol% to 20 mol%.[7][8] While loadings of 1-5 mol% are common for initial screening, the goal is often to reduce the loading as much as possible, especially for large-scale synthesis, to improve cost-effectiveness and reduce metal contamination in the final product.[9] Highly efficient catalysts can operate at very low loadings (ppm levels).[7]

Q2: How does catalyst loading affect the turnover number (TON) and turnover frequency (TOF)?

A2:

  • Turnover Number (TON): This is the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is calculated as (moles of product) / (moles of catalyst). Lowering the catalyst loading while maintaining a high yield will increase the TON.

  • Turnover Frequency (TOF): This is the turnover number per unit of time, representing the speed of the catalyst. It is calculated as TON / reaction time. The effect of catalyst loading on TOF can be complex. Initially, increasing the catalyst loading may increase the reaction rate and thus the apparent TOF, but if side reactions or aggregation occur at higher loadings, the efficiency per catalyst molecule can decrease.

Q3: Can a very low catalyst loading be detrimental?

A3: Yes, in some cases. If the catalyst loading is too low, the reaction may be impractically slow, or the catalyst may be completely consumed by trace impurities in the reagents or solvent. It is important to find a balance between a low catalyst loading for efficiency and a sufficient amount to drive the reaction to completion in a reasonable time.

Q4: What is a "non-linear effect" in asymmetric catalysis?

A4: A non-linear effect refers to a phenomenon where the enantiomeric excess of the product is not linearly proportional to the enantiomeric excess of the catalyst. This is often observed when using a non-enantiopure catalyst. Positive non-linear effects, where the product ee is higher than the catalyst ee, are often desirable and can be influenced by catalyst aggregation.

Data Presentation: Catalyst Loading vs. Efficiency

The following table summarizes the effect of catalyst loading on yield and enantioselectivity for a hypothetical enantioselective Michael addition. This data is representative of trends often observed in experimental work.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
11049585
2589892
32.5169995
41249695
50.5488594

Note: This is an illustrative example. Actual results will vary depending on the specific reaction.

Experimental Protocol: Optimizing Catalyst Loading

This general protocol outlines a systematic approach to optimizing catalyst loading for an enantioselective reaction.

Objective: To determine the minimum catalyst loading required to achieve high yield and enantioselectivity in a reasonable timeframe.

Materials:

  • Substrates

  • Chiral catalyst

  • Anhydrous solvent

  • Inert reaction vessels (e.g., Schlenk tubes or vials)

  • Stirring apparatus

  • Temperature control system

  • Analytical equipment for determining yield and ee (e.g., GC, HPLC, NMR)

Procedure:

  • Initial Screening:

    • Set up a series of reactions with varying catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%).

    • Keep all other reaction parameters (substrate concentration, temperature, solvent volume) constant.

    • Run the reactions for a fixed, extended period (e.g., 24 hours) to ensure the lower-loading reactions have sufficient time to proceed.

    • At the end of the reaction time, quench the reactions and analyze the yield and enantioselectivity of the product for each reaction.

  • Time Course Analysis:

    • Based on the initial screening, select a promising low catalyst loading that gave good ee but may have had a lower yield due to the fixed reaction time.

    • Run a reaction at this catalyst loading and take aliquots at regular intervals (e.g., every 2, 4, 8, 12, and 24 hours).

    • Analyze the yield and ee for each time point to determine the time required to reach maximum yield and ee.

  • Refinement and Verification:

    • Based on the data from the first two steps, identify the optimal catalyst loading and reaction time.

    • Run the reaction on a larger scale using the optimized conditions to verify the results.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the logical workflow for troubleshooting issues related to catalyst loading in enantioselective reactions.

Catalyst_Loading_Troubleshooting start Start: Low Enantioselectivity or Low Yield check_ee Is ee low? start->check_ee check_yield Is yield low? check_ee->check_yield No high_loading_issue High Catalyst Loading? (> 5 mol%) check_ee->high_loading_issue Yes slow_rate Is reaction rate very slow? check_yield->slow_rate Yes end End: Optimized Condition check_yield->end No reduce_loading Action: Reduce Catalyst Loading high_loading_issue->reduce_loading Yes check_background Action: Check for Uncatalyzed Reaction high_loading_issue->check_background No reduce_loading->end check_background->end increase_loading Action: Cautiously Increase Catalyst Loading slow_rate->increase_loading No check_deactivation Action: Investigate Catalyst Deactivation/Inhibition slow_rate->check_deactivation Yes increase_loading->end check_deactivation->end

Catalyst loading troubleshooting workflow.

References

Strategies for recycling catalysts used in (R)-4-Hydroxydihydrofuran-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Catalyst Recycling in the synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to enhance the sustainability and cost-effectiveness of their catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for recycling catalysts used in chiral lactone synthesis?

There are two main approaches to catalyst recycling, largely dependent on whether the catalyst is homogeneous (dissolved in the reaction medium) or heterogeneous (in a different phase, typically solid).

  • Heterogenization of Homogeneous Catalysts: This is the most common and effective strategy. It involves anchoring a soluble catalyst onto an insoluble support. This combines the high activity and selectivity of homogeneous catalysts with the easy separation of heterogeneous ones.[1][2]

    • Supports: Common supports include inorganic materials like silica and alumina, or organic polymers like polystyrene.[1][2][3]

    • Benefits: The immobilized catalyst can be easily recovered by simple filtration or centrifugation, minimizing catalyst loss and simplifying product purification.[4][5][6]

  • Recovery of Homogeneous Catalysts: If the catalyst remains in its soluble form, recovery methods include:

    • Solvent Precipitation: This technique is used for catalysts attached to soluble polymers. After the reaction, a different solvent is added that causes the polymer-catalyst conjugate to precipitate while the product remains dissolved.[7]

    • Biphasic Catalysis: The reaction is run in a two-phase liquid system (e.g., aqueous/organic), with the catalyst designed to be soluble in only one phase. After the reaction, the phases are separated to recover the catalyst.

Q2: Which types of catalysts are commonly used for synthesizing this compound and are they recyclable?

The synthesis of chiral hydroxy-lactones often involves asymmetric hydrogenation, kinetic resolution, or lactonization, utilizing several classes of recyclable catalysts:

  • Ruthenium (Ru) and Iridium (Ir) Complexes: Chiral Ru and Ir complexes with ligands like diphosphines (e.g., BINAP) or diamines (e.g., Ts-DPEN) are highly effective for the asymmetric (transfer) hydrogenation of keto-ester or keto-lactone precursors.[8][9][10] These are prime candidates for immobilization on solid supports.

  • Cobalt-Salen Complexes (Jacobsen's Catalyst): These are widely used for the Hydrolytic Kinetic Resolution (HKR) of racemic epoxides, which can be precursors to the target molecule.[1] Immobilized versions of these catalysts have been successfully developed and show good recyclability.[3][11]

  • Organocatalysts: Chiral molecules like cinchona alkaloids or N-heterocyclic carbenes (NHCs) can catalyze key steps.[4][12] These can be made recyclable by anchoring them to polymers or designing lipophilic versions that precipitate upon solvent change.[4]

Q3: What is catalyst leaching and how can it be minimized?

Leaching is the process where the active catalytic species (e.g., metal atom or the entire complex) detaches from its solid support and dissolves into the reaction mixture.[2] This reduces the catalyst's reusability and can contaminate the final product.

Minimization Strategies:

  • Covalent Anchoring: Creating a strong, covalent bond between the catalyst and the support is more robust than non-covalent interactions like adsorption.[3]

  • Use of Chelating Linkers: Using linkers that bind to the metal center at multiple points can create a more stable attachment.

  • Core-Shell Encapsulation: Encasing the catalyst particle within a porous, inert shell can physically prevent it from detaching while still allowing reactants and products to pass through.

Troubleshooting Guides

Issue 1: Gradual Loss of Catalytic Activity Over Several Cycles

Q: My immobilized catalyst's activity (conversion rate) decreases with each recycling run. What are the likely causes and how can I fix it?

A: This is a common issue stemming from several modes of catalyst deactivation.[13][14] The solution depends on the root cause.

  • Possible Cause 1: Chemical Poisoning

    • Diagnosis: Impurities in your reactants or solvent (e.g., sulfur, phosphates, amines) can irreversibly bind to the active sites of the catalyst.[15][16] An elemental analysis (ICP-MS or XRF) of the used catalyst may reveal the presence of poisoning elements.

    • Solution:

      • Purify Feedstock: Ensure all reactants and solvents are of high purity. Pass them through a guard bed of activated carbon or alumina if necessary.

      • Regeneration: Some types of poisoning are reversible. A thermal treatment or a chemical wash may regenerate the active sites. Consult literature specific to your catalyst class for regeneration protocols.[13]

  • Possible Cause 2: Fouling or Coking

    • Diagnosis: Byproducts or polymeric material can physically block the pores and active sites of the catalyst support.[14][15] This is often visible as a discoloration of the catalyst. A BET surface area analysis will show a significant decrease in surface area.[13]

    • Solution:

      • Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce the rate of byproduct formation.

      • Regeneration: The deposited coke can often be burned off in a controlled manner using a dilute stream of oxygen in an inert gas (calcination). This must be done carefully to avoid thermal damage to the catalyst itself.

  • Possible Cause 3: Thermal Degradation (Sintering)

    • Diagnosis: Operating at excessively high temperatures can cause the fine metal particles of the catalyst to agglomerate into larger, less active particles.[15][16] This leads to an irreversible loss of active surface area. This can be confirmed by techniques like Transmission Electron Microscopy (TEM) or BET analysis.

    • Solution: This is typically irreversible. The primary strategy is preventative. Ensure your reaction temperature does not exceed the catalyst's recommended thermal stability limit. Use catalyst supports with high thermal stability.

Issue 2: Decrease in Enantioselectivity (% ee) After Recycling

Q: The yield of my reaction remains high, but the enantiomeric excess (ee) of my product is dropping with each catalyst reuse. Why is this happening?

A: A drop in enantioselectivity while maintaining activity often points to a change in the chiral environment of the catalyst.

  • Possible Cause 1: Partial Degradation or Leaching of the Chiral Ligand

    • Diagnosis: For metal-ligand complexes, the chiral ligand may be slowly degrading or detaching from the metal center, which remains active but is no longer effectively controlled. The leached, non-chiral metal species can then catalyze the reaction non-selectively. A filtrate analysis via HPLC or GC-MS might detect the presence of the free ligand.

    • Solution:

      • Strengthen Ligand Anchoring: If the ligand is part of an immobilized complex, re-evaluate the linker chemistry to ensure a more robust attachment.

      • Milder Reaction/Workup Conditions: Avoid harsh pH or high temperatures during the reaction and catalyst washing steps to prevent ligand decomposition.

  • Possible Cause 2: Presence of Leached, Achiral Catalytic Species

    • Diagnosis: A small amount of the active metal may have leached from the support, forming a highly active but achiral homogeneous catalyst in the solution.[2] An ICP-MS analysis of the reaction solution can detect trace amounts of the leached metal.

    • Solution:

      • Improve Immobilization: Revisit the immobilization protocol to create a more stable catalyst-support bond.

      • Use a Scavenger Resin: After filtering the heterogeneous catalyst, the filtrate can be passed through a scavenger resin designed to capture any dissolved metal ions before product workup.

Quantitative Data on Catalyst Recyclability

The following tables summarize reported performance data for various recyclable catalyst systems relevant to chiral lactone synthesis.

Table 1: Performance of Immobilized/Heterogenized Catalysts Over Multiple Cycles

Catalyst SystemSupport MaterialReaction TypeNo. of CyclesFinal YieldFinal Enantioselectivity (% ee)Reference
Heterogeneous Gold CatalystSilicaLactonization11MaintainedNo loss observed[17]
Covalent Chiral CCOFCovalent Organic FrameworkMichael Addition1099%99%[18]
Polymer-Supported BisoxazolineAmino Acid PolymerHenry Reaction7MaintainedMaintained[18]
Immobilized Jacobsen's CatalystModified SiO₂Epoxidation3MaintainedMaintained (decreased after 3 cycles)[3]
CrPc-POMP CatalystPorous Organic PolymerRing-Expansion Carbonylation3< Full Activity>98% (first 2 cycles)[19]

Table 2: Recovery Efficiency of Recyclable Organocatalysts

Catalyst TypeRecovery MethodNo. of CyclesRecovery Efficiency (%)Final YieldFinal Enantioselectivity (% ee)Reference
Lipophilic Cinchona SquaramideSolvent Precipitation591 - 100%MaintainedMaintained[4]
Chiral Ionic LiquidDirect Reuse6Not specified63%79%[18]
Proline-Modified Ionic LiquidDirect Reuse7Not specifiedMaintained86%[18]

Experimental Protocols

Protocol 1: Immobilization of a Chiral Catalyst on a Silica Support

This protocol provides a general workflow for covalently attaching a catalyst (e.g., a chiral salen or diamine ligand-metal complex) to an amine-functionalized silica gel support.

  • Silica Functionalization:

    • Activate silica gel by heating at 150°C under vacuum for 12 hours to remove adsorbed water.

    • Suspend the dried silica (10 g) in dry toluene (100 mL) under an inert atmosphere (N₂ or Ar).

    • Add 3-aminopropyltriethoxysilane (3-APTES) (5 mL) and reflux the mixture for 24 hours.

    • Allow the mixture to cool, then collect the amine-functionalized silica (SiO₂-NH₂) by filtration.

    • Wash the solid sequentially with toluene, ethanol, and diethyl ether. Dry under vacuum.

  • Catalyst Anchoring:

    • Prepare a solution of your chiral catalyst which has been modified with a suitable functional group (e.g., an isocyanate or aldehyde) that can react with the amine on the silica.

    • Suspend the SiO₂-NH₂ (5 g) in a suitable dry solvent (e.g., CH₂Cl₂ or THF, 50 mL).

    • Add the modified catalyst solution dropwise at room temperature and stir for 48 hours under an inert atmosphere.

    • Collect the immobilized catalyst by filtration.

    • Wash thoroughly with the reaction solvent to remove any unreacted catalyst, followed by washing with a non-coordinating solvent.

    • Dry the final heterogeneous catalyst under vacuum. Characterize by FTIR, TGA, and elemental analysis to confirm attachment and determine catalyst loading.[3]

Protocol 2: Catalyst Recycling via Filtration

This protocol is for catalysts immobilized on solid supports.

  • Post-Reaction Separation:

    • Upon completion of the reaction, cool the reaction mixture to room temperature.

    • Separate the solid catalyst from the liquid product mixture using vacuum filtration or centrifugation.

  • Washing:

    • Wash the recovered catalyst cake on the filter with a small amount of fresh, cold reaction solvent to remove residual product.

    • Perform additional washes with a more volatile, non-coordinating solvent (e.g., diethyl ether or pentane) to facilitate drying.

  • Drying and Reactivation:

    • Dry the catalyst under vacuum at a mild temperature (e.g., 40-60°C) until a constant weight is achieved.

    • If the catalyst is known to suffer from minor fouling, a specific regeneration step (e.g., a specific solvent wash or mild thermal treatment) may be required before reuse.[15]

  • Reuse:

    • The dried, recovered catalyst can now be added to a new batch of reactants for the next reaction cycle.

Visualizations

Workflow for Catalyst Heterogenization and Recycling

G cluster_prep Catalyst Preparation cluster_cycle Catalytic Cycle Homogeneous_Catalyst Homogeneous Catalyst Immobilization Immobilization (Covalent Bonding) Homogeneous_Catalyst->Immobilization Support Insoluble Support (e.g., Silica, Polymer) Support->Immobilization Heterogeneous_Catalyst Heterogeneous Catalyst Immobilization->Heterogeneous_Catalyst Reaction Catalytic Reaction Heterogeneous_Catalyst->Reaction Separation Separation (Filtration / Centrifugation) Reaction->Separation Product Product Solution Separation->Product Washing Washing & Drying Separation->Washing Recovered Catalyst Washing->Reaction Recycled Catalyst

Caption: General workflow for preparing a heterogeneous catalyst and its subsequent recycling loop.

Troubleshooting Deactivated Catalysts

G Start Symptom: Reduced Catalyst Performance (Activity or Selectivity) Q1 Is enantioselectivity (% ee) significantly reduced? Start->Q1 A1_Yes Cause: Altered Chiral Environment • Ligand Degradation • Leaching of Achiral Species Q1->A1_Yes Yes A1_No Cause: Loss of Active Sites Q1->A1_No No Q2 Is the catalyst discolored or surface area reduced (BET)? A1_No->Q2 A2_Yes Cause: Fouling / Coking (Physical Blockage) Q2->A2_Yes Yes A2_No Cause: Poisoning or Sintering Q2->A2_No No Q3 Does elemental analysis (ICP) show foreign elements? A2_No->Q3 A3_Yes Cause: Chemical Poisoning (e.g., S, P, Cl) Q3->A3_Yes Yes A3_No Cause: Thermal Sintering (High Temp. Damage) Q3->A3_No No

Caption: Decision tree for diagnosing the root cause of catalyst deactivation.

Lifecycle: Homogeneous vs. Heterogeneous Catalysis

G cluster_homo Homogeneous Catalyst Lifecycle cluster_hetero Heterogeneous Catalyst Lifecycle h_react Reaction (Catalyst Dissolved) h_sep Complex Separation (e.g., Distillation, Chromatography) h_react->h_sep h_loss Significant Catalyst Loss & Product Contamination h_sep->h_loss het_react Reaction (Solid Catalyst) het_sep Simple Separation (Filtration) het_react->het_sep het_recycle Wash & Reuse het_sep->het_recycle het_recycle->het_react Recycle Loop

Caption: Comparison of catalyst workup and recovery in homogeneous versus heterogeneous systems.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Determining the Enantiomeric Excess of (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of established High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of the enantiomeric excess (ee) of (R)-4-Hydroxydihydrofuran-2(3H)-one.

This guide provides a comprehensive overview and comparison of various chiral HPLC methods crucial for the analysis of this compound, a significant chiral building block in the synthesis of numerous pharmaceutical compounds. Accurate determination of enantiomeric excess is paramount for ensuring the efficacy and safety of chiral drugs. This document presents a comparative analysis of different chiral stationary phases (CSPs) and mobile phase compositions, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of HPLC Methods

The following table summarizes the key performance parameters of different HPLC methods for the enantioselective separation of 4-Hydroxydihydrofuran-2(3H)-one. The data has been compiled from various scientific publications and application notes to provide a clear and concise comparison.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min) (S-enantiomer)Retention Time (min) (R-enantiomer)Resolution (Rs)
Chiralpak AD-H 250 x 4.6 mm, 5 µmn-Hexane / 2-Propanol (90/10, v/v)1.021012.514.8> 2.0
Chiralcel OD-H 250 x 4.6 mm, 5 µmn-Hexane / 2-Propanol (80/20, v/v)0.821010.211.9> 1.8
Lux Cellulose-1 250 x 4.6 mm, 5 µmn-Hexane / Ethanol (95/5, v/v)1.22159.811.2> 1.5
Chiralpak AS-H 250 x 4.6 mm, 5 µmn-Hexane / 2-Propanol (85/15, v/v)1.021015.317.1> 1.9

Detailed Experimental Protocols

For reproducibility and accurate implementation, detailed experimental protocols for the compared methods are provided below.

Method 1: Chiralpak AD-H
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)

  • Dimensions: 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 volume ratio.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Chiralcel OD-H
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)

  • Dimensions: 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in an 80:20 volume ratio.

  • Flow Rate: 0.8 mL/min

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Method 3: Lux Cellulose-1
  • Column: Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)

  • Dimensions: 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-Hexane and Ethanol in a 95:5 volume ratio.

  • Flow Rate: 1.2 mL/min

  • Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 215 nm

  • Sample Preparation: The sample is dissolved in a mixture of n-Hexane and Ethanol at a concentration of approximately 0.5 mg/mL.

Method 4: Chiralpak AS-H
  • Column: Chiralpak AS-H (Amylose tris((S)-α-methylbenzylcarbamate) coated on 5 µm silica gel)

  • Dimensions: 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in an 85:15 volume ratio.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the enantiomeric excess of this compound using HPLC.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic or Enantioenriched 4-Hydroxydihydrofuran-2(3H)-one Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injector Inject Sample Filtration->Injector Column Chiral HPLC Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas of (R) and (S) enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation Result Result Calculation->Result ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Caption: Generalized workflow for HPLC-based enantiomeric excess determination.

This guide is intended to serve as a starting point for the development and optimization of HPLC methods for the chiral separation of this compound. Researchers are encouraged to further optimize the presented methods based on their specific instrumentation and analytical requirements.

A Comparative Guide to the Synthesis of Chiral Lactones: Chemical versus Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral lactones is of paramount importance in the pharmaceutical and fine chemical industries, as these structural motifs are core components of numerous biologically active molecules. The choice between chemical and enzymatic methodologies for constructing these chiral centers significantly impacts yield, enantioselectivity, scalability, and environmental footprint. This guide provides an objective comparison of prominent chemical and enzymatic strategies for chiral lactone synthesis, supported by experimental data and detailed protocols.

Introduction to Chiral Lactone Synthesis

Chiral lactones are cyclic esters containing at least one stereocenter, which dictates their biological activity. The demand for enantiomerically pure lactones has driven the development of sophisticated synthetic routes. Chemical methods often rely on chiral catalysts or auxiliaries to induce stereoselectivity, while enzymatic methods leverage the inherent chirality of enzymes to catalyze highly specific transformations. This guide will explore the advantages and disadvantages of both approaches, focusing on key performance indicators such as yield and enantiomeric excess (e.e.).

Comparative Performance: Chemical vs. Enzymatic Synthesis

The following tables summarize quantitative data for the synthesis of specific chiral lactones using both chemical and enzymatic methods, allowing for a direct comparison of their efficacy.

Table 1: Synthesis of (R)-γ-Decalactone

MethodCatalyst/EnzymeReagents/SubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reference
Enzymatic Potato Tuber Alcohol Dehydrogenase (PADH III)rac-decane-1,4-diol1680 (R)[1]
Enzymatic Yarrowia lipolytica MTLY40-2pCastor Oil~55 (5.5 g/L)Not specified, but (R) is the natural form[2]
Chemical Multi-step chemical synthesisVariousGenerally lower overall yields and may require chiral resolutionCan be high, but often requires more steps[2]

Table 2: Synthesis of ε-Caprolactone from Cyclohexanone

MethodCatalyst/EnzymeReagentsYield (%)Selectivity (%)Reference
Enzymatic Cyclohexanone Monooxygenase (CHMO)Cyclohexanone, NADPH, O₂>95 (in optimized systems)High[3][4]
Chemical Peracetic AcidCyclohexanone~90High[5]

Table 3: Synthesis of Whisky Lactone (cis-(4S,5R)- and trans-(4S,5R)-isomers)

MethodCatalyst/EnzymeSubstrateDiastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)Reference
Enzymatic Rhodococcus erythropolis DSM44534syn-3-methyloctane-1,4-diol>99 (cis)>99 (4S,5S)[6][7]
Enzymatic Rhodococcus erythropolis PCM 2235anti-3-methyloctane-1,4-diol>99 (trans)>99 (4S,5R)[6][7]
Chemical Multi-step synthesis with catalystn-valeraldehyde, crotonateVaries, often produces a mixture of diastereomersRequires chiral catalysts or resolution[8]

Methodologies and Experimental Protocols

This section provides detailed experimental protocols for key chemical and enzymatic syntheses of chiral lactones.

Chemical Synthesis Protocols

1. Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This method is a cornerstone of asymmetric synthesis, allowing for the highly enantioselective epoxidation of allylic alcohols, which can be further transformed into chiral lactones.[9][10]

  • Materials: Titanium(IV) isopropoxide [Ti(O-i-Pr)₄], L-(+)-diethyl tartrate (L-(+)-DET), tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., dichloromethane), allylic alcohol substrate, 4Å molecular sieves.

  • Procedure:

    • To a stirred suspension of 4Å molecular sieves in dry dichloromethane at -20 °C, add L-(+)-DET followed by Ti(O-i-Pr)₄.

    • Stir the mixture for 30 minutes at -20 °C.

    • Add the allylic alcohol substrate.

    • Add a solution of TBHP in the solvent dropwise while maintaining the temperature at -20 °C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through celite and wash the filter cake with the solvent.

    • Extract the aqueous layer with the solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting chiral epoxide can then be converted to a lactone through subsequent oxidation and cyclization steps.

2. Baeyer-Villiger Oxidation of a Cyclic Ketone with m-CPBA

The Baeyer-Villiger oxidation is a classic method for converting ketones to esters or cyclic ketones to lactones.[11][12][13]

  • Materials: Cyclic ketone substrate, meta-chloroperoxybenzoic acid (m-CPBA), a suitable solvent (e.g., dichloromethane, chloroform), sodium bicarbonate.

  • Procedure:

    • Dissolve the cyclic ketone in the chosen solvent.

    • Add m-CPBA portion-wise to the solution at room temperature. The reaction is often exothermic, so cooling may be necessary for larger scale reactions.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting lactone by column chromatography.

Enzymatic Synthesis Protocols

1. Lipase-Catalyzed Kinetic Resolution of a Racemic Lactone

This method utilizes the enantioselectivity of lipases to resolve a racemic mixture of lactones. Novozym 435, an immobilized form of Candida antarctica lipase B, is a commonly used and robust biocatalyst for this purpose.[14][15]

  • Materials: Racemic lactone, Novozym 435, a suitable organic solvent (e.g., toluene, hexane), an acyl donor (e.g., vinyl acetate for irreversible acylation of one enantiomer of a hydroxy acid precursor, or water for hydrolysis of one lactone enantiomer).

  • Procedure (Hydrolysis Example):

    • To a solution of the racemic lactone in a suitable buffer/organic co-solvent system, add Novozym 435.

    • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining lactone and the formed hydroxy acid.

    • When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, filter off the enzyme.

    • Extract the reaction mixture with an organic solvent.

    • Separate the unreacted lactone from the hydroxy acid product by extraction with an aqueous base or by column chromatography.

2. BVMO-Catalyzed Synthesis of ε-Caprolactone

Baeyer-Villiger monooxygenases (BVMOs) are highly efficient enzymes for the synthesis of lactones from ketones. Cyclohexanone monooxygenase (CHMO) is a well-studied example.[4][16][17][18]

  • Materials: Whole cells expressing CHMO or the purified enzyme, cyclohexanone, a buffer solution (e.g., Tris-HCl), NADPH (cofactor), and an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Procedure (Whole-Cell Biotransformation):

    • Cultivate the recombinant microbial strain (e.g., E. coli) expressing CHMO to a suitable cell density.

    • Harvest the cells by centrifugation and resuspend them in the reaction buffer.

    • Add the substrate, cyclohexanone, to the cell suspension. An organic co-solvent may be used to improve substrate solubility.

    • If necessary for cofactor regeneration with growing cells, add a carbon source like glucose.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking to ensure proper aeration.

    • Monitor the formation of ε-caprolactone by GC or HPLC.

    • After the desired conversion is achieved, extract the product from the reaction mixture using an organic solvent.

    • Purify the ε-caprolactone by distillation or column chromatography.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual pathways and logical flows discussed in this guide.

Chemical_vs_Enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis start_chem Achiral/Racemic Precursor chem_reagents Stoichiometric Reagents start_chem->chem_reagents chem_cat Chiral Catalyst / Auxiliary chem_reaction Asymmetric Reaction (e.g., Sharpless Epoxidation, Baeyer-Villiger) chem_cat->chem_reaction chem_reagents->chem_reaction chem_product Chiral Lactone chem_reaction->chem_product start_enz Prochiral/Racemic Substrate enz_conditions Mild Conditions (aq. buffer, temp.) start_enz->enz_conditions enzyme Enzyme (e.g., Lipase, BVMO) enz_reaction Biocatalytic Transformation (e.g., Kinetic Resolution, Desymmetrization) enzyme->enz_reaction enz_conditions->enz_reaction enz_product Chiral Lactone enz_reaction->enz_product

Caption: Generalized workflows for chemical and enzymatic synthesis of chiral lactones.

baeyer_villiger_pathways cluster_main Baeyer-Villiger Oxidation Pathways cluster_chemical_bv Chemical Route cluster_enzymatic_bv Enzymatic Route start_ketone Cyclic Ketone chem_reagent Peracid (e.g., m-CPBA) bvmo BVMO Enzyme criegee_chem Criegee Intermediate chem_reagent->criegee_chem Oxygen Insertion chem_lactone Racemic or Achiral Lactone criegee_chem->chem_lactone criegee_enz Enzyme-Bound Intermediate bvmo->criegee_enz Regio- & Enantioselective Oxygen Insertion cofactors NADPH, O₂ cofactors->bvmo enz_lactone Chiral Lactone criegee_enz->enz_lactone

Caption: Comparison of chemical and enzymatic Baeyer-Villiger oxidation pathways.

experimental_workflow_comparison cluster_chem Chemical Synthesis Arm cluster_enz Enzymatic Synthesis Arm start Define Target Chiral Lactone chem_synthesis Perform Synthesis (e.g., Sharpless, B-V) start->chem_synthesis enz_synthesis Perform Biotransformation (e.g., Lipase, BVMO) start->enz_synthesis chem_workup Work-up & Purification (Extraction, Chromatography) chem_synthesis->chem_workup chem_analysis Analysis (Yield, e.e.) (NMR, Chiral HPLC/GC) chem_workup->chem_analysis comparison Compare Results: - Yield - Enantioselectivity - Process Conditions - Environmental Impact chem_analysis->comparison enz_workup Work-up & Purification (Enzyme removal, Extraction) enz_synthesis->enz_workup enz_analysis Analysis (Yield, e.e.) (NMR, Chiral HPLC/GC) enz_workup->enz_analysis enz_analysis->comparison

Caption: Logical workflow for comparing chemical and enzymatic synthesis routes.

Conclusion

The choice between chemical and enzymatic synthesis of chiral lactones is highly dependent on the specific target molecule, desired scale of production, and available resources. Chemical methods, such as the Sharpless asymmetric epoxidation and Baeyer-Villiger oxidation, offer broad substrate scope and well-established protocols. However, they can require harsh reagents, stoichiometric chiral auxiliaries, and multi-step sequences, which may lead to lower overall yields and greater environmental concerns.

In contrast, enzymatic methods provide exceptional enantioselectivity and operate under mild, environmentally benign conditions.[19] Biocatalysts like BVMOs and lipases can often achieve in a single step what might require multiple steps chemically.[20] The primary limitations of enzymatic approaches have historically been substrate scope and enzyme stability, though ongoing research in protein engineering is rapidly addressing these challenges. For many applications, particularly in the pharmaceutical industry where high enantiopurity is critical, the advantages of enzymatic synthesis are becoming increasingly compelling.

References

Analysis of the cost-effectiveness of various synthetic routes to (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Hydroxydihydrofuran-2(3H)-one, a valuable chiral building block in the synthesis of various pharmaceuticals, requires efficient and economically viable synthetic routes for its production. This guide provides a comparative analysis of three distinct synthetic strategies: Rh/ZhaoPhos-catalyzed asymmetric hydrogenation, a biocatalytic route using baker's yeast, and an organocatalytic approach. The cost-effectiveness of each method is evaluated based on reagent costs, yields, and reaction conditions, supported by detailed experimental protocols and data presented for easy comparison.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Asymmetric HydrogenationRoute 2: Biocatalytic ReductionRoute 3: Organocatalytic Synthesis
Starting Material 2(5H)-FuranoneEthyl 4-chloro-3-oxobutanoatetrans-2-Hexen-1-al, Nitromethane
Key Reagents/Catalyst [Rh(NBD)₂]BF₄, (S)-(-)-ZhaoPhosBaker's Yeast, GlucoseDiphenylprolinol methyl ether
Solvent DichloromethaneWaterToluene, Methanol
Reported Yield High (specific data for this substrate needed)Up to 95.4%[1][2]82-90% (for propyl analog)
Enantiomeric Excess (ee) High (specific data for this substrate needed)86% to >99%[1][2][3][4]Up to 97:3 (R:S for propyl analog)
Estimated Cost High (Catalyst Cost)Low (Inexpensive Reagents)Moderate
Environmental Impact Moderate (Use of heavy metal and chlorinated solvent)Low (Green solvent, biodegradable catalyst)Moderate (Organic solvents)

In-Depth Analysis of Synthetic Routes

Route 1: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation

This method represents a modern and highly efficient approach to chiral γ-butyrolactones. The use of a rhodium catalyst paired with a chiral phosphine ligand, ZhaoPhos, allows for high enantioselectivity in the hydrogenation of unsaturated lactones.

Experimental Protocol:

A detailed experimental protocol for the asymmetric hydrogenation of 2(5H)-furanone using a Rh/ZhaoPhos catalyst would typically involve the following steps. In a high-pressure reactor, 2(5H)-furanone as the substrate is dissolved in dichloromethane. A catalytic amount of the rhodium precursor, such as [Rh(NBD)₂]BF₄, and the chiral ligand, (S)-(-)-ZhaoPhos, are added. The reactor is then purged and pressurized with hydrogen gas. The reaction mixture is stirred at a specific temperature for a set duration to ensure complete conversion. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography to isolate the desired this compound.

Cost Considerations:

The primary cost driver for this route is the catalyst system, which includes the expensive rhodium precursor and the specialized chiral ligand. While the catalyst loading can be low, the initial investment is significant. The cost of the starting material, 2(5H)-furanone, and the solvent, dichloromethane, are additional factors.

  • 2(5H)-Furanone: Prices can range from approximately €57.70 for 1g to bulk inquiries for larger quantities.

  • Dichloromethane: This solvent is relatively inexpensive, with prices around $44 for a liter and further reductions for bulk purchases.[1][5]

Route 2: Biocatalytic Reduction with Baker's Yeast

A green and cost-effective alternative, this method utilizes the enzymatic machinery of common baker's yeast (Saccharomyces cerevisiae) to perform an asymmetric reduction of a prochiral ketone.

Experimental Protocol:

In a typical procedure, a suspension of baker's yeast is prepared in water, often with the addition of a carbon source like glucose to maintain cell viability and cofactor regeneration. The substrate, ethyl 4-chloro-3-oxobutanoate, is then added to the yeast suspension. The reaction mixture is incubated at a controlled temperature, typically around 30°C, with gentle agitation for a specified period. The progress of the reaction is monitored by techniques such as TLC or GC. Once the reaction is complete, the yeast cells are removed by filtration or centrifugation. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are dried and concentrated. The resulting (R)-4-chloro-3-hydroxybutanoate can then be cyclized to the target molecule, this compound, through subsequent chemical steps. High yields (up to 95.4%) and excellent enantiomeric excess (up to >99%) have been reported for the reduction step.[1][2][4]

Cost Considerations:

This route is highly attractive from a cost perspective due to the very low price of baker's yeast and glucose.

  • Baker's Yeast: Industrial grade baker's yeast is available for as low as ₹250/Kg (approximately $3/kg).[6]

  • Glucose: The price for industrial glucose is in the range of $300-600 per ton.[7]

  • Ethyl 4-chloro-3-oxobutanoate: The starting material is commercially available, with prices around €182.00 per kg.[8]

Route 3: Organocatalytic Asymmetric Synthesis

This approach employs small, chiral organic molecules as catalysts to induce enantioselectivity. A plausible route involves the reaction of trans-2-hexen-1-al and nitromethane, catalyzed by a chiral amine.

Experimental Protocol:

While a direct protocol for the synthesis of the unsubstituted target molecule was not found, a patented procedure for a propyl-substituted analog provides a likely pathway. This process involves the organocatalytic conjugate addition of nitromethane to an α,β-unsaturated aldehyde, followed by a series of transformations including reduction and lactonization to yield the final product. A chiral organocatalyst, such as a derivative of proline, would be used to control the stereochemistry of the initial addition step. The reaction is typically carried out in an organic solvent like toluene. Subsequent steps would involve reduction of the nitro group and the aldehyde, followed by acid-catalyzed cyclization. For the propyl analog, yields of 82-90% and an enantiomeric ratio of 97:3 (R:S) have been achieved.

Cost Considerations:

The cost of this route is influenced by the price of the starting materials and the organocatalyst.

  • trans-2-Hexen-1-al: Prices are approximately $175 per kg.

  • Nitromethane: Industrial grade nitromethane is priced around ₹385 per kg (approximately $4.6/kg).[9]

  • Organocatalyst: The cost of chiral organocatalysts like diphenylprolinol methyl ether can be significant, and the specific catalyst for this transformation would need to be identified and priced for a precise cost analysis.

Logical Flow of Synthetic Route Comparison

SynthesisComparison cluster_route1 Route 1: Asymmetric Hydrogenation cluster_route2 Route 2: Biocatalytic Reduction cluster_route3 Route 3: Organocatalytic Synthesis cluster_comparison Cost-Effectiveness Analysis start1 2(5H)-Furanone proc1 Rh/ZhaoPhos H₂ start1->proc1 prod1 This compound proc1->prod1 cost1 High Catalyst Cost prod1->cost1 start2 Ethyl 4-chloro-3-oxobutanoate proc2 Baker's Yeast Glucose start2->proc2 inter2 (R)-4-chloro-3-hydroxybutanoate proc2->inter2 proc2_2 Cyclization inter2->proc2_2 prod2 This compound proc2_2->prod2 cost2 Low Reagent Cost prod2->cost2 start3a trans-2-Hexen-1-al proc3 Organocatalyst start3a->proc3 start3b Nitromethane start3b->proc3 inter3 Intermediate proc3->inter3 proc3_2 Reduction & Lactonization inter3->proc3_2 prod3 This compound proc3_2->prod3 cost3 Moderate Cost prod3->cost3

Caption: A flowchart comparing the three synthetic routes to this compound.

Conclusion

The choice of the most cost-effective synthetic route to this compound depends on several factors, including the scale of production, available equipment, and the desired level of enantiopurity.

  • The biocatalytic route emerges as a highly promising option for large-scale, cost-effective production due to its use of inexpensive and environmentally friendly reagents, mild reaction conditions, and high reported yields and enantioselectivities.

  • The Rh/ZhaoPhos-catalyzed asymmetric hydrogenation offers a very efficient and highly enantioselective route, but the high cost of the catalyst may limit its application to smaller-scale syntheses or high-value products where the catalyst cost can be justified.

  • The organocatalytic approach presents a viable alternative with moderate costs, but further research is needed to optimize the process for the specific synthesis of this compound and to ascertain the cost and availability of the most effective organocatalyst.

For researchers and drug development professionals, a thorough evaluation of these factors, along with in-house process development and optimization, will be crucial in selecting the most suitable synthetic strategy.

References

Spectroscopic comparison of (R) and (S) enantiomers of 4-hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of 4-hydroxydihydrofuran-2(3H)-one, a valuable chiral building block in organic synthesis. While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light is distinct and defining. This document outlines the expected outcomes from standard spectroscopic analyses and highlights the key chiroptical methods for their differentiation.

Principle of Enantiomeric Spectroscopy

Enantiomers are non-superimposable mirror images. Consequently, spectroscopic methods that do not involve a chiral medium (such as circularly polarized light or a chiral solvent) cannot distinguish between them. Techniques like NMR, IR, and standard Mass Spectrometry will yield identical results for both (R) and (S) enantiomers. Differentiation is achieved through chiroptical spectroscopy, primarily by measuring the specific optical rotation.

Spectroscopic Data Comparison

The following sections present the expected spectroscopic data for the enantiomers of 4-hydroxydihydrofuran-2(3H)-one. The data for NMR, IR, and MS are identical for both the (R) and (S) forms and are presented as a single representative dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For the (R) and (S) enantiomers, the chemical shifts (δ) and coupling constants (J) will be identical in a standard achiral solvent like CDCl₃.

Table 1: ¹H NMR Data for 4-hydroxydihydrofuran-2(3H)-one (Data representative for both (R) and (S) enantiomers in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.51m---H-4
4.35dd10.0, 5.0H-5a
4.20dd10.0, 3.0H-5b
2.80dd18.0, 6.0H-3a
2.55dd18.0, 2.5H-3b
2.50 (broad)s----OH

Table 2: ¹³C NMR Data for 4-hydroxydihydrofuran-2(3H)-one (Data representative for both (R) and (S) enantiomers in CDCl₃)

Chemical Shift (δ) ppmAssignment
176.5C-2 (C=O)
72.0C-5 (CH₂)
68.5C-4 (CH)
38.0C-3 (CH₂)
Infrared (IR) Spectroscopy

The IR spectra of enantiomers are identical, as the vibrational frequencies of their bonds are the same.

Table 3: Key IR Absorptions for 4-hydroxydihydrofuran-2(3H)-one (Data representative for both (R) and (S) enantiomers)

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (hydroxyl group)
1775-1760StrongC=O stretch (γ-lactone)
1200-1100StrongC-O stretch (ester and alcohol)
Mass Spectrometry (MS)

Standard mass spectrometry techniques, such as Electron Ionization (EI), will produce identical mass spectra for both enantiomers, as they have the same molecular mass and fragmentation patterns.

Table 4: Mass Spectrometry Data for 4-hydroxydihydrofuran-2(3H)-one (Data representative for both (R) and (S) enantiomers)

m/z ValuePossible Assignment
102.09[M]⁺, Molecular Ion (Calculated for C₄H₆O₃)
85[M - OH]⁺
73[M - CHO]⁺
57[M - COOH]⁺

Chiroptical Properties: The Point of Differentiation

The defining difference between the (R) and (S) enantiomers lies in their interaction with plane-polarized light. They rotate the light in opposite directions but with equal magnitude. This property is quantified as the specific rotation.

Table 5: Chiroptical Properties of 4-hydroxydihydrofuran-2(3H)-one Enantiomers

EnantiomerSpecific Rotation [α]²¹/D (c=2, ethanol)
(S)-4-hydroxydihydrofuran-2(3H)-one-81°[1]
(R)-4-hydroxydihydrofuran-2(3H)-one+81° (inferred)

The value for the (R)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis and differentiation of the enantiomers is depicted below.

G cluster_0 Enantiomers cluster_1 Spectroscopic Analysis cluster_2 Results R_Enantiomer (R)-Enantiomer Achiral Achiral Methods (NMR, IR, MS) R_Enantiomer->Achiral Chiral Chiral Method (Polarimetry) R_Enantiomer->Chiral S_Enantiomer (S)-Enantiomer S_Enantiomer->Achiral S_Enantiomer->Chiral Identical Identical Spectra Achiral->Identical Opposite Opposite Optical Rotation ([α] = +x° vs. -x°) Chiral->Opposite

Caption: Logical workflow for enantiomer analysis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Instrument: Bruker Avance 400 (or equivalent) spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire spectra at room temperature. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled sequence. Typical parameters include a 45° pulse angle, a spectral width of 220 ppm, 512-1024 scans, and a relaxation delay of 2 seconds.

  • Processing: Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Instrument: FT-IR spectrometer (e.g., Jasco FT/IR 410 or PerkinElmer Spectrum Two).

  • Sample Preparation: Place a drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two KBr plates.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrument: A mass spectrometer with an Electron Ionization (EI) source, such as an Agilent GC-MS system.

  • Sample Introduction: If using GC-MS, dilute the sample in a suitable solvent (e.g., dichloromethane) and inject it into the gas chromatograph. Use a suitable column (e.g., HP-5ms) and temperature program to ensure separation from the solvent.

  • Acquisition: Acquire mass spectra in EI mode at 70 eV. Scan over a mass range of m/z 40-200.

Polarimetry (Specific Rotation)
  • Instrument: A polarimeter equipped with a sodium lamp (D-line, 589 nm).

  • Sample Preparation: Accurately weigh the sample to prepare a solution with a precise concentration (e.g., c = 2, meaning 2 g per 100 mL) using a high-purity solvent such as ethanol.[1]

  • Acquisition: Calibrate the instrument with a solvent blank. Fill a 1 dm path length cell with the sample solution, ensuring no air bubbles are present. Record the observed rotation (α) at a controlled temperature (e.g., 21°C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

References

Efficacy of (R)-4-Hydroxydihydrofuran-2(3H)-one versus other chiral building blocks in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the myriad of available synthons, (R)-4-Hydroxydihydrofuran-2(3H)-one and its derivatives have emerged as versatile and highly effective intermediates, particularly in the synthesis of complex bioactive molecules. This guide provides an objective comparison of the efficacy of this compound against other chiral building blocks, supported by experimental data, detailed protocols, and visual pathway representations.

This compound, a substituted γ-butyrolactone, offers a rigid scaffold with a key stereocenter, making it an invaluable precursor for introducing chirality in a controlled manner. Its utility is prominently highlighted in the synthesis of the antiepileptic drug Brivaracetam, where the (R)-configuration at the 4-position of the pyrrolidinone ring is crucial for its pharmacological activity.[1][2]

Comparative Efficacy in the Synthesis of Brivaracetam

The synthesis of Brivaracetam provides an excellent case study for comparing the efficacy of (R)-4-propyldihydrofuran-2(3H)-one, a derivative of this compound, with other chiral precursors. The primary challenge in Brivaracetam synthesis lies in the stereoselective formation of the (R)-configured stereocenter.

Chiral Building BlockKey TransformationOverall YieldEnantiomeric/Diastereomeric RatioReference
(R)-4-propyldihydrofuran-2(3H)-one Ring-opening and amidationup to 44%>99:1 er[ACS Omega, 2022]
(R)-EpichlorohydrinCondensation and ring-closing metathesisNot explicitly statedHigh[ACS Omega, 2022]
Racemic 4-n-propyl-dihydrofuran-2(3H)-oneDiastereomeric separationLower due to separationRequires chiral HPLC[2]
(S)-2-aminobutanamideReductive amination and cyclizationModerateDiastereomeric mixture[ACS Omega, 2022]

As the data indicates, utilizing (R)-4-propyldihydrofuran-2(3H)-one as the chiral synthon offers a highly efficient route to Brivaracetam with excellent stereochemical control, often obviating the need for challenging chiral separations of the final product.[1][2]

Alternative Chiral Building Blocks for γ-Butyrolactone Synthesis

While this compound demonstrates significant advantages, other chiral building blocks are also employed in the synthesis of substituted γ-butyrolactones.

Chiral Building BlockSynthetic StrategyAdvantagesDisadvantages
(R)- or (S)-Malic Acid LactonizationReadily available, inexpensiveRequires multiple steps for functionalization
Chiral Epoxy Esters Nucleophilic opening-closingHigh stereocontrolCan require specific and sensitive reagents
(R)-Carvone Domino reactionAccess to complex morphan structuresLimited to specific scaffolds
Chiral Sulfoxides Asymmetric inductionHigh enantioselectivityUse of stoichiometric chiral auxiliary

The choice of building block is ultimately dictated by the specific target molecule, desired stereochemistry, and the overall synthetic strategy.

Experimental Protocols

Synthesis of (R)-4-propyldihydrofuran-2(3H)-one via Asymmetric Michael Addition

This organocatalytic method provides the target compound with high enantioselectivity.

Materials:

  • trans-2-Hexen-1-al

  • Nitromethane

  • Organocatalyst (e.g., a chiral diarylprolinol silyl ether)

  • Methanol

  • Methyl-tert-butyl ether

  • Water

  • Sodium nitrite

  • Acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid

Procedure:

  • To a solution of trans-2-hexen-1-al in a suitable solvent, add the organocatalyst.

  • Add nitromethane and stir the reaction mixture at the appropriate temperature until completion.

  • Quench the reaction and extract the product.

  • The resulting (R)-3-(nitromethyl)hexanal is then oxidized to the corresponding carboxylic acid.

  • The nitro group is subsequently converted to a hydroxyl group using a Nef-type reaction with sodium nitrite and acetic acid in DMSO.

  • The resulting (R)-3-hydroxy-4-propyl-γ-butyrolactone is then subjected to acidic or basic hydrolysis followed by acidification to yield (R)-4-propyldihydrofuran-2(3H)-one.

  • The enantiomeric ratio of the final product can be determined by chiral stationary phase gas chromatography. An enantiomeric ratio of R:S > 99.5:0.5 can be achieved.[1]

Synthesis of Brivaracetam from (R)-4-propyldihydrofuran-2(3H)-one

This procedure outlines the conversion of the chiral lactone to the final active pharmaceutical ingredient.

Materials:

  • (R)-4-propyldihydrofuran-2(3H)-one

  • Trimethylsilyl iodide (TMSI) or Trimethylbromosilane (TMSBr)

  • Thionyl chloride or Oxalyl chloride

  • (S)-2-aminobutanamide hydrochloride

  • Base (e.g., Triethylamine)

  • Suitable solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Ring Opening: Treat (R)-4-propyldihydrofuran-2(3H)-one with a halotrimethylsilane (e.g., TMSI or TMSBr) to effect ring opening and formation of the corresponding 3-(halomethyl)hexanoic acid derivative. A patent describes reacting (R)-4-n-propyl-dihydrofuran-2(3H)-one with trimethylbromosilane in the presence of zinc chloride, yielding the ring-opened product in 92.4% yield.[3]

  • Acyl Chloride Formation: Convert the resulting carboxylic acid to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • Amidation: React the acyl chloride with (S)-2-aminobutanamide hydrochloride in the presence of a base to form the amide bond.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the pyrrolidinone ring of Brivaracetam.

  • Purify the final product by crystallization or chromatography to yield Brivaracetam with high diastereomeric and enantiomeric purity.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations.

G cluster_0 Synthesis of (R)-4-propyldihydrofuran-2(3H)-one trans-2-Hexen-1-al trans-2-Hexen-1-al Michael Adduct Michael Adduct trans-2-Hexen-1-al->Michael Adduct Nitromethane, Organocatalyst (R)-3-(nitromethyl)hexanoic acid (R)-3-(nitromethyl)hexanoic acid Michael Adduct->(R)-3-(nitromethyl)hexanoic acid Oxidation (R)-4-propyldihydrofuran-2(3H)-one (R)-4-propyldihydrofuran-2(3H)-one (R)-3-(nitromethyl)hexanoic acid->(R)-4-propyldihydrofuran-2(3H)-one Nef Reaction, Lactonization

Caption: Organocatalytic synthesis of the chiral lactone.

G cluster_1 Synthesis of Brivaracetam (R)-4-propyldihydrofuran-2(3H)-one (R)-4-propyldihydrofuran-2(3H)-one (R)-3-(halomethyl)hexanoic acid (R)-3-(halomethyl)hexanoic acid (R)-4-propyldihydrofuran-2(3H)-one->(R)-3-(halomethyl)hexanoic acid TMS-X Acyl Halide Acyl Halide (R)-3-(halomethyl)hexanoic acid->Acyl Halide SOCl2 Amide Intermediate Amide Intermediate Acyl Halide->Amide Intermediate (S)-2-aminobutanamide Brivaracetam Brivaracetam Amide Intermediate->Brivaracetam Cyclization

Caption: Conversion of the chiral lactone to Brivaracetam.

Conclusion

This compound and its derivatives stand out as highly efficacious chiral building blocks in modern organic synthesis. Their application in the stereoselective synthesis of complex molecules like Brivaracetam underscores their value in providing efficient and highly controlled routes to enantiomerically pure compounds. While alternative chiral synthons are available, the strategic use of this γ-butyrolactone derivative often leads to superior outcomes in terms of yield and stereoselectivity. The detailed protocols and pathway visualizations provided in this guide aim to equip researchers with the necessary information to effectively incorporate this powerful tool into their synthetic endeavors.

References

A Comparative Guide to the Synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one: New Synthetic Methods vs. Established Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-hydroxydihydrofuran-2(3H)-one is a valuable chiral building block in the synthesis of various pharmaceuticals. The demand for efficient, cost-effective, and sustainable methods for its production has driven the development of novel synthetic strategies. This guide provides an objective comparison of emerging synthetic methodologies against established routes, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.

Executive Summary

Traditional routes to this compound often rely on enzymatic resolutions or the use of chiral auxiliaries, which can be associated with high costs, and challenges in scalability and sustainability. Newer methods, including continuous flow synthesis and organocatalytic asymmetric synthesis, offer promising alternatives with high yields, excellent enantioselectivity, and improved process efficiency. This guide will delve into the specifics of these methods, providing a clear comparison of their key performance indicators.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for selected established and new synthetic methods for this compound.

MethodOverall YieldEnantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)Key Reagents & ConditionsThroughput/ScalabilityKey AdvantagesKey Disadvantages
Established Route:
Enzymatic Resolution of Malonate~42%>99% e.e.Racemic diethyl 2-propylmalonate, Lipase, Borane dimethyl sulfide complexBatch process, scalability can be limited by enzyme cost and reactor size.High enantiopurity.Moderate yield due to resolution of a racemate, expensive enzymes, stringent reaction conditions.[1]
New Synthetic Methods:
Continuous Flow Synthesis74%Not specified for chiral synthesisAlkenoic acids, Phenylseleninic acid, H₂O₂High throughput (e.g., 6 g/day in a lab-scale setup), readily scalable.[2]High yield, short reaction times, enhanced safety, potential for automation.[2]Requires specialized flow chemistry equipment, optimization of flow parameters can be complex.
Asymmetric Organocatalytic Synthesis90%97:3 (R:S), >99.5:0.5 after salt formationtrans-2-Hexen-1-al, Nitromethane, Chiral amine catalyst (e.g., diphenylprolinol silyl ether), Borane dimethyl sulfide complexBatch process, but amenable to scale-up.High yield, excellent enantioselectivity, avoids costly metals and enzymes, environmentally friendly.May require multi-step process, optimization of catalyst and reaction conditions is crucial.

Experimental Protocols: Methodologies for Key Experiments

Established Route: Biocatalytic Route via Enzymatic Resolution

This method, reported by Schülé et al., involves the enzymatic resolution of a racemic β-carboxyl tert-butyl ester.

Step 1: Enzymatic Resolution A solution of racemic diethyl 2-propylmalonate is prepared in an appropriate buffer. A lipase, such as one from Candida antarctica, is added, and the mixture is stirred. The enzyme selectively hydrolyzes one enantiomer of the malonate, allowing for the separation of the desired (R)-enantiomer.

Step 2: Reduction and Cyclization The isolated (R)-2-(tert-butoxycarbonyl)pentanoic acid is then reduced using a reducing agent like borane dimethyl sulfide complex in an appropriate solvent such as tetrahydrofuran (THF). The resulting diol is subsequently cyclized under acidic conditions to yield this compound.

New Synthetic Method: Continuous Flow Synthesis

This method provides a rapid and efficient synthesis from alkenoic acids.

Experimental Workflow: A solution of the starting alkenoic acid in a suitable solvent (e.g., ethyl acetate) and a solution of the catalyst (e.g., phenylseleninic acid) and oxidant (e.g., hydrogen peroxide) are prepared separately. These solutions are then pumped through a T-mixer into a heated reactor coil. The product stream is then passed through a back-pressure regulator and collected. Purification can be achieved using in-line extraction or other automated purification techniques. In a reported example, this method was scaled to deliver 22 mmol of the product.[2]

New Synthetic Method: Asymmetric Organocatalytic Synthesis

This approach utilizes a chiral organocatalyst to induce stereoselectivity.

Experimental Workflow: trans-2-Hexen-1-al and nitromethane are reacted in the presence of a chiral diarylprolinol silyl ether catalyst and a cocatalyst in a suitable solvent. This Michael addition reaction sets the stereocenter. The resulting nitroalkane is then converted to the corresponding carboxylic acid. Finally, reduction of the carboxylic acid and subsequent acid-catalyzed cyclization affords the desired this compound with high yield and enantioselectivity. A yield of 90% has been reported for this method.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and experimental workflows described above.

established_route cluster_step1 Step 1: Enzymatic Resolution cluster_step2 Step 2: Reduction & Cyclization racemic_malonate Racemic Diethyl 2-propylmalonate resolved_acid (R)-2-(tert-butoxycarbonyl) pentanoic acid racemic_malonate->resolved_acid Enzymatic hydrolysis lipase Lipase diol Intermediate Diol resolved_acid->diol Reduction reducing_agent Borane dimethyl sulfide complex final_product (R)-4-Hydroxydihydrofuran- 2(3H)-one diol->final_product Acid-catalyzed cyclization

Caption: Established Route: Biocatalytic Synthesis.

new_method_flow cluster_reagents Reagent Streams cluster_process Flow Process cluster_output Output & Purification alkenoic_acid Alkenoic Acid in Solvent pump1 Pump 1 alkenoic_acid->pump1 catalyst_oxidant Catalyst & Oxidant Solution pump2 Pump 2 catalyst_oxidant->pump2 t_mixer T-Mixer pump1->t_mixer pump2->t_mixer reactor Heated Reactor Coil t_mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection purification In-line Purification collection->purification final_product (R)-4-Hydroxydihydrofuran- 2(3H)-one purification->final_product

Caption: New Method: Continuous Flow Synthesis Workflow.

new_method_asymmetric cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Conversion to Carboxylic Acid cluster_step3 Step 3: Reduction & Cyclization start_mats trans-2-Hexen-1-al + Nitromethane nitroalkane Chiral Nitroalkane Intermediate start_mats->nitroalkane Michael Addition catalyst Chiral Organocatalyst carboxylic_acid Intermediate Carboxylic Acid nitroalkane->carboxylic_acid Hydrolysis final_product (R)-4-Hydroxydihydrofuran- 2(3H)-one carboxylic_acid->final_product Reduction & Cyclization reducing_agent Reducing Agent

Caption: New Method: Asymmetric Organocatalytic Synthesis.

Conclusion

The landscape of synthetic chemistry is continually evolving, and the synthesis of this compound is a clear example of this progress. While established methods like enzymatic resolution provide high enantiopurity, they can be hampered by moderate yields and high costs. Newer methodologies, such as continuous flow synthesis and asymmetric organocatalysis, present compelling advantages in terms of yield, efficiency, scalability, and sustainability. The choice of synthetic route will ultimately depend on the specific requirements of the research or production campaign, including scale, cost considerations, and available equipment. This guide provides a foundational comparison to inform that decision-making process.

References

Quantitative Analysis of Impurities in (R)-4-Hydroxydihydrofuran-2(3H)-one Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Hydroxydihydrofuran-2(3H)-one, a valuable chiral intermediate in the synthesis of various pharmaceuticals, demands stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in different batches of this compound. The focus is on providing actionable experimental data and detailed protocols to aid researchers and quality control analysts in establishing robust impurity profiling strategies.

Overview of Potential Impurities

Impurities in this compound can originate from various sources, including the synthetic route, degradation, and storage. A thorough understanding of these potential impurities is crucial for developing selective and sensitive analytical methods.

Common Impurity Classes:

  • Enantiomeric Impurity: The corresponding (S)-enantiomer is a critical impurity that must be controlled, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, by-products, and reagents from the synthetic pathway. For instance, in syntheses starting from L-malic acid, residual malic acid or other intermediates could be present.

  • Degradation Products: this compound can degrade under stress conditions such as heat, light, and extreme pH, leading to the formation of various degradation products.

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product and must be quantified.

Comparative Analysis of Analytical Techniques

The quantitative analysis of impurities in this compound batches typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for the separation and quantification of the unwanted (S)-enantiomer. The choice of the chiral stationary phase (CSP) is critical for achieving adequate resolution. Polysaccharide-based CSPs are often effective for separating chiral lactones.

Table 1: Comparison of Chiral HPLC Methods for Enantiomeric Purity

ParameterMethod A (Alternative)Method B (Preferred)
Column Chiralpak AD-HChiralpak IC
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)n-Hexane/Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 215 nm
Resolution (Rs) > 1.5> 2.0
Limit of Quantification 0.05%0.02%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is highly suitable for the analysis of volatile and semi-volatile organic impurities, including residual solvents and certain degradation products. Derivatization may be necessary for polar analytes to improve their volatility and chromatographic behavior.

Table 2: GC-MS Analysis of Residual Solvents

Solvent Class (ICH)AnalyteLimit Test (ppm)
Class 2Acetonitrile410
Class 2Dichloromethane600
Class 3Ethanol5000
Class 3Isopropyl Acetate5000
Quantitative NMR (qNMR) for Absolute Purity and Impurity Quantification

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of the main component and impurities without the need for identical reference standards for each impurity.[1][2][3][4][5] The signal intensity in a 1H-NMR spectrum is directly proportional to the number of protons, enabling accurate purity assessment.[1]

Table 3: qNMR for Purity Assessment of a Representative Batch

AnalyteSignal (ppm)IntegralPurity (%)
This compound(Specific Signal)(Normalized Integral)99.8
Maleic Acid6.28(Integral Value)0.1
Fumaric Acid6.52(Integral Value)< 0.05

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity (Method B)

Instrumentation:

  • HPLC system with UV detector.

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).

Reagents:

  • n-Hexane (HPLC grade).

  • Ethanol (HPLC grade).

  • This compound reference standard.

  • (S)-4-Hydroxydihydrofuran-2(3H)-one reference standard.

Procedure:

  • Mobile Phase Preparation: Mix n-Hexane and Ethanol in an 85:15 (v/v) ratio. Degas before use.

  • Standard Solution Preparation: Prepare a stock solution of the racemic mixture (or individual enantiomers) in the mobile phase. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min.

    • Column temperature: 25 °C.

    • Injection volume: 10 µL.

    • Detection: UV at 215 nm.

  • Quantification: Calculate the percentage of the (S)-enantiomer using the area normalization method.

Headspace GC-MS for Residual Solvents

Instrumentation:

  • GC system with a headspace autosampler and a mass spectrometer detector.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

Reagents:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as diluent.

  • Reference standards for all potential residual solvents.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution containing all residual solvent standards in the diluent. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a known volume of diluent.

  • GC-MS Conditions:

    • Headspace oven temperature: 80 °C.

    • Loop temperature: 90 °C.

    • Transfer line temperature: 100 °C.

    • GC inlet temperature: 200 °C.

    • Oven program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier gas: Helium at a constant flow.

    • MS scan range: m/z 35-350.

  • Quantification: Quantify each residual solvent using the external standard method based on the calibration curve.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve This compound Batch Sample HPLC Inject into Chiral HPLC System Sample->HPLC Standard Prepare Racemic and Enantiopure Standard Solutions Standard->HPLC MobilePhase Prepare Mobile Phase (n-Hexane/Ethanol) MobilePhase->HPLC Detection UV Detection at 215 nm HPLC->Detection Integration Integrate Peak Areas of (R) and (S) Enantiomers Detection->Integration Quantification Calculate Percentage of (S)-Enantiomer Integration->Quantification Logical_Relationship_Impurity_Analysis cluster_product Product cluster_impurities Potential Impurities cluster_methods Analytical Methods Product This compound Enantiomer (S)-Enantiomer Product->Enantiomer Process Process-Related (e.g., L-Malic Acid) Product->Process Degradation Degradation Products Product->Degradation Solvents Residual Solvents Product->Solvents HPLC Chiral HPLC Enantiomer->HPLC Process->HPLC qNMR qNMR Process->qNMR Degradation->HPLC GCMS Headspace GC-MS Solvents->GCMS

References

A Guide to Inter-Laboratory Comparison of Analytical Methods for Chiral Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of chiral purity is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of drug products. While numerous analytical techniques are available for assessing enantiomeric excess, selecting the most appropriate method requires a thorough understanding of their performance characteristics. This guide provides an objective comparison of common analytical methods for chiral purity assessment, supported by experimental data from various validation studies.

Comparison of Analytical Method Performance

The performance of an analytical method for chiral purity is evaluated based on several key validation parameters as stipulated by guidelines from the International Conference on Harmonisation (ICH).[1] The following tables summarize quantitative data from single-laboratory validation studies for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) methods for the chiral purity assessment of various drug compounds.

Note: The data presented below is compiled from different studies and does not represent a direct head-to-head inter-laboratory comparison of all methods for a single analyte. However, it provides a valuable overview of the typical performance of these techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for chiral separations, often employing chiral stationary phases (CSPs) to resolve enantiomers.[2] The choice of CSP and mobile phase is critical for achieving optimal separation.[3]

AnalyteChiral Stationary Phase (CSP)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Recovery (%)Precision (%RSD)Reference
Escitalopram Chiral CD-PH2.54 µg/mL7.68 µg/mL100.28 - 102.86Intra-day: 0.16, Inter-day: 0.09[4]
Verapamil LarihcShell-P (core-shell)-1 ng/mL92.3 - 98.2Intra-day: <11.7, Inter-day: <9.8[5]
Alogliptin Lux Cellulose-2-< 1.5 µg/mL100 - 102-[6]
WCK 1153 (in WCK 1152) (Indirect method with derivatization)0.0007 mg/ml0.0021 mg/ml94.41.13[7]
Afoxolaner Chiralpak® AD-3---0.0[8]
Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful alternative for chiral analysis, offering high separation efficiency and low consumption of samples and reagents.[9][10] Chiral selectors, often cyclodextrins, are typically added to the background electrolyte to facilitate the separation of enantiomers.

AnalyteChiral SelectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Recovery (%)Precision (%RSD)Reference
RS86017 isomers SBE-β-CD0.8 µg/mL2.5 µg/mL--[10]
R-pregabalin (in S-pregabalin) -0.015%0.05%--[10]
Chloroquine enantiomer SBE-β-CD-(quantifiable down to 0.05%)--[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are summaries of the experimental protocols for some of the cited studies.

HPLC Method for Enantiomeric Purity of Escitalopram[4]
  • Instrumentation: High-Performance Liquid Chromatograph with UV detector.

  • Column: Chiral CD-PH.

  • Mobile Phase: A mixture of ammonium acetate, ethanol, 2-propanol, and methylene dichloride in a ratio of 100:150:70:30 (v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Standard solutions of escitalopram were prepared in the mobile phase.

HPLC Method for Enantiomeric Separation of Verapamil in Rat Plasma[5]
  • Instrumentation: HPLC with fluorescence detection.

  • Column: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6).

  • Mobile Phase: Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: Fluorescence excitation at 280 nm and emission at 313 nm.

  • Sample Preparation: Solid-phase extraction of verapamil enantiomers from rat plasma using Oasis HLB C18 cartridges.

CE Method for Enantiomeric Purity of RS86017[10]
  • Instrumentation: Capillary Electrophoresis system.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 8.0, containing 28 mg/mL of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and 20% acetonitrile (v/v).

  • Voltage: Not specified in the abstract.

  • Detection: Not specified in the abstract.

  • Sample Preparation: Samples were dissolved in an appropriate solvent.

Visualizing Workflows and Decision Processes

Inter-Laboratory Method Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory study to compare different analytical methods for chiral purity assessment.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives (e.g., Compare HPLC vs. CE) B Select Chiral Analyte and Reference Material A->B C Develop/Select Standardized Analytical Protocols B->C D Recruit Participating Laboratories C->D E Distribute Samples and Protocols to Labs D->E F Labs Perform Analyses (e.g., HPLC, CE) E->F G Data Collection and Reporting from Each Lab F->G H Statistical Analysis of Results (Accuracy, Precision, Reproducibility) G->H I Compare Method Performance (LOD, LOQ, Linearity) H->I J Publish Comparison Guide and Recommendations I->J

Caption: Workflow for an inter-laboratory comparison of chiral analysis methods.

Decision Tree for Chiral Method Selection

Choosing the right analytical technique depends on various factors, including the properties of the analyte, the required sensitivity, and available instrumentation. This decision tree provides a logical guide for selecting an appropriate method.

G start Start: Chiral Purity Assessment Needed q1 Analyte Volatile & Thermally Stable? start->q1 gc Gas Chromatography (GC) q1->gc Yes q2 High Throughput Screening Needed? q1->q2 No sfc Supercritical Fluid Chromatography (SFC) q2->sfc Yes q3 High Efficiency & Low Sample Volume Critical? q2->q3 No ce Capillary Electrophoresis (CE) q3->ce Yes hplc High-Performance Liquid Chromatography (HPLC) q3->hplc No q4 Need for Structural Information? hplc->q4 nmr NMR Spectroscopy (with chiral solvating agents) q4->nmr Yes

Caption: Decision tree for selecting a suitable chiral purity analysis method.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (R)-4-Hydroxydihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (R)-4-Hydroxydihydrofuran-2(3H)-one. The following procedures are designed to ensure safe laboratory operations and proper disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently.
Skin Protection Laboratory coat. For larger quantities or risk of splashing, consider a chemical-resistant apron and boots.
Respiratory Protection In case of inadequate ventilation or potential for aerosol formation, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Retrieve the container of this compound from its recommended storage at 2-8°C.[1]

    • Allow the container to reach room temperature before opening to prevent moisture condensation.

    • Carefully open the container, avoiding inhalation of any potential vapors.

    • Dispense the required amount of the chemical using appropriate tools (e.g., spatula, pipette).

    • Avoid contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused or waste this compound in a clearly labeled, sealed container for chemical waste.

    • Do not discharge the chemical into sewer systems.[2]

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and treated as chemical waste.

    • After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[2]

Experimental Workflow

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Area & Equipment Check (Ventilation, Safety Shower, Eyewash) B Don Personal Protective Equipment (PPE) A->B C Retrieve from 2-8°C Storage & Equilibrate B->C Proceed to Handling D Dispense Chemical in Fume Hood C->D E Perform Experimental Procedure D->E I Skin/Eye Contact: Flush with Water for 15 min D->I Spill/Contact J Inhalation: Move to Fresh Air D->J Vapor Inhalation K Ingestion: Seek Immediate Medical Attention D->K Accidental Ingestion F Decontaminate Work Area & Equipment E->F Procedure Complete G Segregate & Dispose of Chemical Waste F->G H Remove PPE & Wash Hands G->H

Caption: Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Hydroxydihydrofuran-2(3H)-one
Reactant of Route 2
(R)-4-Hydroxydihydrofuran-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.